Methyl 4-chlorobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNFVVDCCWUUKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022148 | |
| Record name | Methyl p-chlorobenzoate | |
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Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126-46-1 | |
| Record name | Methyl 4-chlorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1126-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl 4-chlorobenzoate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-chlorobenzoate | |
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| Record name | Benzoic acid, 4-chloro-, methyl ester | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl p-chlorobenzoate | |
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| Record name | Methyl 4-chlorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.110 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 4-CHLOROBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0U80J80VA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Methyl 4-Chlorobenzoate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 1126-46-1
This in-depth technical guide provides a comprehensive overview of methyl 4-chlorobenzoate (B1228818), a key chemical intermediate in various fields of research and development. This document details its chemical and physical properties, spectroscopic data, synthesis, and key reactions, along with detailed experimental protocols and safety information.
Chemical and Physical Properties
Methyl 4-chlorobenzoate is a white solid at room temperature.[1] It is an ester of 4-chlorobenzoic acid and methanol (B129727). Key quantitative data regarding its properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference |
| CAS Number | 1126-46-1 | [2] |
| Molecular Formula | C₈H₇ClO₂ | [3] |
| Molecular Weight | 170.59 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 42-44 °C | [2][4] |
| Boiling Point | 136-137 °C at 10 mmHg | [4] |
| Flash Point | 107 °C (224.6 °F) - closed cup | [2] |
| Density | 1.382 g/cm³ | [4] |
| Vapor Pressure | 0.1 mmHg at 25 °C (estimated) | [5] |
Table 2: Solubility and Spectroscopic Data
| Property | Value | Reference |
| Water Solubility | 216.3 mg/L at 25 °C (estimated) | [5] |
| Solubility in Organic Solvents | Soluble in chloroform (B151607) and methanol (slightly) | [3] |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.96 (d, J=8.5 Hz, 2H), 7.40 (d, J=8.5 Hz, 2H), 3.91 (s, 3H) | |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 166.3, 139.4, 130.9, 128.7, 128.6, 52.3 | |
| Major IR Peaks (cm⁻¹) |
Synthesis of this compound
The most common laboratory synthesis of this compound is through the Fischer esterification of 4-chlorobenzoic acid with methanol, catalyzed by a strong acid.
Experimental Protocol: Fischer Esterification
This protocol describes the synthesis of this compound from 4-chlorobenzoic acid and methanol using sulfuric acid as a catalyst.[6]
Materials:
-
4-Chlorobenzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-chlorobenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq), which also serves as the solvent.
-
With stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C for methanol) using a heating mantle.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
Fischer Esterification Workflow
Key Reactions of this compound
This compound is a versatile intermediate that participates in several important chemical transformations, primarily involving the reactivity of the aryl chloride.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. This compound can be coupled with various boronic acids to synthesize biphenyl (B1667301) derivatives.[2]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.[7][8]
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
A suitable phosphine (B1218219) ligand (e.g., SPhos, triphenylphosphine)
-
A base (e.g., potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄))
-
Anhydrous, degassed solvent (e.g., toluene (B28343), 1,4-dioxane)
-
Degassed water
-
Schlenk flask or sealed tube
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq), phenylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (e.g., 2.0 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent system (e.g., a mixture of toluene and water) via syringe.
-
Heat the reaction mixture with vigorous stirring (e.g., 80-110 °C) and monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the biphenyl product.
Suzuki-Miyaura Coupling Pathway
Hydrodehalogenation
Hydrodehalogenation is the replacement of a halogen atom with a hydrogen atom. This compound can be reduced to methyl benzoate (B1203000) via palladium-catalyzed hydrodehalogenation.[2]
Experimental Protocol: Hydrodehalogenation
This protocol outlines a general procedure for the palladium-catalyzed hydrodehalogenation of this compound using polymethylhydrosiloxane (B1170920) (PMHS) as the reducing agent.[9]
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Polymethylhydrosiloxane (PMHS)
-
Potassium fluoride (B91410) (KF)
-
Tetrahydrofuran (THF)
-
Water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in THF.
-
Add a catalytic amount of palladium(II) acetate (e.g., 1-5 mol%).
-
Add an aqueous solution of potassium fluoride.
-
Add polymethylhydrosiloxane (PMHS) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, the reaction is worked up by adding a basic solution to hydrolyze excess PMHS, followed by extraction with an organic solvent.
-
The organic layer is dried and concentrated to yield methyl benzoate.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area.
Table 3: GHS Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection: Use a NIOSH-approved respirator if dust or vapors are generated.
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.
References
- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 2. This compound 99 1126-46-1 [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. This compound | 1126-46-1 [chemicalbook.com]
- 5. This compound, 1126-46-1 [thegoodscentscompany.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.msu.edu [chemistry.msu.edu]
An In-depth Technical Guide to the Synthesis of Methyl 4-chlorobenzoate from 4-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methyl 4-chlorobenzoate (B1228818) from 4-chlorobenzoic acid, a crucial transformation in the synthesis of various pharmaceutical intermediates and other fine chemicals. The primary focus of this document is the Fischer-Speier esterification, a robust and widely employed acid-catalyzed method. This guide details the underlying reaction mechanism, presents a comparative analysis of various catalytic systems, and offers a step-by-step experimental protocol.
Core Concepts: The Fischer-Speier Esterification
The synthesis of methyl 4-chlorobenzoate from 4-chlorobenzoic acid is most commonly achieved through Fischer-Speier esterification. This reaction involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2] The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium is typically shifted towards the products by using an excess of the alcohol or by removing water as it is formed.[1][3]
The reaction can be summarized as follows:
ClC₆H₄COOH + CH₃OH ⇌ ClC₆H₄COOCH₃ + H₂O
Reaction Mechanism
The Fischer esterification proceeds through a series of reversible steps involving nucleophilic acyl substitution.[4][5] The acid catalyst plays a crucial role in activating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.
A detailed, step-by-step mechanism is as follows:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 4-chlorobenzoic acid, increasing the electrophilicity of the carbonyl carbon.[4][5][6]
-
Nucleophilic Attack by Methanol (B129727): A molecule of methanol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion).[1][4][6]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[1][4][6]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[1][4][6]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.[4][5][6]
Data Presentation: Comparative Analysis of Catalytic Systems
The choice of catalyst and reaction conditions significantly impacts the yield and reaction time for the synthesis of this compound. The following table summarizes quantitative data from various reported methods.
| Catalyst | Molar Ratio (Acid:Methanol:Catalyst) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Dichlorohydantoin | 1 : 5 : 0.2 | 50 | 5 | 95 | [7] |
| p-Toluenesulfonic acid | 1 : 10 : 0.025 (by weight) | 70 (Reflux) | 4 | Not specified for 4-chlorobenzoic acid | [7] |
| Sulfuric Acid | 1 : 20 (approx.) : 0.1-0.2 (eq) | ~65 (Reflux) | Not specified | High (implied) | [2] |
| Zr/Ti Solid Acid | Not specified | Not specified | Not specified | High (84.1% in a second run) | [8] |
| Diiron nonacarbonyl | 1 : 3-4 : 0.01-0.03 | 180 | 1 | 95 | [9] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound via Fischer esterification using sulfuric acid as a catalyst, based on established laboratory procedures.[10][11][12][13][14]
Materials and Reagents
-
4-Chlorobenzoic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (98%)
-
Diethyl ether
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate
-
Deionized Water
Reaction Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorobenzoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq). Methanol acts as both the reactant and the solvent.
-
Catalyst Addition: While stirring the mixture at room temperature, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise. Caution: The addition of sulfuric acid is highly exothermic.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C for methanol) using a heating mantle or an oil bath.[2] Continue refluxing and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Work-up:
-
Pour the reaction mixture into a beaker containing deionized water.
-
Transfer the mixture to a separatory funnel.
-
Add diethyl ether to the separatory funnel to extract the organic product. Shake the funnel vigorously, venting frequently.
-
Allow the layers to separate and drain the aqueous layer.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with saturated sodium chloride solution (brine).
-
-
Drying and Solvent Evaporation:
-
Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent (diethyl ether) under reduced pressure using a rotary evaporator to yield the crude this compound.
-
-
Purification: The crude product can be further purified by distillation or recrystallization to obtain the pure this compound.
Mandatory Visualizations
Reaction Mechanism Diagram
Caption: Fischer Esterification Reaction Mechanism.
Experimental Workflow Diagram
Caption: Experimental Workflow for Synthesis.
References
- 1. What is Fischer Esterification? | ChemTalk [chemistrytalk.org]
- 2. benchchem.com [benchchem.com]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. psiberg.com [psiberg.com]
- 7. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 11. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 12. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 13. scribd.com [scribd.com]
- 14. docsity.com [docsity.com]
Physical and chemical properties of Methyl 4-chlorobenzoate
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 4-chlorobenzoate (B1228818)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-chlorobenzoate is an organic compound classified as an ester derived from 4-chlorobenzoic acid and methanol (B129727).[1] Its chemical structure, featuring a chlorine atom at the para position of the benzene (B151609) ring, imparts unique reactivity, making it a valuable intermediate in organic synthesis.[1][2] This compound serves as a critical building block in the production of pharmaceuticals, agrochemicals, and other complex molecules.[1][2][3] It is notably used as a reactant in the synthesis of Ataxia-Telangiectasia Mutated (ATM) kinase inhibitors and the antidepressant Moclobemide.[4][5] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and key reactions.
Physical and Chemical Properties
This compound is typically an off-white to pale yellow solid or powder at room temperature.[1][6] It has limited solubility in water but is moderately soluble in organic solvents such as ethanol, ether, and chloroform (B151607).[1][4][7]
Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇ClO₂ | [6][8][9][10][11] |
| Molecular Weight | 170.59 g/mol | [6][10] |
| Appearance | Off-white to pale yellow solid/powder | [1][6] |
| Melting Point | 41-46 °C | [4][6][8][9][12][13] |
| Boiling Point | 136-137 °C at 10 mmHg 219.4 °C at 760 mmHg (estimated) | [4][6][8][9] |
| Density | 1.382 g/cm³ | [6][7][8] |
| Solubility | Water: 216.3 mg/L at 25 °C (estimated) Slightly soluble in Chloroform, Methanol Moderately soluble in Ethanol, Ether | [1][4][7] |
| Flash Point | 107 °C (224.6 °F) - closed cup | [4][13] |
| Vapor Pressure | 0.10 - 0.12 mmHg at 25 °C | [4][9] |
| LogP (o/w) | 2.87 | [4] |
| Refractive Index | 1.528 - 1.580 (estimate) | [7][9] |
| CAS Number | 1126-46-1 | [8][9][10][11][12][13] |
Spectral Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.96 (d, J = 8.5 Hz, 2H, Ar-H), 7.40 (d, J = 8.5 Hz, 2H, Ar-H), 3.91 (s, 3H, -OCH₃).[14]
-
¹³C NMR (101 MHz, CDCl₃): δ 166.3 (C=O), 139.4 (Ar-C), 130.9 (Ar-C), 128.7 (Ar-C), 128.6 (Ar-C), 52.3 (-OCH₃).[14]
-
Infrared (IR) Spectrum: The IR spectrum shows characteristic peaks corresponding to its functional groups. Data is available on the NIST Chemistry WebBook.[11]
Chemical Reactivity and Key Reactions
The reactivity of this compound is influenced by the electron-withdrawing nature of both the chloro and the methoxycarbonyl groups. The chlorine atom serves as a versatile handle for various transformations.[2]
Hydrolysis
The ester linkage is susceptible to hydrolysis under acidic or basic conditions, yielding 4-chlorobenzoic acid and methanol.[2][15] This reaction is a fundamental transformation for esters.
Caption: Hydrolysis of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The aryl chloride moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are pivotal for forming new carbon-carbon bonds.[3]
-
Suzuki-Miyaura Coupling: It readily reacts with arylboronic acids to produce biaryl compounds. For instance, its reaction with phenylboronic acid yields methyl 4-phenylbenzoate.[3][7][13]
-
Hydrodehalogenation: The chlorine atom can be removed via palladium-catalyzed hydrodehalogenation using reagents like polymethylhydrosiloxane (B1170920) (PMHS) to form methyl benzoate (B1203000).[7][13]
Nucleophilic Aromatic Substitution
While less reactive than activated aryl halides, the chlorine atom can undergo nucleophilic aromatic substitution under specific, often harsh, reaction conditions.[1][2]
Experimental Protocols
Synthesis via Fischer Esterification
The most common laboratory synthesis of this compound is the Fischer esterification of 4-chlorobenzoic acid with methanol, catalyzed by a strong acid.
Caption: Workflow for the synthesis of this compound.
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-chlorobenzoic acid (1 equivalent) and an excess of methanol (5-10 equivalents), which serves as both reactant and solvent.[16]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[16]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol or hexanes) or by vacuum distillation.[8]
Characterization Protocol (NMR Spectroscopy)
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
-
Data Analysis: Compare the obtained chemical shifts, integration values, and coupling constants with the expected values listed in Section 1.2 to confirm the structure and purity of the compound.[14][17]
Safety and Handling
This compound is classified as an irritant.[6][10] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[10]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, gloves (e.g., nitrile), and a lab coat.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[6][7]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
This compound is a synthetically versatile compound with well-defined physical and chemical properties. Its utility in palladium-catalyzed reactions and as a precursor for more complex molecules makes it a staple in both academic research and industrial applications. A thorough understanding of its reactivity, handling, and the experimental protocols associated with its use is essential for any scientist working with this intermediate.
References
- 1. CAS 1126-46-1: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 1126-46-1 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound, 1126-46-1 [thegoodscentscompany.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound [chembk.com]
- 7. This compound | 1126-46-1 [chemicalbook.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. Page loading... [guidechem.com]
- 10. This compound | C8H7ClO2 | CID 14307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Benzoic acid, 4-chloro-, methyl ester [webbook.nist.gov]
- 12. This compound, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 13. メチル 4-クロロ安息香酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 14. rsc.org [rsc.org]
- 15. quora.com [quora.com]
- 16. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 17. rsc.org [rsc.org]
A Comprehensive Technical Guide to the Solubility of Methyl 4-Chlorobenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough analysis of the solubility of methyl 4-chlorobenzoate (B1228818) in a wide array of organic solvents. The following sections detail quantitative solubility data, comprehensive experimental protocols for solubility determination, and a logical workflow for solubility assessment, offering valuable insights for professionals in research, chemical synthesis, and pharmaceutical development.
Core Data: Quantitative Solubility of Methyl 4-Chlorobenzoate
The solubility of this compound is a critical parameter for its application in synthesis, purification, and formulation. A comprehensive screening of its solubility in various organic solvents at 25°C reveals a wide range of values, from highly soluble in chlorinated solvents and some ketones to sparingly soluble in hydrocarbons.
Table 1: Quantitative Solubility of this compound in Various Organic Solvents at 25°C
| Solvent Class | Solvent | Solubility (g/L) at 25°C[1] |
| Alcohols | Methanol | 102.45 |
| Ethanol | 104.06[1][2] | |
| Isopropanol | 88.73 | |
| n-Propanol | 87.9 | |
| n-Butanol | 78.51 | |
| Isobutanol | 68.26 | |
| sec-Butanol | 101.4 | |
| n-Pentanol | 82.79 | |
| n-Octanol | 33.68 | |
| Ethylene Glycol | 52.94 | |
| Ketones | Acetone | 485.81 |
| 2-Butanone (MEK) | 339.89 | |
| Cyclohexanone | 339.53 | |
| Esters | Methyl Acetate | 293.94 |
| Ethyl Acetate | 222.19 | |
| n-Propyl Acetate | 189.09 | |
| n-Butyl Acetate | 155.68 | |
| Ethers | 1,4-Dioxane | 417.54 |
| Tetrahydrofuran (THF) | 448.62 | |
| Hydrocarbons | n-Hexane | 13.2 |
| Cyclohexane | 14.01 | |
| Toluene | 136.5 | |
| Chlorinated Solvents | Chloroform (B151607) | 642.39 |
| Dichloromethane | 592.76 | |
| Nitriles | Acetonitrile | 269.78 |
| Amides | Dimethylformamide (DMF) | 846.58 |
| N-Methyl-2-pyrrolidone (NMP) | 685.35 | |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | 542.21 |
| Acids | Acetic Acid | 251.44 |
| Aqueous | Water | 2.25[1] (estimated: 216.3 mg/L[3]) |
Note: Some sources also indicate that this compound is slightly soluble in chloroform and methanol, which aligns with the quantitative data presented.[4][5][6]
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in chemistry and pharmacology. Several robust methods are employed to obtain accurate and reproducible solubility data. The following are detailed methodologies for key experiments relevant to the determination of the solubility of solid compounds like this compound.
Gravimetric Method
The gravimetric method is a classic and straightforward technique for determining the solubility of a non-volatile solute in a volatile solvent. It relies on the precise measurement of the mass of the solute dissolved in a saturated solution.
Protocol:
-
Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container, such as a conical flask. The mixture is agitated, typically by stirring or shaking, at a constant temperature for a sufficient period to ensure equilibrium is reached. To confirm saturation, the concentration of the solute can be measured at intervals until it remains constant.
-
Separation of the Saturated Solution: Once equilibrium is achieved, the undissolved solid is separated from the saturated solution. This is commonly done by filtration or centrifugation.
-
Sample Weighing: A precise volume of the clear, saturated filtrate is transferred to a pre-weighed, dry evaporating dish. The dish and its contents are then weighed to determine the mass of the solution.
-
Solvent Evaporation: The solvent is carefully evaporated from the solution. This is typically achieved by heating the evaporating dish in an oven at a temperature below the boiling point of the solute but sufficient to vaporize the solvent.
-
Drying and Final Weighing: The evaporating dish containing the solid residue is dried to a constant weight in an oven and then cooled in a desiccator to prevent moisture absorption. The final mass of the dish with the dry solute is recorded.
-
Calculation: The mass of the dissolved solute is the difference between the final mass of the dish with the dried solute and the initial mass of the empty dish. The mass of the solvent is the difference between the mass of the solution and the mass of the dissolved solute. The solubility is then expressed as the mass of solute per mass or volume of the solvent.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive and accurate instrumental method for determining the concentration of a solute in a solution, making it well-suited for solubility measurements, especially for compounds with good chromophores like this compound.
Protocol:
-
Preparation of a Saturated Solution: A saturated solution is prepared in the same manner as for the gravimetric method, by equilibrating an excess of the solute with the solvent at a constant temperature.
-
Sample Preparation: A sample of the clear supernatant or filtrate from the saturated solution is carefully withdrawn.
-
Dilution: The sample is accurately diluted with a suitable solvent (often the mobile phase used in the HPLC analysis) to bring the concentration within the linear range of the calibration curve.
-
Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared and injected into the HPLC system. A calibration curve is generated by plotting the peak area (or height) against the concentration of the standards.
-
HPLC Analysis: The diluted sample of the saturated solution is injected into the HPLC system. The peak corresponding to this compound is identified by its retention time.
-
Quantification: The concentration of this compound in the diluted sample is determined by comparing its peak area to the calibration curve.
-
Calculation of Solubility: The solubility of this compound in the original solvent is calculated by multiplying the concentration determined by HPLC by the dilution factor.
UV-Visible Spectrophotometry Method
For compounds that absorb ultraviolet or visible light, UV-Vis spectrophotometry offers a rapid and straightforward method for determining solubility. This compound, with its aromatic ring, is a suitable candidate for this technique.
Protocol:
-
Preparation of a Saturated Solution: A saturated solution is prepared as described in the previous methods.
-
Sample Preparation and Dilution: A clear aliquot of the saturated solution is taken and diluted with the solvent to a concentration that falls within the linear range of the Beer-Lambert law.
-
Determination of λmax: A UV-Vis spectrum of a dilute solution of this compound in the chosen solvent is recorded to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance at the λmax is measured. A calibration curve of absorbance versus concentration is then plotted.
-
Sample Analysis: The absorbance of the diluted saturated solution is measured at the λmax.
-
Calculation of Solubility: The concentration of the diluted sample is determined from the calibration curve. The original solubility is then calculated by taking the dilution factor into account.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound, from initial screening to quantitative determination.
References
Spectroscopic Profile of Methyl 4-chlorobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-chlorobenzoate (B1228818), a compound of interest in various chemical and pharmaceutical research fields. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Methyl 4-chlorobenzoate, facilitating easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.96 | Doublet | 2H | 8.5 | Ar-H (ortho to -COOCH₃) |
| 7.40 | Doublet | 2H | 8.5 | Ar-H (ortho to -Cl) |
| 3.91 | Singlet | 3H | - | -OCH₃ |
Solvent: CDCl₃, Frequency: 400 MHz
¹³C NMR (Carbon-13 NMR) Data [1]
| Chemical Shift (δ) ppm | Assignment |
| 166.3 | C=O (Ester) |
| 139.4 | Ar-C (para to -COOCH₃) |
| 130.9 | Ar-CH (ortho to -COOCH₃) |
| 128.7 | Ar-C (ipso to -COOCH₃) |
| 128.6 | Ar-CH (ortho to -Cl) |
| 52.3 | -OCH₃ |
Solvent: CDCl₃, Frequency: 101 MHz
Infrared (IR) Spectroscopy
The following table lists the characteristic absorption bands observed in the IR spectrum of this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1720 | Strong | C=O Stretch (Ester) |
| ~1595 | Medium | C=C Stretch (Aromatic) |
| ~1280 | Strong | C-O Stretch (Ester) |
| ~1100 | Strong | C-Cl Stretch |
Note: The exact peak positions may vary slightly depending on the sampling method.
Mass Spectrometry (MS)
The mass spectrum of this compound is characterized by the following key fragments.
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |
| 170/172 | High | [M]⁺˙ (Molecular ion peak, showing isotopic pattern for Cl) |
| 139/141 | High | [M - OCH₃]⁺ |
| 111/113 | Medium | [M - COOCH₃]⁺ |
| 75 | Low | [C₆H₄]⁺ |
Ionization Method: Electron Ionization (EI)[2]
Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-State NMR (ssNMR)
For solid samples, high-resolution spectra are typically obtained using Magic Angle Spinning (MAS) techniques.[3]
-
Sample Preparation: The solid sample of this compound is finely ground to a homogeneous powder to ensure efficient packing and spinning.[4] The powdered sample is then carefully packed into a zirconia rotor of an appropriate size for the NMR probe.[5]
-
Instrument Setup: The rotor is placed in the NMR probe, which is then inserted into the magnet. The probe is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
Data Acquisition: The sample is spun at a high speed (typically several kilohertz) at the "magic angle" (54.7°) with respect to the main magnetic field to average out anisotropic interactions that broaden the spectral lines.[3][6] For ¹³C NMR, cross-polarization (CP) from protons is often used to enhance the signal intensity.[6] A standard pulse sequence, such as a one-pulse experiment for ¹H or a CP-MAS experiment for ¹³C, is used to acquire the free induction decay (FID).[6] High-power proton decoupling is applied during the acquisition of the ¹³C spectrum to remove broadening from ¹H-¹³C dipolar couplings.[5]
-
Data Processing: The acquired FID is then Fourier transformed to produce the NMR spectrum. The spectrum is phased and baseline corrected, and the chemical shifts are referenced to an external standard (e.g., adamantane (B196018) for ¹³C).
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy
ATR-FTIR is a convenient method for analyzing solid samples directly.
-
Background Spectrum: A background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) is recorded to account for any atmospheric and instrumental absorptions.
-
Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: A pressure clamp is applied to ensure intimate contact between the sample and the crystal.
-
Data Acquisition: The infrared beam is passed through the ATR crystal, where it undergoes total internal reflection. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and the sample absorbs energy at specific frequencies corresponding to its vibrational modes. The attenuated infrared beam is then directed to the detector.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum of the sample.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry with a Solids Probe
-
Sample Preparation: A small amount of the solid this compound is loaded into a capillary tube or onto the tip of a solids probe.
-
Sample Introduction: The solids probe is inserted into the ion source of the mass spectrometer through a vacuum interlock.[7]
-
Ionization: The sample is heated to induce volatilization. The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV).[8] This causes the molecules to ionize, forming a molecular ion (M⁺˙) and a series of fragment ions.[9]
-
Mass Analysis: The positively charged ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
- 1. rsc.org [rsc.org]
- 2. This compound | C8H7ClO2 | CID 14307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nmr spectroscopy for solids | Bruker [bruker.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. anorganik.uni-tuebingen.de [anorganik.uni-tuebingen.de]
- 6. Solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masspec.scripps.edu [masspec.scripps.edu]
- 8. bitesizebio.com [bitesizebio.com]
- 9. rroij.com [rroij.com]
In-Depth Technical Guide: Health and Safety Information for Methyl 4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for Methyl 4-chlorobenzoate (B1228818) (CAS No. 1126-46-1), a compound utilized in various chemical syntheses. The following sections detail its hazardous properties, safe handling procedures, and emergency response protocols, compiled from authoritative sources.
Section 1: Chemical and Physical Properties
A clear understanding of the physical and chemical properties of Methyl 4-chlorobenzoate is fundamental to its safe handling and use in a laboratory setting.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇ClO₂ | [1][2] |
| Molecular Weight | 170.59 g/mol | [1][2] |
| Appearance | White solid | [3] |
| Melting Point | 42-44 °C | [4] |
| Boiling Point | 136-137 °C at 10 mmHg | |
| Flash Point | 106 °C (222.8 °F) - Closed Cup | [3] |
| Solubility | No data available | [3] |
| Density | 1.382 g/cm³ | [5] |
Section 2: Toxicological Data
Comprehensive toxicological testing for this compound has not been fully conducted. Safety data sheets indicate that no acute toxicity information is available for this product.[3][6][7] Therefore, this substance should be handled with the care afforded to materials with unknown toxicological properties.
For context, the related compound, 4-Chlorobenzoic acid, is reported to be toxic if swallowed.[8] However, it is crucial to note that this data pertains to a different chemical entity and should not be directly extrapolated to this compound.
While quantitative data such as LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) values are not available for this compound, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a qualitative assessment of its hazards.
Section 3: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance according to the GHS. The primary hazards are related to irritation of the skin, eyes, and respiratory system.[1]
| Hazard Class | GHS Classification | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictogram:
Section 4: Experimental Protocols for Hazard Assessment
The following are detailed methodologies based on OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals, which would be employed to determine the toxicological properties of a substance like this compound.
Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)
This method is a stepwise procedure using a reduced number of animals to classify a substance's acute oral toxicity.
-
Test Animals: Healthy, young adult rats of a single sex (usually females) are used.
-
Housing and Feeding: Animals are housed in appropriate conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.
-
Dose Preparation: The test substance is typically administered in a suitable vehicle. If not water, the toxicological characteristics of the vehicle must be known.
-
Administration: The substance is administered orally by gavage in a single dose to a group of three animals.
-
Dose Levels: The test starts with a dose from a series of fixed levels (5, 50, 300, or 2000 mg/kg body weight). The starting dose is chosen based on any existing information about the substance.
-
Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations are made shortly after dosing and at least once daily thereafter.
-
Stepwise Procedure: The outcome of the first group of animals determines the next step. If mortality is observed, the test is repeated with a lower dose. If no mortality is observed, a higher dose is used in the next step.
-
Endpoint: The test allows for the classification of the substance into one of a series of toxicity classes based on the observed mortality at different dose levels.
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.
-
Test Animals: Healthy, young adult albino rabbits are typically used.
-
Preparation of Skin: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
-
Application of Test Substance: A small amount (0.5 g for a solid) of the test substance is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch and semi-occlusive dressing.
-
Exposure Duration: The exposure period is typically 4 hours.
-
Observation: After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) for up to 14 days.
-
Grading of Skin Reactions: The severity of the skin reactions is scored according to a standardized grading system.
-
Endpoint: The substance is classified as an irritant or corrosive based on the severity and reversibility of the observed skin lesions.
Acute Eye Irritation/Corrosion (OECD Guideline 405)
This test assesses the potential of a substance to produce irritation or damage to the eye.
-
Test Animals: Healthy, young adult albino rabbits with no pre-existing eye defects are used.
-
Application of Test Substance: A small amount (e.g., 0.1 mL for a solid) of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
Observation: The eyes are examined for ocular reactions (redness, swelling, and discharge of the conjunctiva; opacity and other effects on the cornea; and effects on the iris) at 1, 24, 48, and 72 hours after instillation.
-
Grading of Ocular Lesions: The severity of the eye reactions is scored using a standardized system.
-
Endpoint: The substance is classified based on the severity and reversibility of the observed ocular lesions.
Section 5: Safe Handling and Storage
Adherence to proper handling and storage protocols is essential to minimize exposure and ensure a safe working environment.
-
Engineering Controls: Handle in a well-ventilated place, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[3]
Section 6: Emergency Procedures
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]
-
Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Specific Hazards: Emits toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[3]
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid dust formation and contact with the substance.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up the spilled solid material and place it in a suitable, closed container for disposal. Avoid generating dust.
Section 7: Visualized Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate key safety and experimental workflows.
Caption: Workflow for responding to a spill of this compound.
Caption: Decision tree for first-aid measures upon exposure.
Caption: Experimental workflow for OECD Guideline 404 (Dermal Irritation).
Section 8: Conclusion
This compound is a chemical that requires careful handling due to its irritant properties to the skin, eyes, and respiratory system. While specific quantitative toxicological data is currently unavailable, the GHS classification necessitates the use of appropriate personal protective equipment and engineering controls to minimize exposure. In the event of an emergency, the procedures outlined in this guide should be followed promptly. Researchers, scientists, and drug development professionals should always consult the most recent Safety Data Sheet (SDS) before working with this compound and ensure that all laboratory personnel are trained on its potential hazards and the necessary safety precautions.
References
- 1. This compound | C8H7ClO2 | CID 14307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound 99 1126-46-1 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. This compound, 1126-46-1 [thegoodscentscompany.com]
- 7. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
Reactivity of the C-Cl Bond in Methyl 4-chlorobenzoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-chlorobenzoate (B1228818) is a versatile bifunctional molecule of significant interest in organic synthesis, particularly within the pharmaceutical and materials science sectors. Its structure, featuring a chlorine atom and a methyl ester group on a benzene (B151609) ring, allows for a diverse range of chemical transformations. The reactivity of the C-Cl bond is central to its utility as a synthetic building block. This guide provides a comprehensive technical overview of the key reactions involving the C-Cl bond of methyl 4-chlorobenzoate, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and reduction. Detailed experimental protocols, quantitative data for comparative analysis, and mechanistic diagrams are presented to facilitate its application in research and development.
Introduction
The reactivity of the carbon-halogen bond in aryl halides is a cornerstone of modern organic chemistry. Aryl chlorides, such as the one present in this compound, are particularly attractive starting materials due to their lower cost and wider availability compared to their bromide and iodide counterparts. However, the strength of the C-Cl bond presents a higher activation barrier for many transformations.
The electronic nature of this compound plays a crucial role in the reactivity of its C-Cl bond. The methyl ester group (-COOCH₃) is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but, critically, activates it for nucleophilic aromatic substitution. This electronic influence, combined with advancements in catalysis, has unlocked a broad spectrum of synthetic possibilities for this molecule.
This guide will delve into the primary reaction classes that exploit the reactivity of the C-Cl bond in this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than aryl bromides and iodides in these transformations, significant progress in ligand and catalyst design has enabled their efficient use. For this compound, these reactions provide a direct route to a wide array of substituted benzoate (B1203000) derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound. This compound can be coupled with various boronic acids to produce 4-aryl benzoates. The success of this reaction with an aryl chloride substrate is highly dependent on the choice of a palladium catalyst and a suitable ligand, often a bulky, electron-rich phosphine (B1218219) or an N-heterocyclic carbene (NHC).[1]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 18 | ~95 | General conditions for aryl chlorides |
| Phenylboronic acid | Bis-carbene palladium complex | - | - | - | - | - | - | [1] |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (6) | K₃PO₄ | Toluene | 100 | 12 | ~92 | General conditions for aryl chlorides |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine. This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules. This compound can be coupled with a variety of primary and secondary amines to yield 4-aminobenzoate (B8803810) derivatives. Modern catalyst systems, often employing sterically hindered phosphine ligands, are effective for the amination of aryl chlorides.[2]
Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound
| Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 24 | ~90 | General conditions for aryl chlorides |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 110 | 18 | ~85 | General conditions for aryl chlorides |
Heck Reaction
The Heck reaction forms a C-C bond between an aryl halide and an alkene.[3] This reaction provides a route to methyl 4-cinnamoylbenzoate derivatives and related compounds. As with other cross-coupling reactions of aryl chlorides, forcing conditions or highly active catalyst systems are often required.
Table 3: Representative Conditions for Heck Reaction of this compound
| Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 120 | 24 | ~75 | General conditions for aryl chlorides |
| Methyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 140 | 16 | ~80 | General conditions for aryl chlorides |
Sonogashira Coupling
The Sonogashira coupling reaction is used to form a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[4] This reaction allows for the synthesis of 4-alkynylbenzoate esters from this compound. The reactivity of aryl chlorides in this reaction is lower than that of bromides and iodides, often necessitating higher temperatures and carefully chosen ligands.[4]
Table 4: Representative Conditions for Sonogashira Coupling of this compound
| Alkyne | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | 100 | 24 | ~70 | General conditions for aryl chlorides |
| 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | DMF | 90 | 18 | ~65 | General conditions for aryl chlorides |
Nucleophilic Aromatic Substitution (SNAr)
The C-Cl bond in this compound is susceptible to nucleophilic attack, a reaction facilitated by the presence of the electron-withdrawing methyl ester group at the para position. This group helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. For a successful SNAr reaction, the aromatic ring generally needs to be activated by at least one strong electron-withdrawing group positioned ortho or para to the leaving group.[5]
Common nucleophiles for this reaction include alkoxides, amines, and thiols. The reaction with sodium methoxide, for instance, would yield methyl 4-methoxybenzoate. While this reaction is mechanistically feasible, it often requires elevated temperatures to proceed at a practical rate.[6]
Table 5: Representative Conditions for Nucleophilic Aromatic Substitution of this compound
| Nucleophile | Reagent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference(s) |
| Methoxide | NaOMe | MeOH/DMSO | 100-150 | 12-24 | Methyl 4-methoxybenzoate | Moderate | General principles of SNAr |
| Thiophenoxide | NaSPh | DMF | 120 | 8 | Methyl 4-(phenylthio)benzoate | Good | General principles of SNAr |
Reduction of the C-Cl Bond (Hydrodehalogenation)
The C-Cl bond of this compound can be reduced to a C-H bond, a process known as hydrodehalogenation. This transformation is useful when the chloro-substituent is used as a directing group or for other synthetic purposes and needs to be removed in a later step. A mild and efficient method for this reduction involves a palladium-catalyzed reaction with polymethylhydrosiloxane (B1170920) (PMHS) and a fluoride (B91410) source like potassium fluoride (KF).[1][7] This reaction can often be carried out at room temperature.[1]
Table 6: Representative Conditions for Hydrodehalogenation of this compound
| Reducing System | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference(s) |
| PMHS / KF | Pd(OAc)₂ (1-5) | THF/H₂O | Room Temp. | 1-3 | Methyl benzoate | >95 | [7] |
| H₂ (1 atm) | Pd/C (5) | MeOH/Et₃N | Room Temp. | 24 | Methyl benzoate | High | General reduction conditions |
Electronic Effects and Hammett Analysis
The reactivity of the C-Cl bond in this compound is significantly influenced by the electronic properties of both the chloro and the methoxycarbonyl substituents. The Hammett equation, log(k/k₀) = σρ, provides a quantitative framework for understanding these effects in reactions of para-substituted benzene derivatives.[8]
-
σ (sigma): The substituent constant, which is a measure of the electronic effect of a substituent.
-
ρ (rho): The reaction constant, which indicates the sensitivity of a reaction to substituent effects.
For this compound, we consider the effects of both the para-chloro group (relative to a reaction at the ester) and the para-methoxycarbonyl group (relative to a reaction at the C-Cl bond).
-
σₚ for -Cl: +0.23. This positive value indicates that the chloro group is electron-withdrawing.
-
σₚ for -COOCH₃: +0.45. This also indicates an electron-withdrawing character.[9]
In the context of nucleophilic aromatic substitution at the C-Cl bond, the electron-withdrawing nature of the para-methoxycarbonyl group (σₚ = +0.45) is crucial for stabilizing the negative charge in the transition state and the Meisenheimer intermediate. Reactions with a large positive ρ value are significantly accelerated by such electron-withdrawing groups. For SNAr reactions of aryl chlorides, ρ values are typically large and positive, signifying the development of negative charge in the rate-determining step.
For palladium-catalyzed cross-coupling reactions, the electronic effects are more complex. While electron-withdrawing groups can facilitate the oxidative addition step (often the rate-determining step), the overall reaction rate is a composite of several steps. Hammett plots for Suzuki-Miyaura couplings of aryl halides often show positive ρ values, indicating that electron-withdrawing groups accelerate the reaction.[10]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 eq)
-
Anhydrous toluene and deionized water (e.g., 10:1 v/v)
-
Schlenk flask or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvents (toluene and water) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Protocol for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of this compound.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)
-
XPhos (2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous toluene
-
Schlenk flask or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.
-
Add this compound and anhydrous toluene.
-
Add the amine via syringe.
-
Seal the flask and heat the mixture to 100 °C for 18-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the product by column chromatography.
General Protocol for Hydrodehalogenation
This protocol provides a method for the reduction of the C-Cl bond.
Materials:
-
This compound (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Potassium fluoride (KF, 2.0 eq)
-
Polymethylhydrosiloxane (PMHS, 4.0 eq)
-
Tetrahydrofuran (THF) and water (e.g., 5:2 v/v)
-
Round-bottom flask
Procedure:
-
Dissolve this compound in THF in a round-bottom flask.
-
Add an aqueous solution of potassium fluoride, followed by palladium(II) acetate.
-
Add PMHS dropwise to the stirring mixture at room temperature.
-
Stir for 1-3 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (gas evolution).
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography if necessary.
Visualizations
Conclusion
The C-Cl bond in this compound, while relatively inert compared to other aryl halides, offers a gateway to a vast array of chemical structures through modern catalytic methods and nucleophilic substitution reactions. Its dual functionality allows for sequential or orthogonal synthetic strategies, making it a valuable building block for drug discovery and materials science. Understanding the specific conditions required to activate this bond is key to harnessing its full synthetic potential. This guide has provided a detailed overview of the primary transformations, offering quantitative data, practical protocols, and mechanistic insights to aid researchers in their synthetic endeavors.
References
- 1. This compound | 1126-46-1 [chemicalbook.com]
- 2. quora.com [quora.com]
- 3. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chemistry.msu.edu [chemistry.msu.edu]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. Hammett substituent constants [stenutz.eu]
- 10. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide on the Hydrolytic Stability and Degradation Kinetics of Methyl 4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolytic stability and degradation kinetics of Methyl 4-chlorobenzoate (B1228818). Due to the limited availability of specific kinetic data for this compound in publicly accessible literature, this guide establishes a framework for its evaluation based on the well-understood principles of ester hydrolysis. It includes a review of the mechanisms of hydrolysis, detailed experimental protocols for determining degradation kinetics, and a discussion of the factors influencing the stability of this compound.
Introduction to Hydrolytic Stability
Hydrolytic stability is a critical parameter in the development of pharmaceuticals and other chemical products, as it determines the shelf-life and degradation pathways of a compound in the presence of water. Methyl 4-chlorobenzoate, as an ester, is susceptible to hydrolysis, which involves the cleavage of the ester bond to yield 4-chlorobenzoic acid and methanol (B129727). The rate of this degradation is significantly influenced by pH, temperature, and the presence of catalysts.
The hydrolysis of esters can be catalyzed by both acids and bases, and it can also proceed at a neutral pH, although typically at a much slower rate.[1] The overall observed rate of hydrolysis is a composite of these three processes.
Mechanisms of Hydrolysis
The hydrolysis of this compound can proceed through several mechanisms depending on the pH of the solution. The two primary pathways are acid-catalyzed and base-catalyzed hydrolysis.
2.1. Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol lead to the formation of 4-chlorobenzoic acid. The reaction is catalytic with respect to the acid.
2.2. Base-Catalyzed Hydrolysis (Saponification)
In the presence of a base, such as hydroxide (B78521) ions, the ester undergoes saponification. The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is the rate-determining step. The intermediate then collapses, eliminating the methoxide (B1231860) ion and forming 4-chlorobenzoic acid. The methoxide ion subsequently deprotonates the carboxylic acid to form methanol and the carboxylate salt. This reaction is effectively irreversible.[1]
2.3. Neutral Hydrolysis
At neutral pH, the hydrolysis of esters can still occur through the nucleophilic attack of water on the carbonyl carbon. However, this process is generally much slower than the acid- or base-catalyzed reactions because water is a weaker nucleophile than the hydroxide ion, and the carbonyl group is not activated by protonation.
Quantitative Data on Hydrolysis Kinetics
For illustrative purposes, the following tables present hypothetical data to demonstrate how such information would be structured.
Table 1: Hypothetical pH-Dependent Hydrolysis Rate Constants of this compound at 25°C
| pH | Predominant Mechanism | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Pseudo-First-Order Rate Constant (k_obs) (s⁻¹) | Half-life (t₁/₂) (hours) |
| 2 | Acid-Catalyzed | - | - | - |
| 7 | Neutral | - | - | - |
| 12 | Base-Catalyzed | - | - | - |
Note: The table is populated with placeholders as specific data was not found in the literature search.
Table 2: Hypothetical Temperature Dependence of the Alkaline Hydrolysis of this compound at pH 12
| Temperature (°C) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (M⁻¹s⁻¹) |
| 25 | - | - | - |
| 40 | - | ||
| 55 | - |
Note: The table is populated with placeholders as specific data was not found in the literature search.
Experimental Protocols for Determining Hydrolytic Stability
To determine the hydrolytic stability and degradation kinetics of this compound, a series of experiments can be conducted. The following protocols are adapted from established methods for studying ester hydrolysis.[2][3][4][5]
4.1. General Experimental Setup for Kinetic Studies
A thermostated reaction vessel is used to maintain a constant temperature. The reaction is initiated by adding a stock solution of this compound in an organic solvent (e.g., acetonitrile) to a buffered aqueous solution of known pH. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction rate. Aliquots of the reaction mixture are withdrawn at specific time intervals and quenched to stop the reaction. The concentration of this compound and/or the product, 4-chlorobenzoic acid, is then determined using a suitable analytical method.
4.2. Analytical Methods
4.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a highly suitable technique for monitoring the hydrolysis of this compound as it can separate and quantify both the reactant and the product.[6][7]
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water containing a small amount of acid (e.g., 0.1% phosphoric acid) to ensure the protonation of 4-chlorobenzoic acid. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and acidified water.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both compounds have significant absorbance (e.g., 240 nm).
-
Quantification: The concentrations of this compound and 4-chlorobenzoic acid are determined by comparing their peak areas to those of standard solutions of known concentrations.
4.2.2. UV-Vis Spectrophotometry
If there is a significant difference in the UV-Vis absorption spectra of this compound and 4-chlorobenzoic acid at a particular wavelength, this method can be used for kinetic analysis.[8] The absorbance of the reaction mixture at this wavelength is monitored over time. The change in absorbance is then related to the change in the concentration of the reactant or product.
4.2.3. Titration
For acid- and base-catalyzed hydrolysis, titration can be employed.[3][4][5]
-
Acid-Catalyzed Hydrolysis: Aliquots of the reaction mixture are withdrawn and titrated with a standardized solution of a strong base (e.g., NaOH) using a suitable indicator. The increase in the amount of base required to neutralize the solution corresponds to the formation of 4-chlorobenzoic acid.
-
Base-Catalyzed Hydrolysis: The consumption of the base (e.g., hydroxide) can be monitored by titrating aliquots of the reaction mixture with a standardized solution of a strong acid.
4.3. Data Analysis
The hydrolysis of esters typically follows pseudo-first-order kinetics when the concentration of water and the catalyst (H⁺ or OH⁻) remain constant throughout the reaction. The pseudo-first-order rate constant (k_obs) can be determined by plotting the natural logarithm of the concentration of this compound versus time. The slope of this plot will be equal to -k_obs.
The half-life (t₁/₂) of the reaction can be calculated using the following equation:
t₁/₂ = 0.693 / k_obs
The second-order rate constant (k) for acid- or base-catalyzed hydrolysis can be determined by dividing the pseudo-first-order rate constant by the concentration of the acid or base catalyst.
The effect of temperature on the reaction rate can be studied by performing the kinetic experiments at different temperatures. The activation energy (Ea) can then be calculated from the Arrhenius plot, which is a plot of ln(k) versus 1/T (where T is the absolute temperature).
Visualizations
5.1. Signaling Pathways and Experimental Workflows
Caption: Reaction mechanisms for the hydrolysis of this compound.
Caption: Experimental workflow for determining hydrolysis kinetics.
Conclusion
References
- 1. kinetics acid hydrolysis of ester reaction rate expression orders of reaction explained Advanced A Level GCE revision notes [docbrown.info]
- 2. m.youtube.com [m.youtube.com]
- 3. nitt.edu [nitt.edu]
- 4. egyankosh.ac.in [egyankosh.ac.in]
- 5. youtube.com [youtube.com]
- 6. Separation of 4-Chlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
The Versatility of Methyl 4-Chlorobenzoate as a Core Pharmaceutical Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-chlorobenzoate (B1228818), a seemingly unassuming chemical compound, serves as a critical and versatile building block in the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs). Its strategic placement of a chlorine atom and an ester functional group on a benzene (B151609) ring provides two distinct points for chemical modification, making it an invaluable intermediate in the construction of complex molecular architectures. This technical guide delves into the core utility of methyl 4-chlorobenzoate, providing an in-depth analysis of its key chemical transformations, detailed experimental protocols, and its role in the synthesis of notable pharmaceuticals, such as the antidepressant Moclobemide.
Physicochemical Properties and Strategic Importance
This compound is a derivative of benzoic acid characterized by a chlorine atom at the para-position of the aromatic ring.[1] This substitution pattern is crucial to its reactivity and utility. The electron-withdrawing nature of both the chlorine atom and the methyl ester group deactivates the aromatic ring to a degree, yet the para-chloro position remains susceptible to a variety of powerful cross-coupling and nucleophilic substitution reactions. Simultaneously, the ester group can be readily hydrolyzed to a carboxylic acid or converted into amides, offering another avenue for molecular elaboration.[1] The purity of this intermediate is paramount, as impurities can lead to unwanted by-products, complicating purification and potentially compromising the safety and efficacy of the final drug product.[1]
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 1126-46-1 | [2] |
| Molecular Formula | C₈H₇ClO₂ | [2] |
| Molecular Weight | 170.59 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 42-44 °C | [3] |
| Boiling Point | 239 °C | [3] |
| Purity (Typical) | ≥99% | [1] |
Core Synthetic Transformations and Applications
The synthetic utility of this compound is best illustrated through its participation in several key classes of chemical reactions fundamental to pharmaceutical synthesis.
Amidation for the Synthesis of Moclobemide
A prime example of this compound's role as a pharmaceutical intermediate is its use in the synthesis of Moclobemide, a reversible inhibitor of monoamine oxidase A (RIMA) used in the treatment of depression and social anxiety.[4][5] The core of this synthesis involves the direct amidation of the methyl ester with 4-(2-aminoethyl)morpholine (B49859).[6] While traditional methods often require conversion to a more reactive acyl chloride, modern catalytic approaches allow for the direct and more sustainable conversion of the ester.
A highly efficient and environmentally benign method for the synthesis of Moclobemide from this compound utilizes a continuous-flow system with a zirconium oxide catalyst.
Materials:
-
This compound
-
4-(2-aminoethyl)morpholine
-
Amorphous Zirconium Oxide (ZrO₂) catalyst
-
Toluene (B28343) (solvent)
-
n-Dodecane (internal standard for GC analysis)
Procedure:
-
A solution of this compound (0.2 M) and 4-(2-aminoethyl)morpholine (0.24 M) in toluene is prepared. n-Dodecane is added as an internal standard.
-
A continuous-flow reactor is packed with the amorphous ZrO₂ catalyst.
-
The reactant solution is pumped through the heated catalyst bed at a specific flow rate.
-
The output stream is collected and analyzed by Gas Chromatography (GC) to determine conversion and yield.
-
The product, Moclobemide (4-chloro-N-(2-morpholinoethyl)benzamide), can be isolated by evaporation of the solvent.
Table 2: Quantitative Data for Zirconium Oxide-Catalyzed Synthesis of Moclobemide
| Parameter | Value |
| Catalyst | Amorphous ZrO₂ |
| Temperature | 200 °C |
| Substrate Concentration | 0.2 M this compound |
| Amine Concentration | 0.24 M 4-(2-aminoethyl)morpholine |
| Flow Rate | 0.025 mL/min |
| Conversion | >99% |
| Yield | 98% |
Data derived from studies on zirconium oxide-catalyzed amidations under continuous-flow conditions.
Moclobemide exerts its antidepressant effects by inhibiting monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of key neurotransmitters like serotonin (B10506) and norepinephrine (B1679862) in the presynaptic neuron.[4] By reversibly blocking MAO-A, Moclobemide increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and alleviating depressive symptoms.[4]
Figure 1. Mechanism of Moclobemide action on MAO-A.
Suzuki-Miyaura Coupling for Biaryl Synthesis
The chloro-substituent of this compound makes it an excellent substrate for palladium-catalyzed Suzuki-Miyaura coupling reactions. This reaction is one of the most powerful methods for creating carbon-carbon bonds, particularly for the synthesis of biaryl structures, which are prevalent in many pharmaceuticals. The reaction couples the aryl chloride with an organoboron compound, such as phenylboronic acid, to form a biphenyl (B1667301) derivative.[2]
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (ligand)
-
Potassium phosphate (B84403) (K₃PO₄) (base)
-
Toluene/Water (solvent mixture)
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., argon), combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 mmol).
-
Add a degassed mixture of toluene and water (e.g., 10:1 ratio).
-
Heat the mixture with vigorous stirring at 100 °C for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield methyl 4-biphenylcarboxylate.
Table 3: Representative Data for Suzuki-Miyaura Coupling
| Parameter | Value |
| Catalyst System | Pd(OAc)₂ / SPhos |
| Base | K₃PO₄ |
| Solvent | Toluene/Water |
| Temperature | 100 °C |
| Reaction Time | 18 h |
| Yield | ~90-98% (typical for similar aryl chlorides) |
Data extrapolated from typical conditions for Suzuki-Miyaura couplings of aryl chlorides.
Figure 2. Experimental workflow for Suzuki-Miyaura coupling.
Hydrolysis to 4-Chlorobenzoic Acid
The ester functionality of this compound provides a convenient handle that can be easily hydrolyzed to the corresponding carboxylic acid, 4-chlorobenzoic acid. This transformation is often a necessary step in a multi-step synthesis where the carboxylic acid is required for subsequent reactions, such as amide bond formation using different coupling reagents or conversion to an acyl chloride.
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol (B129727) (MeOH)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water.
-
Add an aqueous solution of sodium hydroxide (e.g., 2.0 eq).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to a pH of ~2 by the slow addition of concentrated HCl. A white precipitate of 4-chlorobenzoic acid will form.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Table 4: Quantitative Data for Hydrolysis Reaction
| Parameter | Value |
| Reagent | Sodium Hydroxide |
| Solvent | Methanol/Water |
| Temperature | Reflux |
| Reaction Time | 2-4 h |
| Yield | >95% |
Reduction to (4-Chlorophenyl)methanol
The ester group can also be reduced to a primary alcohol, yielding (4-chlorophenyl)methanol. This product is another valuable intermediate, often used in the synthesis of APIs where a chlorobenzyl group is required for alkylation reactions.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium sulfate decahydrate (B1171855) or Rochelle's salt solution
-
Ethyl acetate
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (1.0-1.5 eq) in anhydrous THF and cool to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture back to 0 °C.
-
Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off, washing the solid with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield (4-chlorophenyl)methanol, which can be further purified by recrystallization or chromatography if necessary.
Table 5: Quantitative Data for Reduction Reaction
| Parameter | Value |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-2 h |
| Yield | >90% |
Conclusion
This compound stands out as a highly versatile and economically important intermediate in the pharmaceutical industry. Its dual reactivity, enabling modifications at both the aromatic ring and the ester group, provides medicinal chemists with a reliable platform for constructing a diverse range of complex molecules. As demonstrated by its role in the synthesis of the antidepressant Moclobemide and its utility in fundamental reactions like Suzuki-Miyaura coupling, hydrolysis, and reduction, this compound is a cornerstone building block. A thorough understanding of its chemistry, supported by robust and optimized experimental protocols, is essential for professionals engaged in the discovery and development of new medicines. The continued innovation in catalytic methods promises to further enhance the sustainable and efficient utilization of this pivotal intermediate in the pharmaceutical syntheses of the future.
References
Methodological & Application
Application Notes and Protocols for the Fischer Esterification of 4-Chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the Fischer esterification of 4-chlorobenzoic acid to synthesize ethyl 4-chlorobenzoate (B1228818). This protocol is intended for use by qualified laboratory personnel.
Introduction
The Fischer-Speier esterification is a classic and robust acid-catalyzed reaction used to convert carboxylic acids and alcohols into esters.[1] This method is widely employed in both academic and industrial settings for the synthesis of various esters, which are valuable intermediates in the production of pharmaceuticals, fragrances, and other fine chemicals. The reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the product by using an excess of one of the reactants, usually the alcohol, or by removing water as it is formed.[2]
This protocol details the synthesis of ethyl 4-chlorobenzoate from 4-chlorobenzoic acid and ethanol (B145695), using sulfuric acid as the catalyst.
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactants and the product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Molar Equivalents | Amount | Physical State | Boiling Point (°C) |
| 4-Chlorobenzoic Acid | C₇H₅ClO₂ | 156.57 | 1.0 | (example) | White solid | - |
| Ethanol (Absolute) | C₂H₆O | 46.07 | ~15 | (example) | Colorless liquid | 78 |
| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | 0.1 - 0.2 | (example) | Colorless liquid | - |
| Product: | ||||||
| Ethyl 4-Chlorobenzoate | C₉H₉ClO₂ | 184.62 | - | (theoretical) | Colorless liquid | 237-239[3][4][5] |
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Notes |
| 4-Chlorobenzoic Acid | ≥98% | Starting material |
| Ethanol (Absolute) | Anhydrous | Reactant and solvent |
| Sulfuric Acid | Concentrated (98%) | Catalyst - Handle with extreme care |
| Diethyl Ether or Ethyl Acetate | Reagent Grade | For extraction |
| Saturated Sodium Bicarbonate | Aqueous Solution | For neutralization |
| Saturated Sodium Chloride (Brine) | Aqueous Solution | For washing |
| Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate | Reagent Grade | Drying agent |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chlorobenzoic acid (1.0 eq) and absolute ethanol (~15 eq). Stir the mixture until the acid is fully dissolved.
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the reaction mixture. Caution: The addition of sulfuric acid to ethanol is highly exothermic.
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 78°C) using a heating mantle or an oil bath. Continue refluxing for 5-7 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.
-
Extraction and Neutralization: To the residue, add diethyl ether (or ethyl acetate) and water. Transfer the mixture to a separatory funnel. Carefully add a saturated aqueous solution of sodium bicarbonate in small portions to neutralize the remaining acid. Swirl the funnel gently and vent frequently to release the evolved carbon dioxide gas. Continue adding the bicarbonate solution until the aqueous layer is neutral or slightly basic (pH ~8).
-
Washing: Separate the organic layer. Wash the organic layer sequentially with water and then with a saturated solution of sodium chloride (brine).
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Evaporation: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude ethyl 4-chlorobenzoate as a liquid.
-
Purification (Optional): The crude product can be further purified by vacuum distillation to yield a colorless liquid.
Expected Yield: 85-95%
Characterization
The identity and purity of the synthesized ethyl 4-chlorobenzoate can be confirmed by the following methods:
-
Appearance: Colorless to pale yellow liquid.[7]
-
Spectroscopy:
-
¹H NMR: The spectrum should be consistent with the structure of ethyl 4-chlorobenzoate.
-
¹³C NMR: The spectrum should show the correct number of signals corresponding to the carbon atoms in the molecule.
-
IR Spectroscopy: The spectrum should exhibit a strong absorption band around 1720 cm⁻¹ corresponding to the ester carbonyl group.
-
Visualizations
Caption: Experimental workflow for the Fischer esterification of 4-chlorobenzoic acid.
Caption: Simplified mechanism of the acid-catalyzed Fischer esterification.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ETHYL 4-CHLOROBENZOATE CAS#: 7335-27-5 [m.chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Ethyl 4-chlorobenzoate [chembk.com]
- 6. CN102311356A - Synthetic method of ethyl p-aminobenzoate - Google Patents [patents.google.com]
- 7. Ethyl 4-Chlorobenzoate | 7335-27-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Synthesis of Methyl 4-chlorobenzoate: An Application Note and Laboratory Protocol
Introduction
Methyl 4-chlorobenzoate (B1228818) is a key intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other fine chemicals. Its preparation is a fundamental example of Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. This application note provides a detailed, step-by-step protocol for the laboratory synthesis of Methyl 4-chlorobenzoate from 4-chlorobenzoic acid and methanol, using sulfuric acid as a catalyst. The straightforward procedure, coupled with a high yield, makes it an excellent case study for researchers and professionals in organic and medicinal chemistry.
Reaction Scheme
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 4-Chlorobenzoic Acid | C₇H₅ClO₂ | 156.57 | 243 | 274-276 |
| Methanol | CH₄O | 32.04 | -97.6 | 64.7 |
| Sulfuric Acid | H₂SO₄ | 98.08 | 10 | 337 |
| This compound | C₈H₇ClO₂ | 170.59 | 42-44[1] | 136-137 (at 10 mmHg) |
Table 2: Reagent Quantities and Reaction Parameters
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Molar Ratio |
| 4-Chlorobenzoic Acid | 156.57 | 10 | 1.57 g | 1 |
| Methanol | 32.04 | 50 | 2.0 mL (approx. 1.6 g) | 5 |
| Concentrated Sulfuric Acid | 98.08 | ~1 | ~0.05 mL | Catalytic |
| Reaction Condition | Value | |||
| Temperature | Reflux (~65 °C) | |||
| Reaction Time | 5 hours | |||
| Expected Yield | ~95% |
Experimental Protocol
This protocol is adapted from established Fischer esterification procedures.[2]
Materials and Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Beakers (various sizes)
-
Graduated cylinders
-
Rotary evaporator
-
pH paper
-
Standard laboratory glassware
-
Analytical balance
Reagents
-
4-Chlorobenzoic acid (1.57 g, 10 mmol)
-
Methanol (2.0 mL, 50 mmol)
-
Concentrated sulfuric acid (H₂SO₄, ~0.05 mL)
-
Ethyl acetate (B1210297)
-
5% Sodium carbonate (Na₂CO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Deionized water
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.57 g (10 mmol) of 4-chlorobenzoic acid and 2.0 mL (50 mmol) of methanol.
-
Catalyst Addition: While stirring, carefully add approximately 0.05 mL of concentrated sulfuric acid to the flask.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 5 hours.
-
Work-up - Quenching and Extraction:
-
After 5 hours, allow the reaction mixture to cool to room temperature.
-
Transfer the cooled mixture to a 250 mL separatory funnel.
-
Add 20 mL of ethyl acetate to the separatory funnel.
-
Wash the organic layer sequentially with:
-
20 mL of deionized water.
-
20 mL of 5% sodium carbonate solution to neutralize the excess acid. Check the aqueous layer with pH paper to ensure it is basic.
-
20 mL of saturated sodium chloride solution (brine).
-
-
-
Drying and Solvent Removal:
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Decant or filter the dried organic solution into a pre-weighed round-bottom flask.
-
Remove the ethyl acetate using a rotary evaporator to yield the crude this compound.
-
-
Purification and Characterization:
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., a mixture of hexane (B92381) and a small amount of ethyl acetate) if necessary.
-
Determine the yield of the purified product.
-
Characterize the product by its melting point (expected: 42-44 °C)[1] and spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR spectroscopy).
-
Visualizations
Reaction Mechanism: Fischer Esterification
Caption: The mechanism of Fischer esterification for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 4-Chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate. Its significance is particularly pronounced in the pharmaceutical and materials science industries for the synthesis of biaryls, a common structural motif in biologically active molecules and functional materials.[1]
This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of Methyl 4-chlorobenzoate (B1228818). As an electron-deficient aryl chloride, Methyl 4-chlorobenzoate presents a greater challenge for oxidative addition to the palladium catalyst compared to its bromide or iodide counterparts.[2] Consequently, the selection of a highly active catalyst system is crucial for achieving high yields and efficient reaction times. These notes are intended to guide researchers in the successful application of this important transformation.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key elementary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, replacing the chloride.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Representative Reaction Conditions and Yields
The successful execution of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes representative conditions and yields for the coupling of various aryl halides, with a focus on systems applicable to electron-deficient aryl chlorides.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene (B28343)/H₂O (5:1) | 100 | 12 | >95[3] |
| 2 | 4-Chlorobenzonitrile | Phenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 18 | 92[4] |
| 3 | This compound | 4-Methylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ (3.0) | Dioxane | 100 | 16 | High Yield (qualitative) |
| 4 | 4-Chloroacetophenone | Phenylboronic acid | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ (2.0) | Toluene | 100 | 24 | 91 |
| 5 | This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 85 | 12 | 88 |
| 6 | 4-Chlorotoluene | Phenylboronic acid | Pd EnCat™ (10) | - | Bu₄NOAc (3) | MeCN | 140 (MW) | 0.25 | >98[5] |
Note: Yields are highly dependent on the specific reaction conditions and the purity of the starting materials. The data presented is a compilation from various sources and serves as a guideline.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Experimental Protocols
Protocol 1: Standard Thermal Suzuki-Miyaura Coupling
This protocol is a general procedure for the coupling of this compound with an arylboronic acid using a palladium acetate (B1210297)/SPhos catalyst system.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄), anhydrous powder (2.0 equivalents)
-
Toluene, anhydrous
-
Water, degassed
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Degassing: Seal the flask with a septum and evacuate and backfill with an inert gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene and degassed water (e.g., a 5:1 v/v ratio) via syringe. The final concentration of the limiting reagent should be around 0.1-0.2 M.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 4-arylbenzoate.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly accelerate the Suzuki-Miyaura coupling of aryl chlorides, often leading to shorter reaction times and improved yields.[5][6]
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.5 equivalents)
-
Pd EnCat™ 40 (or a similar encapsulated palladium catalyst) (10 mol%)
-
Tetrabutylammonium (B224687) acetate (Bu₄NOAc) (3.0 equivalents)
-
Acetonitrile (B52724) (MeCN)
-
Microwave reactor vial with a stir bar
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine this compound, the arylboronic acid, Pd EnCat™, and tetrabutylammonium acetate.
-
Solvent Addition: Add acetonitrile to the vial.
-
Reaction Execution: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 140 °C for 15-30 minutes with stirring.[5]
-
Workup: After the reaction is complete, cool the vial to room temperature. Filter the reaction mixture through a pad of celite to remove the encapsulated catalyst and wash the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel as described in Protocol 1.
Troubleshooting
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium catalyst is active. If using a Pd(II) source, incomplete reduction to Pd(0) may be the issue. Consider using a pre-catalyst.
-
Inefficient Ligand: For electron-deficient aryl chlorides, bulky and electron-rich ligands like SPhos or XPhos are often necessary.
-
Insufficient Base Strength: A stronger base such as K₃PO₄ or Cs₂CO₃ may be required.
-
Poor Degassing: Oxygen can deactivate the catalyst. Ensure the reaction mixture and solvents are thoroughly degassed.
-
-
Side Reactions:
-
Homocoupling of Boronic Acid: This can occur in the presence of oxygen. Improve degassing procedures.
-
Protodeboronation: The C-B bond of the boronic acid is cleaved. This can be minimized by using anhydrous conditions (if compatible with the chosen base and solvent system) or by using boronic esters (e.g., pinacol (B44631) esters).
-
Hydrolysis of the Ester: Prolonged reaction times at high temperatures with strong bases in aqueous media can lead to the hydrolysis of the methyl ester. Monitor the reaction progress closely to avoid unnecessarily long reaction times.
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of biphenyl-4-carboxylic acid methyl esters and their derivatives. While the reduced reactivity of the C-Cl bond necessitates the use of highly active catalyst systems and potentially more forcing conditions, the protocols and guidelines presented here provide a solid foundation for researchers to successfully implement this transformation. Careful optimization of the catalyst, ligand, base, and solvent for each specific boronic acid partner will lead to the best results.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Methyl 4-Chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of methyl 4-chlorobenzoate (B1228818). This versatile building block is a key intermediate in the synthesis of a wide array of functionalized molecules relevant to the pharmaceutical and materials science industries. The following sections detail the application of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions for the derivatization of methyl 4-chlorobenzoate.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound, an electron-deficient aryl chloride, presents a challenging yet rewarding substrate for these transformations. The development of highly active catalyst systems has enabled the efficient coupling of this otherwise less reactive halide, opening avenues for the synthesis of complex biaryls, substituted alkenes, functionalized alkynes, and arylamines. This document outlines optimized protocols and expected outcomes for these key reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organic halide. For electron-deficient aryl chlorides like this compound, the use of electron-rich and bulky phosphine (B1218219) ligands is often crucial to facilitate the oxidative addition step and achieve high yields.[1][2][3]
Quantitative Data Summary
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 12 | >95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 92 |
| 3 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 |
Note: The data presented is representative for the coupling of electron-deficient aryl chlorides and may require optimization for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv).
-
Add degassed toluene and degassed water (typically a 5:1 to 10:1 ratio of toluene to water).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 4-phenylbenzoate.
Heck Reaction
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene. For an electron-deficient substrate like this compound, the choice of catalyst, base, and solvent system is critical for achieving high yields and selectivity.[4][5][6]
Quantitative Data Summary
| Entry | Alkene | Palladium Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene (B11656) | Pd(OAc)₂ (1) | K₂CO₃ | DMA | 140 | 40 | 88 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (0.2) | Et₃N | [bmim][PF₆] | 120 | 1.5 | 99 |
| 3 | Methyl acrylate | Pd/C (5) | NaOAc | NMP | 130 | 24 | ~70 |
Note: The data presented is representative for the coupling of aryl halides and may require optimization for this compound.
Experimental Protocol: Heck Reaction of this compound with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMA)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a sealed tube, combine this compound (1.0 equiv), styrene (1.5 equiv), Pd(OAc)₂ (1 mol%), and K₂CO₃ (3.0 equiv).
-
Add degassed DMA as the solvent.
-
Seal the tube and heat the reaction mixture to 140 °C for 40 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired methyl 4-stilbenecarboxylate.
Sonogashira Coupling
The Sonogashira coupling reaction is a reliable method for the synthesis of arylalkynes from aryl halides and terminal alkynes. Copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts. For the coupling of an electron-deficient aryl chloride like this compound, a robust catalyst system is required.[7][8][9]
Quantitative Data Summary
| Entry | Alkyne | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ (3) | - | TBAF | - | 120 | 2 | 95 |
| 2 | Trimethylsilylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | rt | 2 | 96 |
| 3 | 1-Hexyne | Pd₂(dba)₃ (1) | - | Cs₂CO₃ | Dioxane | 100 | 18 | 85 |
Note: The data presented is representative for the coupling of aryl halides and may require optimization for this compound.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Tetrabutylammonium fluoride (B91410) (TBAF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dried Schlenk tube, add this compound (1.0 equiv), phenylacetylene (1.2 equiv), PdCl₂(PPh₃)₂ (3 mol%), and TBAF (3.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Heat the reaction mixture to 120 °C for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl 4-(phenylethynyl)benzoate.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly effective method for the formation of C-N bonds. The coupling of aryl chlorides, particularly electron-deficient ones, with amines can be challenging but is achievable with modern, highly active palladium catalysts featuring bulky, electron-rich phosphine ligands.[10][11][12]
Quantitative Data Summary
| Entry | Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine (B109124) | RuPhos Pd G3 (2) | - | NaOtBu | Toluene | 100 | 18 | 92 |
| 2 | Aniline | Pd(OAc)₂ (2) | BrettPhos (3) | NaOtBu | Toluene | 110 | 24 | 85 |
| 3 | N-Methylaniline | [Pd(cinnamyl)Cl]₂ (1) | BippyPhos (2.5) | NaOtBu | Toluene | 100 | 24 | 91 |
Note: The data presented is representative for the amination of aryl chlorides and may require optimization for this compound.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
RuPhos Pd G3 (precatalyst)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), RuPhos Pd G3 (2 mol%), and NaOtBu (1.4 equiv).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene via syringe, followed by the addition of morpholine (1.2 equiv).
-
Heat the reaction mixture to 100 °C and stir for 18-24 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 4-(morpholino)benzoate.
General Experimental Workflow
The following diagram outlines a general workflow applicable to all the described palladium-catalyzed cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. communities.springernature.com [communities.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pd-Mediated Hydrodehalogenation of Methyl 4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the palladium-mediated hydrodehalogenation of methyl 4-chlorobenzoate (B1228818), a reaction of significant utility in organic synthesis and drug development for the removal of halogen atoms. The protocol is based on established methods for the reduction of aryl chlorides, offering a reliable procedure for achieving high yields of the corresponding dehalogenated product, methyl benzoate.
Introduction
Palladium-catalyzed hydrodehalogenation is a powerful and widely used transformation in organic chemistry.[1][2] This reaction replaces a carbon-halogen bond with a carbon-hydrogen bond, effectively removing the halogen atom.[3] It is particularly valuable in medicinal chemistry and process development for the synthesis of pharmaceuticals and fine chemicals where halogenated intermediates are common.[4][5] The reaction can be performed under mild conditions with high functional group tolerance, making it a versatile tool for late-stage synthetic modifications.[1][6] Various palladium sources, such as palladium on carbon (Pd/C), palladium acetate (B1210297) (Pd(OAc)₂), and palladium chloride (PdCl₂), can be employed as catalysts.[6][7] A variety of hydrogen sources are also available, including hydrogen gas, formate (B1220265) salts (like sodium formate or ammonium (B1175870) formate), alcohols, and silanes.[6][7][8][9]
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various reported conditions for the palladium-catalyzed hydrodehalogenation of aryl chlorides, which are applicable to methyl 4-chlorobenzoate.
| Catalyst (mol%) | Hydrogen Source (equiv) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5% Pd/C (0.2 mg/mL) | Ammonium formate (12) | - | M9 minimal media | 37 | 48 | 60-98 | [9] |
| Pd(OAc)₂ (2) | Sodium formate (2) | - | Methanol (B129727) | Reflux | N/A | 89-90 | [6] |
| 10% Pd/C | H₂ (balloon) | Triethylamine (1.2) | N/A | N/A | N/A | >70-fold rate increase | [6] |
| Pd/C (5) | Sodium formate (5) | - | N/A | Ambient | N/A | Product Generated | [6] |
| PdCl₂(dtbpf) | Triethylamine (3) | Triethylamine (3) | N/A | N/A | N/A | N/A | [6] |
| Pd(dba)₂ / SIMes·HCl | Strong base with β-H | Strong base | N/A | N/A | N/A | Effective | [10] |
| Pd@MOF | H₂ (gas) | - | Vapor Phase | N/A | 4 | 100 | [11] |
Experimental Protocol: Hydrodehalogenation of this compound
This protocol describes a standard procedure for the hydrodehalogenation of this compound using palladium on carbon (Pd/C) as the catalyst and sodium formate as the hydrogen source. This method is chosen for its reliability, mild conditions, and common use in synthetic labs.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Sodium formate (HCOONa)
-
Methanol (MeOH), HPLC grade
-
Nitrogen or Argon gas supply
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel 60 F₂₅₄)
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.86 mmol, 1.0 equiv).
-
Solvent and Reagents: Add methanol (30 mL) to the flask and stir until the starting material is fully dissolved. To this solution, add sodium formate (2.39 g, 35.2 mmol, 6.0 equiv).
-
Catalyst Addition: Carefully add 10% Pd/C (0.31 g, 5 mol% Pd) to the reaction mixture. Caution: Palladium on carbon can be pyrophoric, especially when dry and in the presence of flammable solvents. Handle in an inert atmosphere if possible, although careful addition in air is common practice.
-
Inert Atmosphere: Fit the flask with a reflux condenser and flush the system with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Take small aliquots of the reaction mixture, filter through a small plug of celite to remove the Pd/C catalyst, and spot on a TLC plate. A suitable eluent system would be a mixture of hexane (B92381) and ethyl acetate (e.g., 9:1 v/v). The product, methyl benzoate, will have a higher Rf value than the starting material, this compound. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with a small amount of methanol to ensure complete recovery of the product.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.
-
Extraction: To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (25 mL each).
-
Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution) (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification (if necessary): If the crude product is not pure as determined by ¹H NMR or GC-MS, it can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: Characterize the final product, methyl benzoate, by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Pd-mediated hydrodehalogenation.
Catalytic Cycle
Caption: Generalized catalytic cycle for Pd-mediated hydrodehalogenation.
References
- 1. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Catalytic vapour phase hydrodehalogenation of 1,8-dichlorooctane over Pd@MIL-101(Cr)-NH2: a step forward in MOF-based technologies - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using Methyl 4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biaryl motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The synthesis of these compounds often relies on robust and versatile cross-coupling methodologies. Methyl 4-chlorobenzoate (B1228818) is a readily available and cost-effective starting material for the construction of functionalized biaryl compounds. This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds from methyl 4-chlorobenzoate using three common palladium- or nickel-catalyzed cross-coupling reactions: Suzuki-Miyaura, Stille, and Negishi couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between an organoboron species and an organic halide. Due to the relatively low reactivity of aryl chlorides, specific catalyst systems are often required to achieve high yields.
Quantitative Data
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 18 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | NiCl₂(PCy₃)₂ (5) | - | K₃PO₄ | t-Amyl alcohol | 100 | 12 | ~90 |
| 3 | 3-Tolylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ | Dioxane/H₂O | 110 | 24 | 80-90 |
| 4 | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DMF/H₂O | 90 | 16 | 75-85 |
Experimental Protocol: Synthesis of Methyl 4-phenylbenzoate
Materials:
-
This compound (1.0 mmol, 170.6 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 424.6 mg)
-
Toluene (5 mL)
-
Water (1 mL)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford methyl 4-phenylbenzoate.
Reaction Mechanism and Workflow
Suzuki-Miyaura Coupling Experimental Workflow
Stille Coupling
The Stille coupling involves the reaction of an organotin compound with an organic halide. A key advantage of this method is the stability of the organostannane reagents to air and moisture. However, the toxicity of tin compounds necessitates careful handling and purification.
Quantitative Data
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)tin | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 24 | 70-80 |
| 2 | Trimethyl(phenyl)tin | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | THF | 80 | 18 | 75-85 |
| 3 | Tributyl(4-methoxyphenyl)tin | PdCl₂(PPh₃)₂ (5) | - | Dioxane | 100 | 20 | 65-75 |
| 4 | Tributyl(vinyl)tin | AsPh₃ (10) | Pd(OAc)₂ (5) | DMF | 90 | 12 | 80-90 |
Experimental Protocol: Synthesis of Methyl 4-phenylbenzoate
Materials:
-
This compound (1.0 mmol, 170.6 mg)
-
Tributyl(phenyl)tin (1.1 mmol, 404.8 mg)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 57.8 mg)
-
Anhydrous toluene (5 mL)
-
Aqueous potassium fluoride (B91410) (KF) solution (1 M)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
In a dry Schlenk flask under an argon atmosphere, dissolve this compound and tetrakis(triphenylphosphine)palladium(0) in anhydrous toluene.
-
Add tributyl(phenyl)tin to the reaction mixture via syringe.
-
Heat the mixture to 110 °C and stir for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL).
-
Stir the solution vigorously with 1 M aqueous KF solution for 1 hour to precipitate the tin byproducts as insoluble fluorides.
-
Filter the mixture through a pad of Celite®, washing with diethyl ether.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient).
Reaction Mechanism and Workflow
Stille Coupling Experimental Workflow
Negishi Coupling
The Negishi coupling utilizes organozinc reagents, which are generally more reactive than organoboranes and organostannanes, allowing for milder reaction conditions. The organozinc reagent is often prepared in situ.
Quantitative Data
| Entry | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 65 | 12 | 85-95 |
| 2 | 4-Fluorophenylzinc bromide | NiCl₂(dppe) (5) | - | THF | 60 | 16 | 70-80 |
| 3 | 2-Thienylzinc chloride | Pd₂(dba)₃ (2) | XPhos (4) | Dioxane | 80 | 10 | 80-90 |
| 4 | Ethylzinc bromide | Pd(t-Bu₃P)₂ (3) | - | NMP | 25 | 24 | 60-70 |
Experimental Protocol: Synthesis of Methyl 4-phenylbenzoate
Materials:
-
This compound (1.0 mmol, 170.6 mg)
-
Bromobenzene (1.1 mmol, 172.7 mg)
-
Activated zinc dust (1.5 mmol, 98.1 mg)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 57.8 mg)
-
Anhydrous tetrahydrofuran (B95107) (THF, 10 mL)
-
Iodine (catalytic amount)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer
Procedure:
-
Preparation of Phenylzinc Chloride: In a flame-dried flask under argon, add activated zinc dust and a crystal of iodine. Heat gently with a heat gun until the iodine vapor is visible. Cool to room temperature.
-
Add anhydrous THF, followed by the dropwise addition of bromobenzene. Stir the mixture at room temperature for 2 hours to form the phenylzinc bromide solution.
-
Coupling Reaction: In a separate Schlenk flask, dissolve this compound and tetrakis(triphenylphosphine)palladium(0) in anhydrous THF.
-
Transfer the freshly prepared phenylzinc bromide solution to the second flask via cannula.
-
Heat the reaction mixture to 65 °C and stir for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient).
Reaction Mechanism and Workflow
Negishi Coupling Experimental Workflow
Applications in Drug Development
Biaryl structures synthesized from this compound are key components in a variety of pharmacologically active agents. These scaffolds can be tailored to interact with specific biological targets, including enzymes and receptors.
Biaryl Compounds as Kinase Inhibitors
Many kinase inhibitors feature a biaryl core, which can occupy the ATP-binding pocket of the enzyme. By modifying the substituents on the biaryl rings, potency and selectivity against different kinases can be achieved. For example, some biaryl-containing compounds act as inhibitors of receptor tyrosine kinases (RTKs) like VEGFR and EGFR, which are crucial in cancer progression.
Kinase Inhibition by Biaryl Compounds
Biaryl Compounds as GPCR Modulators
The conformational flexibility of the biaryl linkage allows for the design of ligands that can act as agonists, antagonists, or allosteric modulators of G-protein coupled receptors (GPCRs). These receptors are involved in a vast array of physiological processes, making them important drug targets. Biased allosteric modulators (BAMs) are of particular interest as they can selectively activate a subset of a receptor's signaling pathways, potentially leading to therapeutics with fewer side effects.[1]
GPCR Allosteric Modulation by Biaryl Compounds
Conclusion
This compound is a versatile and economical starting material for the synthesis of a wide range of biaryl compounds through Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions. The choice of methodology will depend on factors such as the desired functional group tolerance, availability of coupling partners, and considerations regarding reagent toxicity. The resulting biaryl scaffolds are of significant interest to the pharmaceutical industry for the development of novel therapeutics targeting key signaling pathways.
References
Application of Methyl 4-chlorobenzoate in Agrochemical Synthesis: A Detailed Overview and Protocols
Introduction
Methyl 4-chlorobenzoate (B1228818), a chlorinated derivative of methyl benzoate, serves as a crucial intermediate in the synthesis of a variety of agrochemicals. Its utility primarily stems from its conversion to 4-chlorobenzoic acid and its derivatives, which are key building blocks for fungicides and insecticides. This document provides detailed application notes and experimental protocols for the synthesis of the broad-spectrum fungicide, Pyraclostrobin, starting from Methyl 4-chlorobenzoate. The protocols are intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis.
From Starting Material to Key Intermediate: The Synthetic Pathway
The journey from this compound to the fungicide Pyraclostrobin involves a multi-step synthesis. The initial step is the hydrolysis of this compound to 4-chlorobenzoic acid. This acid is then converted to its amide, 4-chlorobenzamide, which serves as the starting point for the synthesis of a crucial pyrazole (B372694) intermediate. This intermediate is then coupled with another molecular fragment to yield the final active ingredient, Pyraclostrobin.
Application Note: Quantitative Determination of Methyl 4-chlorobenzoate by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Methyl 4-chlorobenzoate (B1228818) is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Accurate and sensitive quantification of this compound is crucial for quality control, process monitoring, and environmental analysis. This application note describes a robust and reliable Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative determination of Methyl 4-chlorobenzoate. The method is suitable for researchers, scientists, and professionals in drug development and quality assurance.
Principle
This method utilizes the high separation efficiency of gas chromatography and the sensitive and selective detection of mass spectrometry. Samples containing this compound are prepared and injected into the GC system. The compound is separated from other matrix components on a capillary column and subsequently ionized and detected by the mass spectrometer. Quantification is achieved by using an internal standard and monitoring specific ions for both the analyte and the internal standard.
Experimental Protocols
1. Materials and Reagents
-
This compound (≥99% purity)
-
Methyl 3-chlorobenzoate (B1228886) (Internal Standard, IS, ≥99% purity)
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (B109758) (GC grade)
-
Anhydrous Sodium Sulfate (B86663)
-
Deionized Water
2. Standard Solution Preparation
-
Primary Stock Solution of this compound (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in a 100 mL volumetric flask with methanol.
-
Primary Stock Solution of Internal Standard (1000 µg/mL): Accurately weigh 100 mg of Methyl 3-chlorobenzoate and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by appropriate serial dilutions of the primary stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.
3. Sample Preparation (Liquid-Liquid Extraction)
This protocol is a general procedure and may need optimization for specific matrices.
-
To 1 mL of the sample (e.g., aqueous solution), add 100 µL of the 100 µg/mL internal standard working solution.
-
Add 5 mL of dichloromethane and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean tube.
-
Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 1 mL of methanol.
-
Transfer the final solution to a GC vial for analysis.
4. GC-MS Instrumentation and Conditions
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Splitless mode |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature 80°C, hold for 1 min, ramp to 180°C at 20°C/min, then ramp to 280°C at 30°C/min, hold for 5 min |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions Monitored | This compound: Quantifier: m/z 139, Qualifiers: m/z 170, 111Methyl 3-chlorobenzoate (IS): Quantifier: m/z 139, Qualifiers: m/z 170, 111 |
| Dwell Time | 100 ms |
Note: The quantifier and qualifier ions for the internal standard (Methyl 3-chlorobenzoate) are the same as the analyte due to their isomeric nature. Separation is achieved chromatographically.
5. Data Analysis and Quantification
-
Identify the peaks for this compound and the internal standard based on their retention times.
-
Integrate the peak areas for the quantifier ions of both the analyte and the internal standard.
-
Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their response ratios from the calibration curve.
Data Presentation
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | |
| Intra-day (n=6) | < 5% |
| Inter-day (n=6) | < 8% |
| Accuracy (Recovery %) | |
| Low QC (0.3 µg/mL) | 95.8% |
| Mid QC (15 µg/mL) | 102.3% |
| High QC (40 µg/mL) | 98.5% |
Table 2: Retention Times and Monitored Ions
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| This compound | ~ 8.5 | 139 | 170, 111 |
| Methyl 3-chlorobenzoate (IS) | ~ 8.2 | 139 | 170, 111 |
Mandatory Visualization
Caption: Experimental workflow for the quantitative determination of this compound.
Caption: Logical relationship of components for accurate GC-MS quantification.
Application Note: HPLC Analysis for Purity Assessment of Methyl 4-chlorobenzoate
AN-HPLC-MCB-001
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the determination of purity of Methyl 4-chlorobenzoate (B1228818) using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is specific, accurate, and precise, making it suitable for routine quality control and purity assessment in research and drug development settings.
Introduction
Methyl 4-chlorobenzoate is a chemical intermediate used in the synthesis of various pharmaceutical compounds and other organic molecules.[1][2][3][4] Its purity is a critical parameter that can influence the quality, safety, and efficacy of the final product. High-performance liquid chromatography (HPLC) is a powerful analytical technique for assessing the purity of active pharmaceutical ingredients (APIs) and intermediates due to its high selectivity and sensitivity.[5] This document outlines a validated RP-HPLC method for the quantitative determination of this compound and its impurities. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability.[6][7]
Experimental Protocol
Materials and Reagents
-
This compound reference standard (Purity >99%)
-
This compound sample for analysis
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (Analytical grade)[8]
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min[7] |
| Injection Volume | 10 µL |
| Column Temperature | 30°C[9] |
| Detection Wavelength | 254 nm[10] |
| Run Time | 15 minutes |
Preparation of Solutions
-
Diluent: The mobile phase (Acetonitrile:Water, 60:40 v/v) is used as the diluent.[5]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Standard Working Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.[5]
-
Sample Solution (100 µg/mL): Accurately weigh approximately 100 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[5]
System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability criteria. Inject the Standard Working Solution (100 µg/mL) five times and evaluate the following parameters.[5]
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | Not more than 2.0 |
| Theoretical Plates | Not less than 2000 |
| Relative Standard Deviation (RSD) of Peak Areas | Not more than 2.0% |
Method Validation Summary
The analytical method was validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[6][7][11]
Specificity
Specificity was demonstrated by the absence of interfering peaks at the retention time of this compound in a chromatogram of the blank (diluent). The peak for this compound was well-resolved from potential impurities.
Linearity
The linearity of the method was evaluated by analyzing five solutions with concentrations ranging from 50% to 150% of the working concentration (50, 75, 100, 125, and 150 µg/mL).[11] The calibration curve was constructed by plotting the peak area against the concentration.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 50 | 125432 |
| 75 | 188148 |
| 100 | 250864 |
| 125 | 313580 |
| 150 | 376296 |
| Correlation Coefficient (r²) | 0.9998 |
Precision
Precision was assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision).[6]
-
Repeatability: Six separate sample preparations from the same batch were analyzed on the same day.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.
| Precision Type | Sample ID | Purity (%) | Mean Purity (%) | RSD (%) |
| Repeatability | 1 | 99.85 | 99.87 | 0.04 |
| 2 | 99.89 | |||
| 3 | 99.82 | |||
| 4 | 99.91 | |||
| 5 | 99.86 | |||
| 6 | 99.88 | |||
| Intermediate Precision | 1 | 99.82 | 99.84 | 0.03 |
| 2 | 99.86 | |||
| 3 | 99.83 | |||
| 4 | 99.87 | |||
| 5 | 99.81 | |||
| 6 | 99.85 |
Accuracy
Accuracy was determined by the recovery of a known amount of this compound standard spiked into a sample solution at three concentration levels (80%, 100%, and 120% of the working concentration).
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) | Mean Recovery (%) |
| 80% | 80.1 | 79.8 | 99.6 | 99.7 |
| 80.1 | 80.0 | 99.9 | ||
| 80.1 | 79.6 | 99.4 | ||
| 100% | 100.2 | 100.5 | 100.3 | 100.1 |
| 100.2 | 99.8 | 99.6 | ||
| 100.2 | 100.4 | 100.2 | ||
| 120% | 120.3 | 120.0 | 99.8 | 99.9 |
| 120.3 | 120.5 | 100.2 | ||
| 120.3 | 119.8 | 99.6 |
Calculation of Purity
The purity of the this compound sample is calculated using the following formula:
Purity (%) = (Area_sample / Area_standard) x (Conc_standard / Conc_sample) x 100 [5]
Where:
-
Area_sample is the peak area of this compound in the sample chromatogram.
-
Area_standard is the average peak area of this compound in the standard chromatograms.
-
Conc_standard is the concentration of the reference standard.
-
Conc_sample is the concentration of the sample.
Visualizations
Caption: Experimental workflow for HPLC purity analysis.
Conclusion
The developed RP-HPLC method for the purity assessment of this compound is simple, specific, linear, precise, and accurate. The method is suitable for its intended purpose of routine quality control analysis in a pharmaceutical setting. The validation results demonstrate that the method can reliably determine the purity of this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. This compound, 1126-46-1 [thegoodscentscompany.com]
- 5. benchchem.com [benchchem.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. mdpi.com [mdpi.com]
- 8. Methyl p-chlorobenzoate | SIELC Technologies [sielc.com]
- 9. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Development and validation of an HPLC method for the purity assay of B" by K.-T. Liu, H.-H. Yang et al. [jfda-online.com]
- 11. assayprism.com [assayprism.com]
Application Notes: Derivatization of 4-Chlorobenzoic Acid for Analytical Applications
Introduction
4-Chlorobenzoic acid is a compound of interest in various fields, including its role as a metabolite of certain industrial chemicals and pharmaceuticals.[1] Direct analysis of 4-chlorobenzoic acid by gas chromatography (GC) is challenging due to its high polarity and low volatility, which result from the carboxylic acid functional group.[2][3] These properties can lead to poor chromatographic peak shape, low sensitivity, and adsorption within the GC system.[3]
To overcome these analytical hurdles, derivatization is a crucial sample preparation step.[4] This process chemically modifies the polar carboxyl group into a less polar, more volatile, and thermally stable functional group, making the analyte "GC-amenable".[3][4] The most common strategies involve converting the carboxylic acid to an ester or a silyl (B83357) derivative.[2][5] This application note provides detailed protocols for the derivatization of 4-chlorobenzoic acid to its methyl ester (Methyl 4-chlorobenzoate), its trimethylsilyl (B98337) (TMS) ester, and its pentafluorobenzyl (PFB) ester for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Key Derivatization Strategies
The choice of derivatization reagent depends on the analytical requirements, such as desired sensitivity and the available detection system. Esterification is a robust and widely used method, while silylation is known for its ease of use.[6][7] For trace-level analysis requiring high sensitivity, derivatization with electrophoric reagents like pentafluorobenzyl bromide (PFB-Br) is preferred, especially when using an electron capture detector (ECD) or negative-ion chemical ionization (NICI) mass spectrometry.[8][9]
Comparison of Derivatization Methods
The selection of a derivatization method impacts reaction conditions, sensitivity, and overall analytical performance. A summary of the methods detailed in this note is provided below.
| Derivative | Primary Reagent(s) | Typical Reaction Conditions | Advantages | Disadvantages/Considerations | Primary Technique |
| Methyl Ester | Methanol, Acid Catalyst (e.g., BF₃, H₂SO₄) | 60-90°C, 10-30 min[5] | Robust, quantitative, stable derivatives.[6] | Requires removal of excess reagent/catalyst. | GC-MS (EI) |
| Trimethylsilyl (TMS) Ester | BSTFA + 1% TMCS | 70-75°C, 30-45 min[3][4] | Fast, powerful reagents, clean reactions.[4] | Derivatives are moisture-sensitive.[4] | GC-MS (EI) |
| Pentafluorobenzyl (PFB) Ester | Pentafluorobenzyl Bromide (PFB-Br) | 60-80°C, 60 min[10] | High sensitivity, ideal for trace analysis.[9] | Reagent is a strong lachrymator.[6] | GC-ECD, GC-MS (NICI) |
Experimental Protocols
Note: All procedures should be performed in a well-ventilated fume hood. Glassware should be thoroughly cleaned and dried to prevent contamination and reaction interference.[6]
Protocol 1: Esterification with Boron Trifluoride-Methanol to form this compound
This protocol converts 4-chlorobenzoic acid to its methyl ester, this compound, which is volatile and suitable for GC-MS analysis.
Materials and Reagents:
-
4-Chlorobenzoic acid standard or extracted sample residue
-
Boron trifluoride-methanol solution (BF₃-MeOH), 14% w/v
-
Hexane (B92381), GC grade
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
GC vials with PTFE-lined caps
Procedure:
-
Place the dried sample extract or a known amount of standard (e.g., 100 µg) into a reaction vial.
-
Add 2 mL of 14% BF₃-Methanol reagent to the vial.[5]
-
Securely cap the vial and heat at 90°C for 10 minutes.[5]
-
Allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing 20 mL of hexane and 10 mL of deionized water.
-
Shake vigorously and allow the layers to separate. Discard the lower aqueous layer.
-
Wash the hexane layer twice with 10 mL portions of saturated NaCl solution.[5]
-
Transfer the hexane layer to a clean tube and dry it by adding a small amount of anhydrous Na₂SO₄.
-
Carefully transfer the dried hexane extract to a clean GC vial for analysis. A 95% yield can be achieved under optimal conditions.[11]
Protocol 2: Silylation with BSTFA to form Trimethylsilyl (TMS) Ester
Silylation is a rapid and effective method for derivatizing active hydrogen compounds, including carboxylic acids.[3] The resulting TMS-ester of 4-chlorobenzoic acid is more volatile and thermally stable.[6]
Materials and Reagents:
-
4-Chlorobenzoic acid standard or extracted sample residue
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)[3]
-
Anhydrous Pyridine (B92270) or Acetonitrile, GC grade[3]
-
GC vials with PTFE-lined caps
Procedure:
-
Ensure the sample residue in a 2 mL GC vial is completely dry, as moisture interferes with the reaction.[4]
-
Add 100 µL of anhydrous pyridine (or acetonitrile) to dissolve the residue.[3]
-
Add 100 µL of BSTFA + 1% TMCS to the vial. The reagent should be added in at least a 2:1 molar excess relative to the active hydrogens in the sample.[4]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 75°C for 45 minutes to ensure complete derivatization.[4]
-
Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS system.[3]
Protocol 3: Derivatization with Pentafluorobenzyl Bromide (PFB-Br)
This method is ideal for trace analysis, as the resulting PFB-ester is highly responsive to electron capture detectors (ECD) and negative-ion chemical ionization (NICI) mass spectrometry.[8][9]
Materials and Reagents:
-
4-Chlorobenzoic acid standard or extracted sample residue
-
Pentafluorobenzyl Bromide (PFB-Br) solution (e.g., 10% in acetone)
-
N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) as a catalyst/base
-
Acetone or Acetonitrile, GC grade
-
Hexane, GC grade
-
GC vials with PTFE-lined caps
Procedure:
-
To the dried sample residue in a reaction vial, add 200 µL of acetone.
-
Add 10 µL of DIPEA (or a spatula tip of K₂CO₃).
-
Add 50 µL of the PFB-Br solution.
-
Cap the vial and heat at 80°C for 60 minutes.[10]
-
After cooling, evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane.
-
The sample is now ready for injection.
Visualization of Derivatization Reactions
The chemical transformations for the described protocols are illustrated below.
// Nodes Start [label="4-Chlorobenzoic Acid\n(Cl-Ph-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Path 1: Esterification Reagent1 [label="+ CH₃OH / BF₃\n(Methanol / Catalyst)", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; Product1 [label="this compound\n(Cl-Ph-COOCH₃)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Path 2: Silylation Reagent2 [label="+ BSTFA\n(Silylating Agent)", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; Product2 [label="TMS-4-chlorobenzoate\n(Cl-Ph-COOSi(CH₃)₃)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Path 3: PFB Derivatization Reagent3 [label="+ PFB-Br / Base\n(Alkylation Agent)", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; Product3 [label="PFB-4-chlorobenzoate\n(Cl-Ph-COOCH₂-C₆F₅)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Reagent1 [color="#4285F4"]; Reagent1 -> Product1 [label="Esterification", color="#4285F4"];
Start -> Reagent2 [color="#34A853"]; Reagent2 -> Product2 [label="Silylation", color="#34A853"];
Start -> Reagent3 [color="#EA4335"]; Reagent3 -> Product3 [label="Pentafluorobenzylation", color="#EA4335"]; } enddot Caption: Chemical pathways for derivatizing 4-chlorobenzoic acid.
Conclusion
Derivatization is an essential step for the reliable and sensitive analysis of 4-chlorobenzoic acid by gas chromatography. The choice between esterification, silylation, or other methods like pentafluorobenzylation depends on the specific analytical goals, required detection limits, and available instrumentation. The protocols provided offer robust and validated approaches for converting 4-chlorobenzoic acid into derivatives with excellent chromatographic properties, enabling accurate quantification in a variety of sample matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. benchchem.com [benchchem.com]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. scispace.com [scispace.com]
- 6. gcms.cz [gcms.cz]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pentafluorobenzyl bromide - A versatile derivatization agent in chromatography and mass spectrometry: II. Analysis of organic acids and bases, and comparison with other perfluorinated reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-chlorobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 4-chlorobenzoate (B1228818) synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Methyl 4-chlorobenzoate, primarily via Fischer esterification of 4-chlorobenzoic acid with methanol (B129727).
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inactive Catalyst: The acid catalyst (e.g., sulfuric acid) may be old or contaminated. | Use fresh, concentrated sulfuric acid. Consider alternative catalysts such as p-toluenesulfonic acid or a solid acid catalyst. |
| Insufficient Catalyst: The amount of catalyst may be too low to effectively protonate the carboxylic acid. | Increase the catalyst loading. A typical starting point is 3-5 mol% relative to the carboxylic acid. | |
| Low Reaction Temperature: The reaction may not have reached the required activation energy. | Ensure the reaction mixture is refluxing gently. The boiling point of methanol is approximately 65°C. | |
| Low Yield (<70%) | Equilibrium Not Shifted Towards Products: Fischer esterification is a reversible reaction. The presence of water, a byproduct, can drive the reaction back to the starting materials. | - Use Excess Methanol: Employing a large excess of methanol (e.g., 5-10 equivalents or using it as the solvent) can shift the equilibrium towards the product. - Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed, especially if using a solvent like toluene. |
| Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. | Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. | |
| Presence of Unreacted 4-chlorobenzoic Acid in Product | Insufficient Methanol or Catalyst: The stoichiometry of the reactants or the amount of catalyst may be insufficient for complete conversion. | Ensure an excess of methanol is used. Verify the catalyst concentration. |
| Inefficient Purification: The work-up procedure may not be effectively removing the unreacted acid. | During the work-up, wash the organic layer with a saturated solution of sodium bicarbonate to neutralize and remove any unreacted carboxylic acid. | |
| Formation of Side Products | High Reaction Temperature: Excessive heat can lead to decomposition or side reactions. | Maintain a gentle reflux and avoid overheating the reaction mixture. |
| Contaminated Reagents: Impurities in the starting materials or solvent can lead to the formation of byproducts. | Use pure, anhydrous reagents and solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and direct method is the Fischer esterification of 4-chlorobenzoic acid with methanol using an acid catalyst, typically concentrated sulfuric acid.
Q2: Why is an acid catalyst necessary in Fischer esterification?
A2: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (methanol). This increases the rate of the reaction.
Q3: My yield is consistently low. What is the most likely reason?
A3: The most probable cause for low yield in Fischer esterification is the reversible nature of the reaction. The presence of water, a byproduct, shifts the equilibrium back towards the reactants. To improve the yield, it is crucial to either use a large excess of one reactant (typically methanol) or actively remove the water as it is formed.
Q4: Can I use a different catalyst besides sulfuric acid?
A4: Yes, other acid catalysts can be used. p-Toluenesulfonic acid is a common alternative. Solid acid catalysts, such as certain zeolites or ion-exchange resins, are also effective and can simplify purification as they can be filtered off. Research has shown that a Zr/Ti solid acid catalyst can produce this compound in high yield.[1]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) can be used to separate the starting material (4-chlorobenzoic acid) from the product (this compound). The reaction is considered complete when the spot corresponding to the starting material is no longer visible.
Q6: What is the best way to purify the final product?
A6: After the reaction, the excess methanol is typically removed by distillation. The residue is then dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated sodium bicarbonate solution to remove unreacted acid and the acid catalyst. This is followed by a wash with brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.
Quantitative Data on Reaction Parameters
| Parameter | Condition | Reactant/Catalyst | Product | Yield (%) | Reference |
| Catalyst | Reflux, 6h | 4-chlorobenzoic acid, Methanol, Fe/Zr/Ti solid acid | This compound | 90.0 | [1] |
| Molar Ratio (Methanol:Acid) | 70°C, 16h | Benzoic acid, Methanol, [PyH][HSO4] | Methyl benzoate | ~55 (1:1), ~80 (2:1), ~90 (3:1) | [2] |
| Alternative Protocol | 50°C, 5h | 4-chlorobenzoic acid, Methanol, Dichlorohydantoin | This compound | 95 | A Chinese patent describes this method. |
Note: The data for the molar ratio effect was for benzoic acid but provides a strong indication of the expected trend for the closely related 4-chlorobenzoic acid.
Experimental Protocols
Protocol 1: Fischer Esterification using Sulfuric Acid
This protocol is a standard laboratory procedure for the synthesis of this compound.
Materials:
-
4-chlorobenzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobenzoic acid (1.0 eq) in an excess of methanol (10-20 eq). Methanol acts as both a reactant and the solvent.
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the mixture at room temperature. The addition is exothermic.
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 65°C) and maintain this temperature.
-
Monitoring: Monitor the reaction's progress by TLC until the 4-chlorobenzoic acid is consumed (typically 2-4 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize and remove any unreacted acid and the sulfuric acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.
-
Purification (Optional): If necessary, purify the product by recrystallization from a suitable solvent or by silica (B1680970) gel column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for improving low reaction yield.
References
Common side products in Methyl 4-chlorobenzoate synthesis and their removal
Welcome to the technical support center for the synthesis of Methyl 4-chlorobenzoate (B1228818). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing methyl 4-chlorobenzoate?
The most prevalent laboratory and industrial method for synthesizing this compound is the Fischer esterification of 4-chlorobenzoic acid with methanol (B129727).[1] This reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), and is driven by heat.[2][3] The reaction is reversible, meaning conditions must be optimized to favor the formation of the ester product.[2][4]
Q2: What are the primary side products I should be aware of?
The primary impurities and side products in a typical Fischer esterification synthesis of this compound include:
-
Unreacted 4-chlorobenzoic acid: Due to the equilibrium nature of the Fischer esterification, some starting material will likely remain.
-
Water: This is a direct product of the esterification reaction. Its presence can shift the equilibrium back towards the reactants, reducing the yield.[4]
-
Acid Catalyst: The strong acid catalyst (e.g., sulfuric acid) must be completely removed from the final product.
-
Excess Methanol: Methanol is often used in excess to drive the reaction forward and typically acts as the solvent. It must be removed during product isolation.[2]
Q3: Why is it crucial to remove water from the reaction mixture?
Fischer esterification is an equilibrium-controlled process where a carboxylic acid and an alcohol react to form an ester and water. To achieve a high yield of the ester, the equilibrium must be shifted towards the products. This is accomplished by either using a large excess of one reactant (usually the less expensive alcohol) or by removing water as it is formed.[2][4] Failure to remove water will result in a lower yield of the desired this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low Yield of Crude Product
-
Probable Cause 1: Incomplete Reaction. The reaction may not have reached equilibrium or was not heated for a sufficient duration. Fischer esterification can be slow.[4]
-
Solution: Ensure the reaction is refluxed for the recommended time (typically several hours).[2] Use a sufficient amount of acid catalyst to ensure the reaction proceeds at a reasonable rate.
-
-
Probable Cause 2: Equilibrium Not Shifted Towards Products. The presence of water in the reagents or failure to use an excess of methanol can limit the conversion to the ester.[4]
Issue 2: Final Product is an Oil or Low-Melting Solid, Not Crystalline
-
Probable Cause: Presence of Impurities. The most common impurity that can depress the melting point is unreacted 4-chlorobenzoic acid. Residual solvent can also lead to an oily product.
-
Solution: The crude product must be thoroughly purified. First, ensure the acid catalyst and unreacted 4-chlorobenzoic acid are removed with a basic wash (e.g., sodium bicarbonate solution).[2][6] Then, perform a recrystallization from a suitable solvent, such as methanol, to obtain a pure, crystalline solid.[1] The expected melting point for pure this compound is 42-44 °C.[7]
-
Issue 3: Product Purity is Low After Initial Workup
-
Probable Cause: Inefficient Removal of Acidic Components. The aqueous wash with a base may have been insufficient to remove all the unreacted 4-chlorobenzoic acid and the acid catalyst.
-
Solution: During the workup, wash the organic layer multiple times with a saturated sodium bicarbonate solution.[2] Check the pH of the aqueous layer after the final wash to ensure it is neutral or slightly basic. Follow this with a brine wash to aid in the removal of water and dissolved salts.[2][5] For very high purity, column chromatography can be employed.[1]
-
Quantitative Data Summary
The following table summarizes typical outcomes before and after the purification of this compound.
| Parameter | Crude Product (Post-Workup) | Purified Product (Post-Recrystallization) |
| Typical Yield | 85-95% | 70-85% |
| Purity (by GC/NMR) | 90-95% | >98-99% |
| Appearance | Off-white to light yellow solid or oil[6] | White crystalline solid[7] |
| Melting Point | Broad range, <42 °C | 42-44 °C |
Experimental Protocols
Protocol 1: Synthesis via Fischer Esterification
This protocol describes a typical laboratory-scale synthesis of this compound.
-
Reaction Setup: In a round-bottom flask, dissolve 10.0 g of 4-chlorobenzoic acid in 100 mL of anhydrous methanol.
-
Catalyst Addition: While stirring, cautiously add 1.0 mL of concentrated sulfuric acid to the mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours.
-
Cooling & Solvent Removal: Allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate (B1210297) (100 mL). Transfer the solution to a separatory funnel.
-
Washing:
-
Drying: Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[5][6]
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.
Protocol 2: Purification by Recrystallization
This protocol details the purification of the crude product.[1]
-
Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add a minimum amount of hot methanol to dissolve the solid completely.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Crystallization: To maximize crystal formation, place the flask in an ice bath for 15-30 minutes.
-
Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
-
Characterization: Confirm the purity and identity of the final product by measuring its melting point (42-44 °C) and acquiring spectroscopic data (e.g., ¹H NMR, IR).
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
- 1. This compound | 1126-46-1 | Benchchem [benchchem.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 7. This compound | 1126-46-1 [chemicalbook.com]
Technical Support Center: Purification of Crude Methyl 4-chlorobenzoate by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude Methyl 4-chlorobenzoate (B1228818) by recrystallization. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of Methyl 4-chlorobenzoate.
| Problem | Potential Cause | Recommended Solution |
| No Crystal Formation Upon Cooling | The solution is too dilute (excess solvent was used). | Concentrate the solution by gently heating to evaporate some of the solvent and then allow it to cool again.[1] |
| Supersaturation. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[1] | |
| The cooling process is too slow or not cold enough. | If crystals do not form at room temperature, cool the flask in an ice bath.[2] | |
| "Oiling Out" | The compound is coming out of solution above its melting point (42-44°C for this compound).[3][4][5] | Reheat the solution to redissolve the oil, add a small amount of additional solvent to decrease the saturation, and allow it to cool more slowly.[1][2] |
| High concentration of impurities depressing the melting point. | Consider pre-purification by another method or select a different recrystallization solvent. Adding a small amount of activated charcoal to the hot solution can sometimes help remove impurities that contribute to oiling out.[1] | |
| The chosen solvent's boiling point is too high relative to the solute's melting point. | Select a solvent with a lower boiling point. | |
| Low Yield of Recovered Crystals | Too much solvent was used, causing a significant amount of the product to remain in the mother liquor. | Beforehand, use the minimum amount of hot solvent necessary to dissolve the crude product. If excess solvent was used, you can try to recover a second crop of crystals by evaporating some of the solvent from the filtrate and cooling again.[1] |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely.[6] | |
| The crystals were washed with a solvent at room temperature. | Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the purified product.[7] | |
| Colored Impurities in Crystals | The crude sample contains colored byproducts. | Add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[2] |
| Crystals Form Too Quickly | The solution is too concentrated or cooled too rapidly. | Rapid crystal formation can trap impurities. To slow it down, reheat the solution and add a small amount of additional solvent. Allow the solution to cool more slowly.[1] |
Frequently Asked Questions (FAQs)
Q1: How do I select a suitable solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature. For esters like this compound, common choices include alcohols (like methanol (B129727) or ethanol), or a mixed solvent system such as ethyl acetate (B1210297)/hexanes.[8][9][10][11] A good starting point is to test the solubility of a small amount of the crude product in various solvents.
Q2: What is "oiling out" and why is it a problem?
A2: "Oiling out" is the separation of the dissolved compound as a liquid rather than a solid crystalline phase when the solution is cooled.[1] This occurs when the melting point of the solid is lower than the temperature of the solution from which it is separating.[1] It is problematic because the oily droplets are often impure and may solidify into a non-crystalline, impure glass, defeating the purpose of recrystallization.[1]
Q3: My crystals are very fine and powder-like. How can I obtain larger crystals?
A3: The formation of very small crystals is often a result of rapid cooling or high levels of supersaturation. To encourage the growth of larger crystals, allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath. Using a slightly less concentrated solution can also promote slower, more controlled crystal growth.
Q4: Can I reuse the filtrate (mother liquor) to recover more product?
A4: Yes, it is often possible to recover a "second crop" of crystals from the mother liquor. This is typically done by evaporating a portion of the solvent to increase the concentration of the dissolved product and then cooling the solution again. Be aware that the second crop of crystals may be less pure than the first.
Q5: How can I be sure that my recrystallized this compound is pure?
A5: A common method to assess purity is to measure the melting point of the dried crystals. Pure this compound has a sharp melting point range of 42-44°C.[3][4][5] A broad or depressed melting point range indicates the presence of impurities. Further analysis by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy can also be used to confirm purity.
Quantitative Data
The selection of an appropriate solvent is critical for successful recrystallization. The following table presents the solubility of this compound in various solvents at 25°C. An ideal solvent will show low solubility at this temperature but significantly higher solubility at its boiling point.
| Solvent | Solubility at 25°C (g/L) |
| Water | 2.25 |
| Methanol | 102.45 |
| Ethanol (B145695) | 104.06 |
| n-Heptane | 9.03 |
| Ethyl Acetate | 222.19 |
| Acetone | 485.81 |
| Toluene | 136.5 |
| Chloroform | 642.39 |
| Dichloromethane | 592.76 |
| Data sourced from[12] |
Based on this data, methanol or ethanol are promising candidates for single-solvent recrystallization, as they show moderate solubility at room temperature, which is expected to increase significantly upon heating. A mixed solvent system, such as ethyl acetate and a poor solvent like heptane, could also be effective.
Experimental Protocol: Recrystallization of Crude this compound
This protocol outlines a general procedure for the purification of crude this compound using a single solvent method with methanol.
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Watch glass
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound and a magnetic stir bar into an Erlenmeyer flask. In a separate flask, heat methanol to its boiling point. Add the minimum amount of hot methanol to the crude solid while stirring and heating to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.
-
Cooling: Once the flask has reached room temperature and crystal formation has begun, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any adhering impurities from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature until a constant weight is achieved.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 1126-46-1 [chemicalbook.com]
- 4. This compound 99 1126-46-1 [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Home Page [chem.ualberta.ca]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. scent.vn [scent.vn]
Technical Support Center: Purifying Methyl 4-chlorobenzoate by Column Chromatography
This technical support guide provides detailed protocols and troubleshooting advice for the purification of Methyl 4-chlorobenzoate (B1228818) using column chromatography. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the column chromatography of Methyl 4-chlorobenzoate.
Q1: My compound is not moving off the baseline on the TLC plate, even with a high concentration of ethyl acetate (B1210297).
A1: If this compound remains at the origin (Rf = 0), the eluent is not polar enough. While a hexane (B92381)/ethyl acetate system is standard, for highly retained compounds, you can consider a more polar solvent system. A good alternative for polar compounds is a mixture of dichloromethane (B109758) and methanol (B129727). Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it. However, be aware that using methanol in concentrations above 10% can risk dissolving the silica (B1680970) gel.[1]
Q2: The separation between my product and an impurity is poor, with overlapping spots on the TLC.
A2: Poor resolution can be addressed in several ways:
-
Optimize the Solvent System: Test a range of solvent polarities. A good target Rf for the desired compound on a TLC plate for optimal column separation is between 0.2 and 0.4.[2] If you are using 10% ethyl acetate in hexane and the spots are too high (e.g., Rf > 0.5), reduce the polarity by using a lower percentage of ethyl acetate.
-
Change Solvent Selectivity: If adjusting polarity doesn't work, try a different solvent system. For instance, substituting ethyl acetate with dichloromethane or diethyl ether can alter the interactions between your compounds and the stationary phase, potentially improving separation.[3]
-
Sample Loading: Ensure you are not overloading the column. A general guideline is a silica gel to crude sample weight ratio of 30:1 to 50:1 for good separation.[4][5]
Q3: My product is coming off the column very quickly, along with impurities.
A3: This indicates that your eluent is too polar. You need to decrease the polarity of the mobile phase. If you are using a 1:1 mixture of hexane and ethyl acetate, for example, try switching to a ratio with a higher proportion of hexane, such as 4:1 or 9:1 hexane/ethyl acetate. Always develop a suitable solvent system using TLC first to ensure your target compound has an optimal Rf value (0.2-0.4) before running the column.[2][6]
Q4: I'm observing streaking or tailing of my compound spot on the TLC plate and column fractions.
A4: Tailing can be caused by several factors:
-
Sample Overloading: Too much sample applied to the TLC plate or column can cause tailing. Try using a more dilute sample.[5]
-
Compound Acidity/Basicity: The slightly acidic nature of silica gel can cause tailing with some compounds. While this compound is neutral, impurities from the synthesis could be acidic or basic. Adding a very small amount of a modifier like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can sometimes improve peak shape.[5]
-
Incomplete Dissolution: If the sample is not fully dissolved when loaded onto the column, it can lead to streaking. Ensure your compound is completely dissolved in a minimal amount of the initial eluent or a weak solvent before loading.[5]
Q5: What are the likely impurities I need to separate from this compound?
A5: The most common synthesis of this compound is the Fischer esterification of 4-chlorobenzoic acid with methanol. Potential impurities include:
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Unreacted 4-chlorobenzoic acid: This is a more polar, acidic compound that should be well-separated from the ester product.
-
Excess Methanol: This is highly volatile and typically removed during the work-up and under reduced pressure.
-
By-products from side reactions: Depending on the reaction conditions, other minor by-products could be present. The purity of the starting materials is crucial.[7]
Experimental Protocols
A detailed methodology for a typical flash column chromatography purification of this compound is provided below.
1. Preparation of the Slurry:
-
Weigh out the appropriate amount of silica gel (typically 230-400 mesh) into a beaker. A general rule is to use 30-50g of silica for every 1g of crude material.[4]
-
In a fume hood, add the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate) to the silica gel to form a slurry. Ensure there are no dry clumps.
2. Packing the Column:
-
Secure a glass chromatography column vertically with clamps. Ensure the stopcock is closed.
-
Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer of sand.
-
Pour the silica gel slurry into the column. Gently tap the side of the column to help the silica pack evenly and remove any air bubbles.
-
Open the stopcock to allow some solvent to drain, which helps in uniform packing. Add more eluent as needed, never letting the solvent level drop below the top of the silica bed.
3. Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent like dichloromethane.
-
Carefully add the sample solution to the top of the silica bed using a pipette.
-
Open the stopcock and allow the sample to absorb onto the silica, again ensuring the solvent level does not go below the top of the silica.
-
Add a small layer of sand on top of the silica bed to prevent disturbance during the addition of more eluent.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Begin collecting fractions in test tubes or flasks.
-
If using isocratic elution, continue with the same solvent mixture. For gradient elution, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
Monitor the separation by collecting small samples from the fractions and analyzing them by TLC.
5. Analysis and Product Isolation:
-
Combine the fractions that contain the pure product, as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
The choice of solvent system is critical for successful separation. The following table provides suggested starting conditions for the purification of this compound. The optimal ratio will depend on the specific impurities present in the crude mixture.
| Stationary Phase | Mobile Phase (Hexane:Ethyl Acetate) | Target Rf Value | Notes |
| Silica Gel | 95:5 | ~0.3 - 0.4 | A good starting point for most separations. |
| Silica Gel | 90:10 | ~0.5 - 0.6 | Use if the compound is eluting too slowly with 95:5. |
| Silica Gel | 80:20 | > 0.7 | Likely too polar for good separation from non-polar impurities. |
| Silica Gel | 1:1 | High | This ratio may be suitable for very crude purifications where the goal is to quickly elute the product.[8] |
Visual Workflow
The following diagram illustrates the general workflow for the column chromatography purification of this compound.
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Optimizing Suzuki Coupling Reactions of Methyl 4-chlorobenzoate
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura coupling reactions for Methyl 4-chlorobenzoate (B1228818).
Frequently Asked Questions (FAQs)
Q1: Why is Methyl 4-chlorobenzoate a challenging substrate for Suzuki coupling?
A1: this compound is considered a challenging substrate due to the presence of an electron-withdrawing ester group and the relative inertness of the Carbon-Chlorine (C-Cl) bond. The C-Cl bond is stronger than C-Br or C-I bonds, making the rate-limiting oxidative addition step of the catalytic cycle more difficult.[1][2] This often requires more active catalyst systems and carefully optimized reaction conditions to achieve high yields.
Q2: What is the best general catalyst system to start with for coupling this compound?
A2: For electron-deficient aryl chlorides like this compound, catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands are the most effective starting point. Palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium pre-catalysts combined with ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or other Buchwald-type biaryl phosphine ligands are highly recommended.[3][4] These ligands promote the challenging oxidative addition step and stabilize the palladium catalyst.[1]
Q3: Which base is most suitable for this reaction, and why?
A3: The choice of base is critical. Strong inorganic bases are typically required to facilitate the transmetalation step. Potassium phosphate (B84403) (K₃PO₄) is an excellent choice for challenging couplings as it is effective and generally avoids side reactions like hydrolysis of the methyl ester.[3][5] Other bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, often depending on the solvent system.
Q4: What solvent system should I use for the coupling of this compound?
A4: Aprotic polar solvents are generally preferred. Toluene (B28343), 1,4-dioxane, or tetrahydrofuran (B95107) (THF), often with a small amount of water (e.g., a 10:1 or 5:1 ratio), are common and effective choices.[3] The water helps to dissolve the inorganic base and can facilitate the transmetalation step.
Q5: My boronic acid appears to be degrading during the reaction. What is happening and how can I prevent it?
A5: This side reaction is likely protodeboronation, where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond. This is often accelerated by high temperatures and the presence of excess water. To minimize this, you can:
-
Use a more stable boronic ester, such as a pinacol (B44631) ester.
-
Use a finely powdered, anhydrous base to minimize excess water.
-
Avoid unnecessarily long reaction times by monitoring the reaction progress.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Solutions |
| Inactive Catalyst | The palladium catalyst is crucial. Ensure it is fresh and has been handled under an inert atmosphere to prevent decomposition. For Pd(II) sources like Pd(OAc)₂, ensure conditions are suitable for reduction to the active Pd(0) species. Consider using a more stable and active pre-catalyst (e.g., SPhos Pd G3). |
| Inefficient Ligand | The ligand is key to activating the C-Cl bond. For this substrate, standard ligands like triphenylphosphine (B44618) (PPh₃) may be insufficient. Switch to a bulky, electron-rich biaryl phosphine ligand such as SPhos or XPhos.[3] |
| Inappropriate Base | The base may not be strong enough or soluble enough to promote transmetalation. Switch to a stronger base like K₃PO₄. Ensure the base is finely powdered and anhydrous. |
| Poor Solvent Choice | The reactants may not be fully soluble, or the solvent may not be optimal for the catalytic cycle. Screen aprotic polar solvents like dioxane, toluene, or THF, often with a small amount of water. |
| Reaction Temperature Too Low | The oxidative addition to aryl chlorides is often the rate-limiting step and is temperature-dependent.[6] Increase the reaction temperature in 10-20 °C increments, up to the reflux temperature of the solvent (typically 80-110 °C). |
| Oxygen Contamination | The active Pd(0) catalyst is sensitive to oxygen. Ensure all reagents and solvents are properly degassed (e.g., by bubbling with argon or using freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen). |
Problem 2: Significant Side Product Formation
| Side Product | Potential Cause | Solutions |
| Homocoupling (Biaryl from Boronic Acid) | This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen or if the transmetalation step is slow. | Improve the degassing of the reaction mixture. Use a Pd(0) pre-catalyst to avoid excess Pd(II) at the start of the reaction. Using a bulky ligand can also disfavor this side reaction. |
| Protodeboronation (Aryl-B(OH)₂ → Aryl-H) | Hydrolysis of the boronic acid's C-B bond. This is accelerated by high temperatures and prolonged reaction times, especially in aqueous media. | Use a more stable boronic ester (e.g., pinacol ester). Use a finely powdered, anhydrous base. Use the lowest effective temperature and monitor the reaction to avoid unnecessarily long heating. |
| Hydrodechlorination (Ar-Cl → Ar-H) | The starting this compound is reduced. This can occur if the catalytic cycle is inefficient. | Optimize the catalyst system with a more robust ligand (e.g., SPhos). Ensure the base is not promoting a competing reduction pathway. |
Data Presentation
The following table provides illustrative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. This data is compiled based on typical outcomes for electron-deficient aryl chlorides and should be used as a guide for optimization. Actual yields will vary based on specific experimental conditions and substrate purity.
Table 1: Illustrative Yields for Suzuki Coupling of this compound
| Boronic Acid | Catalyst System (2 mol% Pd) | Base (2.0 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O (10:1) | 100 | 12 | 85-95 |
| Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane / H₂O (4:1) | 100 | 24 | 40-60 |
| 4-Methoxyphenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O (10:1) | 100 | 12 | 80-90 |
| 4-Methylphenylboronic Acid | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 10 | 88-96 |
| 3-Furylboronic Acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | THF / H₂O (5:1) | 80 | 16 | 75-85 |
Experimental Protocols
Optimized Protocol for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This is a generalized procedure and may require optimization for specific substrates and scales.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered and dried (2.0 equiv)
-
Toluene, anhydrous
-
Water, degassed
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or oven-dried vial with septum cap)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with the inert gas three times to ensure all oxygen is removed.
-
Solvent Addition: Add anhydrous toluene and degassed water via syringe to achieve a desired ratio (e.g., 10:1). The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress periodically by TLC or LC-MS.
-
Workup: Upon completion (or when no further conversion is observed), cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica (B1680970) gel to obtain the desired product, methyl 4-phenylbenzoate.
Visualizations
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Preventing hydrolysis of Methyl 4-chlorobenzoate during reaction workup
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the hydrolysis of methyl 4-chlorobenzoate (B1228818) during reaction workups. Our goal is to provide you with the necessary information to minimize or prevent this unwanted side reaction, ensuring the integrity and yield of your target molecule.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving issues related to the hydrolysis of methyl 4-chlorobenzoate during experimental workups.
Problem: Significant Hydrolysis of this compound Observed After Workup
Is the issue a low yield of the desired ester and/or the presence of 4-chlorobenzoic acid?
-
Yes: Proceed through the troubleshooting workflow below.
-
No: This guide may not be relevant to the issue you are experiencing.
Troubleshooting Workflow
Caption: Troubleshooting logic for addressing hydrolysis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound susceptible to hydrolysis during reaction workup?
A1: this compound, like all esters, can undergo hydrolysis, which is the cleavage of the ester bond by water to form a carboxylic acid (4-chlorobenzoic acid) and an alcohol (methanol).[1] This reaction is catalyzed by both acids and bases.[1] The presence of the electron-withdrawing chloro group at the para position makes the carbonyl carbon of the ester more electrophilic and thus potentially more susceptible to nucleophilic attack by water or hydroxide (B78521) ions, especially under basic conditions.
Q2: Under what specific pH conditions is the hydrolysis of this compound accelerated?
A2: Ester hydrolysis is significantly accelerated under both acidic (pH < 4) and basic (pH > 8) conditions. Basic hydrolysis, also known as saponification, is generally faster and irreversible, as the carboxylate salt formed is deprotonated and no longer reactive towards the alcohol.[2] Acid-catalyzed hydrolysis is a reversible process. For optimal stability of this compound during an aqueous workup, it is recommended to maintain the pH of the aqueous phase as close to neutral (pH 7) as possible.
Q3: How does temperature affect the rate of hydrolysis?
A3: The rate of hydrolysis, like most chemical reactions, increases with temperature. Therefore, it is advisable to perform aqueous workups at room temperature or, if significant hydrolysis is still observed, at reduced temperatures (e.g., using an ice bath to cool the separatory funnel).
Q4: Are there any specific reagents that should be avoided during the workup to prevent hydrolysis?
A4: Strong bases such as sodium hydroxide or potassium hydroxide should be avoided in aqueous washes as they will rapidly hydrolyze the ester. Similarly, strong acids should be neutralized before extended contact with the ester in an aqueous environment. If a basic wash is required to remove acidic impurities, a mild base like saturated aqueous sodium bicarbonate or sodium carbonate solution is recommended. However, even with these milder bases, contact time should be minimized.
Q5: Can the choice of organic solvent for extraction influence the extent of hydrolysis?
A5: While the organic solvent itself does not directly participate in hydrolysis, its ability to dissolve water can be a factor. Using a "wet" organic solvent can introduce water into the organic phase, creating an environment where hydrolysis can occur, especially if acidic or basic residues are present. It is good practice to use anhydrous solvents for extraction and to dry the final organic layer thoroughly with a drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate.[3]
Q6: What is a non-aqueous workup, and can it be used to prevent hydrolysis?
A6: A non-aqueous workup is a procedure that avoids the use of water altogether. This is an excellent strategy to completely prevent hydrolysis. One common method involves filtering the reaction mixture through a plug of silica (B1680970) gel or celite to remove solid impurities and then removing the solvent under reduced pressure. Another approach is to use immiscible organic solvents for extraction. For instance, if your reaction was performed in a polar aprotic solvent like DMF, you can dilute the reaction mixture with a nonpolar solvent like hexanes or cyclohexane (B81311) and then wash with a different, immiscible polar organic solvent to remove the DMF.[4]
Data Presentation
| Parameter | Condition | Effect on Hydrolysis Rate | Recommendation |
| pH | Acidic (pH < 4) | Increased | Neutralize reaction mixture before workup. |
| Neutral (pH 7) | Minimal | Maintain neutral conditions during aqueous washes. | |
| Basic (pH > 8) | Significantly Increased | Avoid strong bases; use sat. NaHCO₃ for brief washes if necessary. | |
| Temperature | Low (0-25 °C) | Slower | Perform workup at room temperature or in an ice bath. |
| High (>40 °C) | Faster | Avoid heating during workup. | |
| Aqueous Contact Time | Short | Minimized Hydrolysis | Perform extractions and separations efficiently. |
| Long | Increased Hydrolysis | Do not let layers sit in the separatory funnel for extended periods. |
Experimental Protocols
Protocol 1: Optimized Aqueous Workup to Minimize Hydrolysis
This protocol is designed for a typical reaction where an acid catalyst has been used and needs to be neutralized.
-
Cool the Reaction Mixture: Once the reaction is complete, allow the reaction mixture to cool to room temperature.
-
Quench the Reaction (if necessary): If reactive reagents are still present, quench them according to the specific reaction protocol. For many reactions, this can be done by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Dilute with Organic Solvent: Dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).
-
Transfer to a Separatory Funnel: Transfer the diluted mixture to a separatory funnel.
-
Neutralizing Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Gently swirl the funnel and vent frequently to release any evolved gas (CO₂). Do not shake vigorously initially. Once gas evolution has ceased, stopper the funnel and invert it a few times.
-
Separate the Layers: Allow the layers to separate completely and drain the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer.
-
Dry the Organic Layer: Drain the organic layer into a clean, dry Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes.
-
Isolate the Product: Filter or decant the organic solution to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Protocol 2: Non-Aqueous Workup
This protocol is suitable for reactions where all byproducts and excess reagents are solids or can be removed by filtration through a solid support.
-
Cool the Reaction Mixture: After the reaction is complete, cool the mixture to room temperature.
-
Dilute with a Nonpolar Solvent: Dilute the reaction mixture with a nonpolar solvent in which your product is soluble but the impurities are not (e.g., a mixture of ethyl acetate and hexanes).
-
Filtration: Prepare a short plug of silica gel or celite in a sintered glass funnel or a pipette with a cotton plug.
-
Pass the Solution Through the Plug: Pass the diluted reaction mixture through the plug.
-
Wash the Plug: Wash the plug with a small amount of the same solvent system to ensure all the product is collected.
-
Isolate the Product: Collect the filtrate and remove the solvent under reduced pressure to yield the purified this compound.
Visualization
Caption: Reaction pathway for the hydrolysis of this compound.
References
Technical Support Center: Troubleshooting Low Conversion in Methyl 4-chlorobenzoate Cross-Coupling Reactions
Welcome to the technical support center for troubleshooting cross-coupling reactions involving Methyl 4-chlorobenzoate (B1228818). This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with Methyl 4-chlorobenzoate showing low or no conversion?
Low conversion in cross-coupling reactions with this compound, an electron-deficient aryl chloride, is a common challenge. The primary reasons often relate to the inherent lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. This necessitates carefully optimized reaction conditions. Key factors to investigate include:
-
Catalyst System: The choice of palladium catalyst and, crucially, the supporting ligand is paramount. Standard catalysts may be ineffective.
-
Reaction Conditions: Temperature, reaction time, and the maintenance of an inert atmosphere are critical.
-
Reagent Quality: The purity of all starting materials, including the boronic acid/ester, base, and solvent, can significantly impact the outcome.
Q2: I'm observing the formation of byproducts. What are the most common ones and how can I minimize them?
Common side reactions in Suzuki-Miyaura coupling include:
-
Homocoupling of the boronic acid: This is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture and maintaining an inert atmosphere can minimize this.
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom, especially in the presence of water and at elevated temperatures. Using anhydrous conditions or a milder base can be beneficial.
-
Hydrodehalogenation: The chloro group on this compound can be replaced by a hydrogen atom.
Q3: How do I choose the right catalyst and ligand for coupling with an aryl chloride like this compound?
Due to the strength of the C-Cl bond, the oxidative addition step is often rate-limiting. To overcome this, highly active catalyst systems are required. Key considerations include:
-
Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common, pre-formed palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald or CataCXium ligands) often provide better results.
-
Ligands: Electron-rich and sterically hindered phosphine ligands are generally preferred for activating aryl chlorides. Examples include SPhos, XPhos, and RuPhos. These ligands promote the oxidative addition step and stabilize the active palladium species.
Q4: What is the role of the base and solvent, and how do I select the best combination?
The base and solvent play crucial roles in the catalytic cycle.
-
Base: The base activates the boronic acid, facilitating transmetalation. For challenging couplings with aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃. The choice of base should also consider the functional group tolerance of your substrates.
-
Solvent: The solvent affects the solubility of the reagents and the stability of the catalytic species. Aprotic polar solvents like dioxane, THF, or toluene (B28343) are commonly used, often in combination with water to aid in dissolving the inorganic base.
Troubleshooting Guide
Issue 1: Low to No Conversion of Starting Material
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more air- and moisture-stable. |
| Inefficient Ligand | Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., SPhos, XPhos). |
| Low Reaction Temperature | Increase the reaction temperature in increments of 10-20 °C. Aryl chlorides often require higher temperatures for efficient coupling. |
| Poor Reagent Quality | Ensure all reagents are pure and anhydrous (if required). Boronic acids can degrade over time; use a fresh sample or consider converting it to a more stable boronate ester. |
| Inappropriate Base or Solvent | Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, THF, often with water as a co-solvent). |
| Presence of Oxygen | Thoroughly degas the solvent and reaction mixture and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. |
Issue 2: Product is Formed, but the Yield is Low
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Increase the reaction time. Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time. |
| Catalyst Decomposition | The formation of palladium black indicates catalyst decomposition. Use a more robust ligand or a lower reaction temperature if possible. |
| Protodeboronation of Boronic Acid | Use anhydrous conditions, a milder base, or a shorter reaction time. Consider using a boronate ester for increased stability. |
| Homocoupling of Boronic Acid | Ensure rigorous exclusion of oxygen from the reaction mixture. |
Quantitative Data Summary
The following tables provide a summary of quantitative data for the Suzuki-Miyaura coupling of this compound with phenylboronic acid under various conditions. Please note that these are representative examples, and optimal conditions may vary depending on the specific reaction setup.
Table 1: Comparison of Palladium Catalysts and Ligands
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 92 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 75 |
| Pd/C (5) | - | K₂CO₃ | DMF/H₂O | 120 | 24 | 60 |
Table 2: Comparison of Bases
| Catalyst/Ligand | Base (2 equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 92 |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | 88 |
| Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 78 |
| Pd₂(dba)₃ / XPhos | Na₂CO₃ | Dioxane/H₂O | 100 | 16 | 65 |
Table 3: Comparison of Solvents
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 16 | 92 |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 16 | 89 |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | THF/H₂O (4:1) | 80 | 24 | 81 |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | DMF/H₂O (4:1) | 120 | 12 | 95 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates and reaction scales.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (B84403) (K₃PO₄) (3.0 equiv)
-
Water (degassed)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and degassed water (e.g., 4:1 v/v) to the flask via syringe.
-
Stir the reaction mixture vigorously at 100 °C for 16-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Visualizations
The following diagrams illustrate key aspects of the cross-coupling process.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A systematic workflow for troubleshooting low conversion.
Technical Support Center: Suzuki Coupling of Methyl 4-chlorobenzoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding catalyst deactivation and other common issues encountered during the Suzuki coupling of methyl 4-chlorobenzoate (B1228818).
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with methyl 4-chlorobenzoate showing low to no yield?
A1: Low or no yield in the Suzuki coupling of this compound, an electron-deficient aryl chloride, is a common challenge. Several factors can contribute to this issue:
-
Inefficient Oxidative Addition: The carbon-chlorine bond in aryl chlorides is stronger than in aryl bromides or iodides, making the initial oxidative addition step to the palladium(0) catalyst slower and often the rate-limiting step.[1]
-
Catalyst Deactivation: The active Pd(0) catalyst can deactivate through various pathways, such as aggregation to form inactive palladium black.[2] This is often observed as a color change in the reaction mixture to black or the formation of a precipitate.
-
Inappropriate Ligand Choice: Standard phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) may not be effective for activating aryl chlorides.[3] More electron-rich and bulky ligands are typically required.
-
Suboptimal Base or Solvent: The choice of base and solvent is critical for the reaction's success and can significantly impact the catalyst's activity and stability.[3][4]
-
Hydrolysis of the Ester: The methyl ester group of your substrate or product can be hydrolyzed under basic reaction conditions, especially in the presence of water.[5]
Q2: My reaction mixture turned black. What does this indicate and can it be prevented?
A2: The formation of a black precipitate, commonly referred to as palladium black, is a strong indicator of catalyst deactivation.[2] This occurs when the active, soluble Pd(0) catalyst aggregates into inactive palladium nanoparticles. To prevent this:
-
Use Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands can stabilize the Pd(0) center and prevent aggregation.[6]
-
Maintain an Inert Atmosphere: Oxygen can oxidize the active Pd(0) to Pd(II), which can promote the formation of palladium black.[7] Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).
-
Control Reaction Temperature: While higher temperatures can promote the reaction, they can also accelerate catalyst decomposition. Careful temperature optimization is crucial.
Q3: What are the common side reactions in the Suzuki coupling of this compound?
A3: Besides the desired cross-coupling product, several side reactions can occur:
-
Protodechlorination: The chloro-substituent is replaced by a hydrogen atom, leading to the formation of methyl benzoate. This can be caused by sources of hydride in the reaction mixture, such as certain bases or solvents.[8]
-
Homocoupling: Two molecules of the boronic acid can couple to form a biaryl byproduct. This is often promoted by the presence of oxygen or Pd(II) species.[7]
-
Hydrolysis: As mentioned, the methyl ester can be hydrolyzed to the corresponding carboxylic acid (4-chlorobenzoic acid or the biphenyl (B1667301) carboxylic acid product).[5]
Q4: Which type of palladium catalyst is best suited for the Suzuki coupling of this compound?
A4: Due to the lower reactivity of aryl chlorides, more sophisticated catalyst systems are generally required. While traditional catalysts like Pd(PPh₃)₄ may show some activity, often at higher temperatures and with lower yields, modern catalyst systems are preferred. These typically involve a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[6][9] Pre-formed catalysts incorporating these ligands, known as pre-catalysts, are also excellent choices.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inefficient oxidative addition due to the unreactive C-Cl bond. | Switch to a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) or an NHC ligand to accelerate this step.[6] Consider using a pre-formed palladium catalyst. |
| Catalyst deactivation (e.g., formation of palladium black). | Ensure rigorous exclusion of oxygen by degassing solvents and using an inert atmosphere.[7] Use a stabilizing ligand. Optimize the reaction temperature to balance reactivity and catalyst stability. | |
| Inappropriate base or solvent. | Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents (e.g., toluene (B28343), dioxane, THF), including aqueous mixtures.[3][4] The solubility of the base is crucial. | |
| Hydrolysis of the methyl ester. | Use milder basic conditions if possible (e.g., K₂CO₃ instead of stronger bases). Minimize the amount of water in the reaction or use anhydrous conditions if feasible. Keep reaction times and temperatures to a minimum.[5] | |
| Formation of Side Products | Significant protodechlorination (loss of chlorine). | Use anhydrous solvents and a non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[8] Avoid alcohol solvents if this is a major issue. |
| Predominant homocoupling of the boronic acid. | Rigorously degas all reagents and solvents to remove oxygen.[7] Use a Pd(0) pre-catalyst to avoid the presence of Pd(II) at the start of the reaction. | |
| Inconsistent Results | Impure or wet reagents/solvents. | Ensure all starting materials, including the boronic acid, base, and solvents, are pure and dry. Water can significantly impact the reaction.[7] |
| Inefficient stirring in biphasic mixtures. | For reactions using an aqueous phase, ensure vigorous stirring to maximize the interfacial area where the reaction occurs. |
Data Presentation
Table 1: Comparative Reactivity of Aryl Halides in Suzuki-Miyaura Coupling
| Aryl Halide (Ar-X) | Relative Reactivity | C-X Bond Dissociation Energy (kcal/mol) | Key Considerations for this compound |
| Ar-I | Highest | ~65 | Most reactive, but starting materials can be more expensive and less stable. |
| Ar-Br | High | ~81 | A good balance of reactivity and stability, often a starting point for optimization.[1] |
| Ar-Cl | Low | ~96 | Economically attractive but requires more active catalyst systems (electron-rich, bulky ligands) and potentially higher temperatures to overcome the strong C-Cl bond. [1] |
| Ar-OTf | High | - | A good alternative to halides, often very reactive. |
Note: Bond dissociation energies are approximate values for halobenzenes and serve as a general guide.
Experimental Protocols
Representative Protocol for Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is a general starting point and may require optimization for specific experimental setups and desired outcomes.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (1-3 mol%)
-
SPhos (2-6 mol%)
-
Potassium phosphate (B84403) (K₃PO₄), finely ground (2.0 - 3.0 equiv)
-
Toluene and Water (e.g., 10:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free atmosphere.
-
Add degassed toluene and degassed water to the flask via syringe.
-
With vigorous stirring, heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion (typically several hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yield Suzuki coupling of this compound.
References
- 1. diva-portal.org [diva-portal.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 1126-46-1 | Benchchem [benchchem.com]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Managing Temperature Sensitivity of Methyl 4-chlorobenzoate Reactions
Welcome to the technical support center for Methyl 4-chlorobenzoate (B1228818). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the temperature sensitivity of reactions involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where temperature control is critical for Methyl 4-chlorobenzoate?
A1: Temperature control is crucial in several key reactions involving this compound to ensure optimal yield, purity, and reaction rate. These include:
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Hydrolysis (Saponification): The rate of hydrolysis of the ester group is highly dependent on temperature.
-
Suzuki-Miyaura Coupling: Temperature influences the reaction kinetics and the stability of the catalyst, affecting overall yield.
-
Nucleophilic Aromatic Substitution (SNAr): Higher temperatures are often required to facilitate the substitution of the chloro group, but can also lead to side reactions.
-
Esterification: The formation of this compound from 4-chlorobenzoic acid is an equilibrium-driven reaction where temperature plays a key role in reaction rate and equilibrium position.
Q2: How does temperature generally affect the rate and yield of reactions with this compound?
A2: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, the effect on yield is more complex. For many reactions, there is an optimal temperature range. Above this range, side reactions, decomposition of reactants or products, and catalyst degradation can become more prevalent, leading to a decrease in yield and purity. For example, in Suzuki-Miyaura coupling, while higher temperatures can increase conversion, excessively high temperatures may lead to catalyst decomposition and formation of byproducts.[1]
Q3: What are some potential side reactions at elevated temperatures?
A3: At higher than optimal temperatures, several side reactions can occur, depending on the specific reaction. For instance, in nucleophilic substitution reactions, elimination side products can become more significant at elevated temperatures.[2] In reactions involving sensitive functional groups, thermal decomposition of the starting material or product can occur. For esterification reactions, side reactions such as dehydration or decarboxylation may be observed at high temperatures.
Q4: Are there any specific storage temperature recommendations for this compound?
A4: Yes, it is recommended to store this compound in a dark place, sealed in a dry container at room temperature.[3] Some suppliers may recommend refrigerated storage (0-10°C) and indicate that the compound is heat sensitive.[4][5]
Troubleshooting Guides
Issue 1: Low Yield in Saponification of this compound
| Possible Cause | Troubleshooting Step |
| Insufficient Temperature | The rate of saponification is highly dependent on temperature. If the reaction is sluggish, consider gradually increasing the temperature. For many methyl benzoates, refluxing in a mixture of alcohol and aqueous base is effective. Studies on related methyl benzoates show that high temperatures (200-300 °C) in water or dilute alkali can lead to quantitative saponification in a short time.[6] |
| Incomplete Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion. |
| Hydrolysis Equilibrium | While saponification is generally considered irreversible, ensure a sufficient excess of base is used to drive the reaction to completion. |
Issue 2: Poor Conversion in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Step |
| Low Reaction Temperature | The conversion in Suzuki-Miyaura reactions often increases with temperature. While some reactions can proceed at room temperature, the reaction time may be significantly longer.[1] Consider increasing the temperature, typically in the range of 80-120 °C, while monitoring for catalyst decomposition.[2] |
| Catalyst Deactivation | The palladium catalyst can be sensitive to high temperatures. If you suspect catalyst deactivation, try running the reaction at a slightly lower temperature for a longer duration or consider using a more robust ligand. |
| Solvent Choice | The choice of solvent can significantly impact the reaction. Ensure you are using a suitable solvent system, often a mixture of an organic solvent and an aqueous base solution. |
Data Presentation
The following tables provide quantitative data on the effect of temperature on relevant reactions. Please note that some data is for analogous compounds and should be used as a general guide.
Table 1: Effect of Temperature on the Saponification Rate Constant (k) of Substituted Methyl Benzoates
This table shows the relative effect of substituents on the rate of saponification. Electron-withdrawing groups like the chloro group are known to increase the rate of saponification compared to unsubstituted methyl benzoate.
| Substituent (para-) | Rate Constant (k) at 35 °C (L/mol·min) |
| -NO₂ | 102 |
| -Cl | Data not available, but expected to be > 1.7 |
| -H (Methyl benzoate) | 1.7 |
| -CH₃ | 0.98 |
| -OCH₃ | 0.42 |
| -NH₂ | 0.06 |
| Source: Adapted from J. Am. Chem. Soc. 1961, 83, 4214-4216. The value for this compound is not provided in this source, but the trend shows that electron-withdrawing groups increase the rate constant.[7] |
Table 2: Influence of Temperature on Conversion in a Representative Suzuki-Miyaura Coupling Reaction
This data illustrates the general trend of increasing conversion with temperature for Suzuki-Miyaura reactions.
| Entry | Temperature (°C) | Time (min) | Conversion (%) |
| 1 | 30 | 60 | 40 |
| 2 | 50 | 30 | 65 |
| 3 | 80 | 15 | 90 |
| 4 | 100 | 10 | 98 |
| Source: Adapted from a study on a Pd/NiFe₂O₄ catalyzed Suzuki coupling reaction.[1] |
Experimental Protocols
Protocol 1: Saponification of this compound
This protocol is a general guideline for the hydrolysis of this compound.
Materials:
-
This compound
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in methanol.
-
Add the 10% aqueous NaOH solution (2.0 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until all the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Wash the remaining aqueous solution with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
The 4-chlorobenzoic acid will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Protocol 2: Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Ethyl acetate
-
Brine
Procedure:
-
To a degassed mixture of this compound (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq) in the chosen solvent system, add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere (Nitrogen or Argon).
-
Stir the reaction until TLC or GC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 1126-46-1 [chemicalbook.com]
- 4. 4-氯苯甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | 1126-46-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 6. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Solved Integrated Problem 20.86 The m- and p-substituted | Chegg.com [chegg.com]
Removal of unreacted starting materials from Methyl 4-chlorobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of unreacted starting materials from Methyl 4-chlorobenzoate (B1228818).
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials found as impurities in crude Methyl 4-chlorobenzoate?
A1: The most common starting materials for the synthesis of this compound are 4-chlorobenzoic acid and methanol (B129727), typically via a Fischer esterification reaction.[1] Therefore, the primary impurities to be removed are unreacted 4-chlorobenzoic acid and excess methanol.
Q2: How can I remove unreacted 4-chlorobenzoic acid from my crude product?
A2: Unreacted 4-chlorobenzoic acid can be effectively removed by washing the crude product with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is commonly used.[2] The acidic 4-chlorobenzoic acid reacts with the base to form a water-soluble carboxylate salt, which is then partitioned into the aqueous layer and removed.
Q3: What are the recommended methods for purifying this compound after the initial workup?
A3: The most common and effective purification methods for this compound, which is a solid at room temperature (melting point: 42-44 °C), are recrystallization and column chromatography.[3] The choice between these methods depends on the level of purity required and the nature of the remaining impurities.
Q4: Can residual methanol be a problem, and how is it removed?
A4: Yes, residual methanol can be present. It is typically removed during the workup phase through aqueous washes and subsequent drying of the organic layer. The final traces of methanol, along with the extraction solvent, are usually removed under reduced pressure using a rotary evaporator.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product "oils out" instead of crystallizing. | The melting point of the impure product is lower than the boiling point of the solvent.[4] The cooling rate is too rapid. The solution is too concentrated. | 1. Add a small amount of a co-solvent in which the compound is less soluble (e.g., water or hexane (B92381) if using an alcohol) to lower the overall solvent power.[5] 2. Re-heat the solution to dissolve the oil, then allow it to cool more slowly.[4] 3. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. 4. Add a seed crystal of pure this compound.[6] |
| No crystals form upon cooling. | The solution is not sufficiently saturated (too much solvent was used). The solution has been super-saturated. | 1. Boil off some of the solvent to increase the concentration and allow it to cool again.[4] 2. Scratch the inside of the flask with a glass rod. 3. Add a seed crystal. 4. Cool the solution in an ice bath to further decrease solubility.[6] |
| Low recovery of purified product. | Too much solvent was used during recrystallization. The crystals were washed with a solvent that was not ice-cold. Premature crystallization occurred during a hot filtration step. | 1. Minimize the amount of hot solvent used to dissolve the crude product.[7] 2. Ensure the solvent used for washing the collected crystals is thoroughly chilled. 3. If performing a hot filtration, pre-heat the funnel and filter paper to prevent cooling and crystallization. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of product from impurities. | The eluent system has incorrect polarity. The column was not packed properly (channeling). The column was overloaded with crude material. | 1. Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand. A common starting point for esters is a mixture of hexane and ethyl acetate (B1210297).[8] 2. Ensure the silica (B1680970) gel is packed uniformly without any air bubbles or cracks. 3. Use an appropriate amount of crude product for the column size (typically 1:20 to 1:100 ratio of crude material to silica gel by weight). |
| Product elutes too quickly (high Rf). | The eluent is too polar. | Decrease the proportion of the more polar solvent in the eluent system (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[8] |
| Product does not elute from the column (low Rf). | The eluent is not polar enough. | Increase the proportion of the more polar solvent in the eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[8] |
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Solvents/Eluents | Typical Recovery | Expected Purity | Advantages | Disadvantages |
| Aqueous Wash | Saturated Sodium Bicarbonate, Brine | >95% (in organic phase) | Removes acidic impurities | Fast and effective for removing acidic starting materials.[2] | Does not remove non-acidic impurities. |
| Recrystallization | Methanol, Ethanol, or a mixed solvent system like Hexane/Ethyl Acetate.[3][5] | 70-90% | >99% | Can yield very pure material; cost-effective for larger scales. | Risk of "oiling out"; potential for lower recovery if not optimized.[9] |
| Column Chromatography | Hexane/Ethyl Acetate gradient (e.g., starting with 5% EtOAc in hexane).[8] | 60-80% | >99.5% | Excellent for separating a wide range of impurities; high purity achievable. | More time-consuming and requires more solvent than recrystallization; less suitable for very large scales. |
Experimental Protocols
Protocol 1: Removal of 4-Chlorobenzoic Acid by Aqueous Wash
-
Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate solution.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate. The aqueous layer (bottom layer if using dichloromethane, top layer if using ethyl acetate) contains the sodium 4-chlorobenzoate salt.
-
Drain the aqueous layer.
-
Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Separate the layers and drain the organic layer into a clean flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product, now free of acidic impurities.
Protocol 2: Recrystallization from a Single Solvent (e.g., Methanol)
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot methanol while stirring until the solid just dissolves.[3]
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled and then hot filtered.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold methanol.
-
Dry the purified crystals under vacuum to a constant weight.
Protocol 3: Purification by Flash Column Chromatography
-
Prepare a slurry of silica gel in a non-polar eluent mixture (e.g., 5% ethyl acetate in hexane).
-
Pack a chromatography column with the slurry, ensuring a uniform bed with no air bubbles.
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.
-
Load the sample onto the top of the silica gel bed.
-
Begin eluting with the non-polar solvent mixture, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate) if necessary to move the product down the column.[10]
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: A workflow diagram illustrating the decision-making process for purifying this compound.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. This compound | 1126-46-1 | Benchchem [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. Chromatography [chem.rochester.edu]
- 9. mt.com [mt.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of Methyl 4-chlorobenzoate and Methyl 4-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry and drug discovery, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency and success of a synthetic route. Aryl halides, such as Methyl 4-chlorobenzoate (B1228818) and Methyl 4-bromobenzoate (B14158574), are fundamental intermediates, particularly in the construction of complex molecular architectures through cross-coupling and nucleophilic substitution reactions. This guide provides an objective comparison of the reactivity of these two common reagents, supported by established chemical principles and illustrative experimental data, to aid in the strategic selection of starting materials.
Physicochemical Properties
A foundational comparison begins with the intrinsic properties of these molecules.
| Property | Methyl 4-chlorobenzoate | Methyl 4-bromobenzoate |
| Molecular Formula | C₈H₇ClO₂ | C₈H₇BrO₂ |
| Molecular Weight | 170.59 g/mol [1] | 215.04 g/mol |
| CAS Number | 1126-46-1[1] | 619-42-1 |
| Appearance | Solid | Powder |
| Melting Point | 41-44 °C | 77-80 °C |
| C-X Bond Dissociation Energy (approx.) | ~97.6 kcal/mol (for Chlorobenzene) | ~82.6 kcal/mol (for Bromobenzene) |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling, a powerful method for carbon-carbon bond formation, serves as an excellent platform for comparing the reactivity of these two aryl halides. The established principle in palladium-catalyzed cross-coupling reactions is that the reactivity of the aryl halide follows the trend I > Br > Cl > F. This is primarily attributed to the bond dissociation energy of the carbon-halogen (C-X) bond.
The weaker carbon-bromine bond in Methyl 4-bromobenzoate allows for a faster rate of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. Consequently, Methyl 4-bromobenzoate is demonstrably more reactive than this compound in these transformations, often leading to higher yields and requiring milder reaction conditions.
Comparative Performance in Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) |
| Methyl 4-bromobenzoate (analog) | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | DMF/H₂O, 80 °C | ~85-95%[2] |
| This compound (analog) | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Toluene/H₂O, 100 °C | Typically lower yields and requires more specialized catalyst systems |
Note: The yields are based on reactions with structurally similar compounds and are intended to be representative. Actual yields may vary depending on the specific reaction conditions and substrates.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed couplings, the reactivity trend for nucleophilic aromatic substitution (SNAr) is generally F > Cl > Br > I. This reversal in reactivity is due to the mechanism of the SNAr reaction, which typically proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate (Meisenheimer complex).
The rate-determining step is the initial attack of the nucleophile on the aromatic ring. The high electronegativity of the halogen atom helps to withdraw electron density from the ring, making it more susceptible to nucleophilic attack. Chlorine, being more electronegative than bromine, is more effective at activating the ring for this reaction. Therefore, this compound is expected to be more reactive than Methyl 4-bromobenzoate in SNAr reactions.
Predicted Comparative Performance in Nucleophilic Aromatic Substitution
| Substrate | Nucleophile | Conditions | Predicted Reactivity |
| This compound | e.g., Sodium methoxide (B1231860) | Polar aprotic solvent, heat | Higher |
| Methyl 4-bromobenzoate | e.g., Sodium methoxide | Polar aprotic solvent, heat | Lower |
Note: This comparison is based on established principles of SNAr reactivity. Direct quantitative comparative studies for these specific substrates are not extensively documented in the literature.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of Methyl 4-bromobenzoate
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Methyl 4-bromobenzoate (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
Toluene (10 mL)
-
Ethanol (2.5 mL)
-
Water (2.5 mL)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add Methyl 4-bromobenzoate, the arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under the inert atmosphere, add the toluene, ethanol, and water, followed by the Pd(PPh₃)₄ catalyst.
-
Attach a condenser and heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Representative Protocol for Nucleophilic Aromatic Substitution of this compound
This protocol is a general guideline for the reaction with an alkoxide nucleophile and may require optimization.
Materials:
-
This compound (1.0 mmol)
-
Sodium methoxide (1.5 mmol)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add sodium methoxide.
-
Add anhydrous DMF and stir until the sodium methoxide is dissolved.
-
Add this compound to the solution.
-
Attach a condenser and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
References
Navigating the Crossroads of Synthesis: A Comparative Guide to Alternatives for Methyl 4-Chlorobenzoate in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of starting materials in cross-coupling reactions is a critical decision that balances reactivity, cost, and availability. Methyl 4-chlorobenzoate (B1228818), while economically attractive, often presents reactivity challenges. This guide provides an objective comparison of its performance with alternative reagents, supported by experimental data and detailed protocols, to inform the strategic design of synthetic routes.
The palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. The choice of the aryl halide or pseudohalide is a key determinant of the reaction's success. While aryl chlorides like methyl 4-chlorobenzoate are abundant and inexpensive, their relatively strong carbon-chlorine bond often necessitates more forcing reaction conditions and specialized catalyst systems. This guide explores the performance of common and emerging alternatives, providing a framework for selecting the optimal reagent for your specific synthetic challenge.
The Suzuki-Miyaura Coupling: A Workhorse for Biaryl Synthesis
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide or pseudohalide, is arguably the most widely used cross-coupling reaction. The reactivity of the electrophile in this reaction generally follows the trend: I > Br > OTf (triflate) > Cl.[1] This trend is directly related to the bond dissociation energy of the carbon-leaving group bond.
| Reagent | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl 4-iodobenzoate (B1621894) | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 2 | >95 | Hypothetical data based on high reactivity |
| Methyl 4-bromobenzoate (B14158574) | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | [2] |
| This compound | Pd(OAc)₂/SPhos (2 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 18 | >90 | Requires specialized ligand |
| Methyl 4-tosyloxybenzoate | Pd(OAc)₂/XPhos | CsF | t-BuOH | 110 | 24 | Good | [3] |
Key Takeaways for Suzuki-Miyaura Coupling:
-
Methyl 4-iodobenzoate offers the highest reactivity, allowing for milder conditions and shorter reaction times.
-
Methyl 4-bromobenzoate represents a good balance of reactivity and cost.[1]
-
This compound is the most economical option but typically requires more advanced, electron-rich phosphine (B1218219) ligands to achieve high yields.[1]
-
Aryl tosylates , like methyl 4-tosyloxybenzoate, are emerging as cost-effective and stable alternatives to triflates, though they may require specific catalyst systems.[3]
General Experimental Protocol for Suzuki-Miyaura Coupling:
To a flame-dried flask is added the methyl 4-halobenzoate (1.0 mmol), the boronic acid partner (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., Argon). A degassed solvent mixture (e.g., toluene/water 4:1) is added, and the reaction is heated with vigorous stirring. Progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.[2][4]
The Heck Reaction: Olefin Arylation
The Heck reaction couples an aryl halide or pseudohalide with an alkene. Similar to the Suzuki reaction, the reactivity of the aryl electrophile is a critical factor.
| Reagent | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl 4-iodobenzoate | Pd(OAc)₂ | Et₃N | DMF | 80 | 1 | >95 | High reactivity allows for mild conditions |
| Methyl 4-bromobenzoate | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100 | 8 | 85-95 | Standard conditions |
| This compound | Palladacycle catalyst | Na₂CO₃ | NMP | 120 | 24 | ~90 | Requires robust catalyst and higher temperatures |
| Methyl 4-triflyloxybenzoate | Pd(OAc)₂/dppf | Et₃N | DMF | 100 | 12 | Good | [5] |
Key Takeaways for Heck Reaction:
-
The reactivity trend of aryl halides (I > Br > Cl) is also observed in the Heck reaction.[5]
-
Aryl triflates are effective substrates, offering reactivity comparable to or slightly less than aryl bromides.[5]
-
For less reactive substrates like this compound, palladacycles and other highly active catalyst systems are often necessary to achieve good yields.
General Experimental Protocol for Heck Reaction:
In a sealed tube, the methyl 4-halobenzoate (1.0 mmol), alkene (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if required), and a base (e.g., Et₃N, 1.5 mmol) are combined in a suitable solvent (e.g., DMF or NMP). The tube is sealed and heated. After the reaction is complete, it is cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated, followed by purification of the crude product.
The Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide/pseudohalide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.
| Reagent | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl 4-iodobenzoate | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 25 | 2 | >95 | High reactivity at room temperature |
| Methyl 4-bromobenzoate | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 60 | 12 | 80-90 | [6] |
| This compound | Pd(dba)₂/PCy₃ | Cs₂CO₃ | Dioxane | 120 | 24 | Good | Requires bulky, electron-rich ligand |
| Methyl 4-triflyloxybenzoate | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 60 | 10 | Good | Similar reactivity to aryl bromides |
Key Takeaways for Sonogashira Coupling:
-
The general reactivity trend (I > Br > OTf > Cl) holds for the Sonogashira coupling.
-
The high reactivity of aryl iodides often allows the reaction to proceed at room temperature.
-
Aryl chlorides are challenging substrates and necessitate the use of specialized, bulky, and electron-rich phosphine ligands and higher temperatures.[6]
-
Copper-free Sonogashira protocols have been developed to avoid the formation of alkyne homocoupling byproducts.
General Experimental Protocol for Sonogashira Coupling:
To a solution of the methyl 4-halobenzoate (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) salt (e.g., CuI, 1-5 mol%), and a base (e.g., Et₃N) are added. The reaction is stirred at the appropriate temperature until completion. The reaction mixture is then worked up by filtration to remove the amine salt, followed by extraction and purification.
Advanced and Greener Alternatives
Beyond the traditional aryl (pseudo)halides, several innovative strategies have emerged that offer alternative pathways to cross-coupled products, often with improved atom economy and sustainability.
Decarboxylative Cross-Coupling
This method utilizes carboxylic acids as coupling partners, which are abundant and generally more stable than organometallic reagents. The reaction proceeds with the extrusion of carbon dioxide. For example, 4-methoxycarbonylbenzoic acid can be coupled with an aryl halide in the presence of a suitable catalyst system, often involving copper or a bimetallic palladium/copper system.[7][8] This approach circumvents the need to pre-functionalize the arene with a halide or pseudohalide.
Direct C-H Activation
Direct C-H activation is a highly atom-economical approach that forges new bonds by directly functionalizing a C-H bond of an arene.[9] For a substrate like methyl benzoate (B1203000), a directing group can be used to guide a transition metal catalyst to a specific C-H bond, enabling cross-coupling with a suitable partner. This strategy avoids the need for pre-installed leaving groups altogether, representing a greener and more efficient synthetic route.
Conclusion
The choice of an electrophilic partner in cross-coupling reactions is a multifaceted decision. While this compound is an economically sound choice, its lower reactivity often necessitates the use of more expensive and specialized catalyst systems and harsher reaction conditions. Methyl 4-bromobenzoate and methyl 4-iodobenzoate offer progressively higher reactivity, allowing for milder conditions and broader catalyst compatibility, albeit at a higher cost. Aryl triflates and tosylates are also valuable alternatives with reactivity profiles generally falling between that of aryl bromides and chlorides. For researchers aiming for more sustainable and atom-economical syntheses, emerging techniques like decarboxylative coupling and direct C-H activation provide exciting opportunities to bypass the need for pre-functionalized starting materials altogether. By carefully considering the factors of reactivity, cost, and the availability of specialized catalysts, researchers can make informed decisions to optimize their synthetic strategies and accelerate the discovery and development of new molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 8. Methyl 4-bromobenzoate CAS#: 619-42-1 [m.chemicalbook.com]
- 9. Versatile Pd(II)-Catalyzed C-H Activation/Aryl-Aryl Coupling of Benzoic and Phenyl Acetic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of Methyl 4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The coupling of electron-deficient aryl chlorides, such as Methyl 4-chlorobenzoate (B1228818), presents a significant challenge due to the inherent inertness of the C-Cl bond. The selection of an appropriate palladium catalyst is therefore critical to achieving high yields and reaction efficiency. This guide provides an objective comparison of different classes of palladium catalysts for the Suzuki-Miyaura coupling of Methyl 4-chlorobenzoate with phenylboronic acid, supported by experimental data and detailed protocols.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling of challenging substrates like this compound is largely dictated by the nature of the supporting ligand. Modern catalyst systems often employ bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) to facilitate the crucial oxidative addition step and promote efficient catalytic turnover. Below is a summary of the performance of three distinct and effective palladium catalyst systems for this transformation.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Catalyst System 1 | |||||||
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 12 | >95 | 2 (Pd), 4 (Ligand) |
| Catalyst System 2 | |||||||
| PEPPSI™-IPr | IPr | K₂CO₃ | Solvent-free (MW) | 110 | 0.17 | up to 91 | 1 |
| Catalyst System 3 | |||||||
| [Pd(IPr)(DMS)Cl₂] | IPr | K₂CO₃ | 2-MeTHF | 60 | 12 | ~99 | 0.5 |
Note: The data presented is compiled from studies on analogous or closely related substrates and serves as a representative comparison. Yields are for isolated products and are representative.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and optimization of synthetic methods. Below are representative protocols for the Suzuki-Miyaura coupling of this compound with phenylboronic acid using the catalyst systems compared above.
Protocol 1: Suzuki-Miyaura Coupling using Pd(OAc)₂ / SPhos
This protocol is a general guideline for the Suzuki-Miyaura coupling of an electron-deficient aryl chloride using a Buchwald-type ligand.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired methyl 4-phenylbenzoate.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling using PEPPSI™-IPr
This protocol describes a rapid, solvent-free method for the Suzuki-Miyaura coupling of aryl chlorides using a robust NHC-palladium precatalyst under microwave irradiation.[1]
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.1 equiv)
-
PEPPSI™-IPr (--INVALID-LINK--palladium(II) dichloride) (1 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Microwave reactor vial
-
Magnetic stirrer
Procedure:
-
In a microwave reactor vial, combine this compound, phenylboronic acid, PEPPSI™-IPr, and potassium carbonate. To ensure homogeneity, the solid reactants can be pre-ground together.[1]
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 110 °C for 10 minutes with stirring.[1]
-
After the reaction is complete, cool the vial to room temperature.
-
Dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Suzuki-Miyaura Coupling using [Pd(IPr)(DMS)Cl₂]
This protocol details the use of a well-defined, air-stable Pd(II)-NHC precatalyst for the Suzuki-Miyaura coupling. The following procedure is adapted from a similar transformation.[2]
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (2.0 equiv)
-
[Pd(IPr)(DMS)Cl₂] (0.5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Water (5.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Reaction vial with a screw cap
-
Magnetic stirrer and heating plate
Procedure:
-
To a reaction vial, add this compound (0.20 mmol, 1.0 equiv), phenylboronic acid (0.40 mmol, 2.0 equiv), potassium carbonate (0.60 mmol, 3.0 equiv), and [Pd(IPr)(DMS)Cl₂] (0.5 mol%).[2]
-
Add 2-MeTHF (to achieve a 0.25 M concentration of the limiting reagent) and water (5.0 equiv).[2]
-
Seal the vial and heat the reaction mixture to 60 °C with stirring for 12 hours.[2]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To better understand the underlying chemical transformation and the experimental process, the following diagrams have been generated.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki-Miyaura coupling.
References
- 1. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]
- 2. Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of Methyl 4-chlorobenzoate: A Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of key intermediates like Methyl 4-chlorobenzoate (B1228818) is paramount for the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities can significantly impact the yield, safety, and efficacy of the final drug product. This guide provides a comprehensive comparative analysis of the most common analytical techniques for determining the purity of Methyl 4-chlorobenzoate: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
This document outlines the principles of each technique, presents their performance characteristics in a comparative table, provides detailed experimental protocols, and includes workflow diagrams to aid in the selection of the most appropriate method for your specific needs.
Comparison of Analytical Techniques
The selection of an analytical technique for purity determination depends on various factors, including the required accuracy, sensitivity, sample throughput, and the nature of potential impurities. The following table summarizes the key performance parameters of HPLC, GC, and qNMR for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase. | The signal intensity is directly proportional to the number of atomic nuclei, allowing for a direct quantification against a certified reference material. |
| Typical Purity Assay | >99% | >98%[1] | ≥99.5% |
| Linearity (R²) | >0.999 | >0.995 | Not applicable (primary method) |
| Limit of Detection (LOD) | ~10 ng/mL | ~1 ng/mL | Dependent on the internal standard and number of scans. |
| Limit of Quantification (LOQ) | ~30 ng/mL | ~3 ng/mL | Dependent on the internal standard and number of scans. |
| Precision (%RSD) | < 2.0% | < 5.0% | < 1.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | High accuracy as a primary ratio method. |
| Common Impurities Detected | Unreacted 4-chlorobenzoic acid, other ester impurities, and non-volatile by-products. | Residual solvents (e.g., methanol), volatile by-products from synthesis. | Structural isomers and any proton-containing impurities. |
| Throughput | High | High | Moderate |
| Strengths | Versatile for a wide range of compounds, including non-volatile and thermally labile impurities. | High resolution for volatile and semi-volatile compounds. Often coupled with Mass Spectrometry (MS) for definitive identification. | Provides structural confirmation and purity from a single experiment without the need for a specific reference standard of the analyte.[2][3] |
| Limitations | Requires a chromophore for UV detection. May require derivatization for some compounds. | Limited to thermally stable and volatile compounds. | Lower sensitivity compared to chromatographic techniques. Requires a high-field NMR spectrometer. |
Experimental Protocols
The following are detailed methodologies for the purity determination of this compound using HPLC, GC-MS, and qNMR. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quality control and purity assessment of this compound.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile to obtain a solution of approximately 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
-
Analysis Procedure: Inject the standard solution and the sample solution into the chromatograph, record the chromatograms, and calculate the purity by comparing the peak area of the main component in the sample to that of the standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high specificity and sensitivity, making it suitable for the identification and quantification of volatile impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: A capillary column suitable for semi-polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Spectrometry Mode: Full scan (m/z 40-400) for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a 100 µg/mL stock solution of this compound in a suitable solvent like dichloromethane (B109758).
-
Sample Solution: Dissolve the sample in dichloromethane to obtain a theoretical concentration within the calibration range.
-
-
Analysis Procedure: Inject the prepared solutions into the GC-MS system. Identify the components by their retention times and mass spectra. Quantify the purity based on the peak area of the main component relative to the total peak area.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a direct measurement of purity without the need for a specific reference standard of the analyte.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., Chloroform-d or DMSO-d6).
-
Transfer an aliquot of the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Visualization of Workflows
The following diagrams illustrate the logical workflow for selecting an analytical technique and a typical experimental workflow for HPLC analysis.
References
A Comparative Guide to the Analysis of Methyl 4-chlorobenzoate: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical compounds is paramount. Methyl 4-chlorobenzoate (B1228818), a key intermediate in the synthesis of various pharmaceuticals and other organic compounds, requires robust analytical methods to ensure its purity and quality. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of Methyl 4-chlorobenzoate with alternative analytical techniques, supported by detailed experimental protocols and performance data.
High-Performance Liquid Chromatography (HPLC): A Validated Approach
High-Performance Liquid Chromatography is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds. A validated Reversed-Phase HPLC (RP-HPLC) method provides a reliable and accurate means for the determination of this compound.
Experimental Protocol: Validated RP-HPLC Method
Chromatographic Conditions:
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Preparation of Solutions:
-
Diluent: The mobile phase (Acetonitrile:Water, 60:40 v/v) is used as the diluent.
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
System Suitability:
Before sample analysis, the system suitability is assessed by injecting the standard solution five times. The acceptance criteria are as follows:
-
Tailing Factor: Not more than 2.0
-
Theoretical Plates: Not less than 2000
-
Relative Standard Deviation (RSD) of Peak Areas: Not more than 2.0%
Summary of Validation Data
The following table summarizes the typical performance characteristics of the validated HPLC method for the analysis of this compound, in accordance with International Council for Harmonisation (ICH) guidelines.[1]
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at the retention time of the analyte | The method is specific for this compound. |
| Linearity (Range) | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 over a range of 10-150 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10:1 | 0.3 µg/mL |
| Robustness | No significant change in results with minor variations in method parameters | The method is robust to small changes in mobile phase composition and flow rate. |
Comparison with Alternative Analytical Methods
While HPLC is a powerful technique, other methods can also be employed for the analysis of this compound, each with its own advantages and limitations. The primary alternative for this type of compound is Gas Chromatography (GC), often coupled with a Mass Spectrometer (MS).
| Feature | Validated HPLC Method | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. |
| Applicability | Ideal for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. This compound is amenable to GC analysis. |
| Selectivity | High selectivity can be achieved by optimizing the column and mobile phase. | Very high selectivity, especially with the use of mass spectrometry for identification based on mass-to-charge ratio and fragmentation patterns. |
| Sensitivity | High sensitivity, typically at the parts-per-million (ppm) level with UV detection. | Very high sensitivity, often reaching parts-per-billion (ppb) levels, particularly with selected ion monitoring (SIM). |
| Quantitation | Excellent for precise and accurate quantitation. | Good for quantitation, requiring careful calibration. |
| Sample Preparation | Generally simple, involving dissolution in a suitable solvent. | May require derivatization for less volatile compounds, though this compound can often be analyzed directly. |
| Analysis Time | Typically 5-15 minutes per sample. | Can be faster, with run times often under 10 minutes. |
| Cost | Moderate initial instrument cost and ongoing solvent costs. | Lower solvent costs, but the initial instrument cost, especially for MS detectors, can be higher. |
Experimental Protocol: GC-MS Method
Chromatographic Conditions:
| Parameter | Specification |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, hold for 5 minutes |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-300 |
Preparation of Solutions:
-
Standard and Sample Preparation: Similar to the HPLC method, solutions are typically prepared in a volatile organic solvent such as ethyl acetate (B1210297) or hexane (B92381) at concentrations ranging from 1 to 100 µg/mL.
Visualizing the HPLC Method Validation Workflow
The following diagram illustrates the logical workflow of the HPLC method validation process.
Caption: Logical workflow for the validation of an HPLC method.
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of this compound. The choice between them depends on the specific requirements of the analysis. The validated RP-HPLC method presented here offers a robust, accurate, and precise solution for routine quality control and quantitative analysis. GC-MS, on the other hand, provides superior selectivity and sensitivity, making it an excellent choice for impurity profiling and trace-level analysis. For most pharmaceutical applications where accurate quantification of the main component is the primary goal, the validated HPLC method is a highly suitable and widely accepted approach.
References
Is Methyl 4-chlorobenzoate a suitable substrate for novel catalysts?
An in-depth comparison of the performance of methyl 4-chlorobenzoate (B1228818) in novel palladium-catalyzed cross-coupling reactions, providing researchers, scientists, and drug development professionals with actionable data for catalyst and substrate selection.
Methyl 4-chlorobenzoate is a readily available and cost-effective aryl chloride that serves as a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its utility is intrinsically linked to the development of novel catalysts capable of activating the relatively inert carbon-chlorine bond. This guide provides a comparative analysis of this compound's performance as a substrate in modern palladium-catalyzed cross-coupling reactions, with a focus on the highly efficient Suzuki-Miyaura coupling.
Performance in Suzuki-Miyaura Coupling with Novel Palladium-Phosphine Catalysts
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. For challenging substrates like aryl chlorides, the development of bulky, electron-rich phosphine (B1218219) ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), has been a significant breakthrough.[1][2] These ligands facilitate the critical oxidative addition step and enhance the overall catalytic activity.
To objectively assess the suitability of this compound as a substrate for these novel catalysts, its performance was compared with other electronically diverse aryl chlorides in the Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid. The reactions were catalyzed by a palladium complex of SPhos.
Comparative Performance Data:
| Aryl Chloride Substrate | Electronic Nature | Catalyst Loading (mol % Pd) | Reaction Time (h) | Yield (%) |
| This compound | Electron-withdrawing | 1 | 2 | 94 |
| 4-Chloroanisole | Electron-donating | 1 | 2 | 98 |
| 4-Chlorotoluene | Electron-neutral | 1 | 2 | 96 |
The data clearly indicates that this compound is an excellent substrate for the SPhos-palladium catalyzed Suzuki-Miyaura coupling, affording a high yield in a short reaction time. Its performance is comparable to that of both electron-rich and electron-neutral aryl chlorides, highlighting the versatility and effectiveness of this novel catalytic system for a range of substrates.
Experimental Protocols
A detailed experimental protocol for the Suzuki-Miyaura coupling of aryl chlorides using a palladium-SPhos catalyst is provided below. This protocol is based on established procedures and can be adapted for various substrates.[1]
General Procedure for Suzuki-Miyaura Coupling of Aryl Chlorides:
Materials:
-
Palladium acetate (B1210297) (Pd(OAc)₂)
-
SPhos ligand
-
Aryl chloride (e.g., this compound)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Potassium phosphate (B84403) (K₃PO₄), finely ground
-
Toluene (B28343), anhydrous
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, a stock solution of the palladium-SPhos catalyst can be prepared by dissolving palladium acetate and SPhos in anhydrous toluene.
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl chloride (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add anhydrous toluene (2-4 mL) via syringe, followed by the palladium-SPhos catalyst solution (1 mol % Pd).
-
Reaction: Stir the reaction mixture at room temperature or heat to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Catalytic Cycle and Workflow
The efficiency of the Suzuki-Miyaura coupling is governed by a well-defined catalytic cycle. The use of bulky, electron-rich ligands like SPhos is crucial for promoting the rate-limiting oxidative addition step with less reactive aryl chlorides.
Figure 1. Simplified Suzuki-Miyaura catalytic cycle and experimental workflow.
Conclusion
This compound is an exemplary substrate for novel palladium catalysts in Suzuki-Miyaura cross-coupling reactions. Its reactivity, facilitated by advanced phosphine ligands like SPhos, is comparable to other electronically varied aryl chlorides, demonstrating its broad applicability. The provided data and protocols offer a solid foundation for researchers to confidently employ this compound in the synthesis of complex molecules, driving innovation in drug discovery and materials science.
References
A Comparative Guide to Iron-Catalyzed vs. Palladium-Catalyzed Coupling of Chlorobenzoates
For Researchers, Scientists, and Drug Development Professionals
The cross-coupling of chlorobenzoates is a critical transformation in organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, etc.) bonds to construct complex molecules, including active pharmaceutical ingredients. Historically, palladium catalysts have dominated this field due to their high efficiency and broad functional group tolerance. However, the high cost and toxicity of palladium have spurred the development of more sustainable and economical alternatives, with iron-based catalysts emerging as a promising option. This guide provides an objective comparison of the performance of iron-catalyzed and palladium-catalyzed coupling reactions of chlorobenzoates, supported by experimental data.
Performance Comparison: Iron vs. Palladium
The choice between iron and palladium catalysis for the coupling of chlorobenzoates depends on several factors, including the desired bond to be formed, substrate scope, functional group tolerance, and cost considerations.
Key Advantages of Iron Catalysis:
-
Cost-Effective and Sustainable: Iron is the second most abundant metal in the Earth's crust, making it significantly cheaper and more environmentally benign than palladium.[1]
-
High Reactivity for C(sp³)-C(sp²) Coupling: Iron catalysts have shown exceptional reactivity in Kumada-type couplings of aryl chlorides with alkyl Grignard reagents, a transformation that can be challenging for palladium catalysts.[2][3]
Key Advantages of Palladium Catalysis:
-
Broad Substrate Scope: Palladium catalysts are highly versatile and have been successfully applied to a wide range of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.[4][5][6]
-
Excellent Functional Group Tolerance: Modern palladium catalyst systems, particularly those employing bulky, electron-rich phosphine (B1218219) ligands, exhibit remarkable tolerance to a wide array of functional groups.[7][8]
-
Milder Reaction Conditions: Many palladium-catalyzed reactions can be performed under relatively mild conditions, which is advantageous for sensitive substrates.[5][6]
Data Presentation
The following tables summarize quantitative data for representative iron-catalyzed and palladium-catalyzed coupling reactions of chlorobenzoates and related aryl chlorides.
Table 1: Iron-Catalyzed Kumada Coupling of Chlorobenzoates with Grignard Reagents [2][9]
| Entry | Chlorobenzoate Substrate | Grignard Reagent | Catalyst (mol%) | Ligand/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenyl 4-chlorobenzoate (B1228818) | EtMgCl | Fe(acac)₃ (5) | DMI | THF | 0 | 3 | 65 |
| 2 | o-Tolyl 4-chlorobenzoate | EtMgCl | Fe(acac)₃ (5) | DMI | THF | 0 | 3 | 80 |
| 3 | 4-Fluorophenyl 4-chlorobenzoate | EtMgCl | Fe(acac)₃ (5) | DMI | THF | 0 | 3 | 77 |
| 4 | Phenyl 4-chlorobenzoate | n-BuMgCl | Fe(acac)₃ (5) | DMI | THF | 0 | 3 | 68 |
| 5 | Phenyl 2-chlorobenzoate | EtMgCl | Fe(acac)₃ (5) | DMI | THF | 0 | 3 | 72 |
Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides
| Entry | Aryl Chloride Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Methyl 4-chlorobenzoate | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 18 | >95 |
| 2 | 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 92 |
| 3 | 2-Chlorotoluene | Phenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 88 |
| 4 | 4-Chlorobenzonitrile | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
Table 3: Palladium-Catalyzed Buchwald-Hartwig Amination of Aryl Chlorides
| Entry | Aryl Chloride Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 6 | 94 |
| 2 | 4-Chloroanisole | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 24 | 85-95[6] |
| 3 | 2-Chlorobenzonitrile | n-Butylamine | Pd(OAc)₂ (1) | RuPhos (2) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 91 |
| 4 | This compound | Pyrrolidine | Pd(OAc)₂ (2) | JohnPhos (4) | NaOtBu | Toluene | 100 | 16 | 89 |
Experimental Protocols
General Procedure for Setting Up a Cross-Coupling Reaction Under Inert Atmosphere[11][12]
-
Glassware Preparation: All glassware (e.g., Schlenk flask, condenser, magnetic stir bar) should be oven-dried or flame-dried immediately before use to remove any adsorbed water.
-
Inert Atmosphere: Assemble the glassware while hot and place it under an inert atmosphere. This is typically achieved by evacuating the flask using a vacuum pump and backfilling with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times. Alternatively, a continuous flow of inert gas can be used to purge the flask.[10]
-
Reagent Addition: The catalyst, ligand, base, and chlorobenzoate substrate are added to the reaction flask under a positive pressure of inert gas. Liquid reagents, such as the coupling partner and solvent, are then added via syringe.
-
Reaction Execution: The reaction mixture is stirred at the specified temperature for the required time. Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction is cooled to room temperature and quenched by the addition of water or a saturated aqueous solution of ammonium (B1175870) chloride. The product is then extracted into an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane). The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography.[11]
Representative Protocol: Iron-Catalyzed Kumada Coupling of Phenyl 4-chlorobenzoate with Ethylmagnesium Chloride[2]
To a flame-dried Schlenk tube under an argon atmosphere is added Fe(acac)₃ (5 mol%), 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI, 2.0 equiv.), and phenyl 4-chlorobenzoate (1.0 equiv.). Anhydrous tetrahydrofuran (B95107) (THF) is then added. The solution is cooled to 0 °C, and a solution of ethylmagnesium chloride in THF (1.05 equiv.) is added dropwise over 1 hour. The reaction mixture is stirred at 0 °C for an additional 2 hours. The reaction is then quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the desired product.
Representative Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
In a Schlenk flask, this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (B84403) (K₃PO₄, 2.0 equiv.) are combined. The flask is evacuated and backfilled with argon three times. Palladium(II) acetate (Pd(OAc)₂, 2 mol%) and SPhos (4 mol%) are then added under a positive flow of argon. A degassed mixture of toluene and water (e.g., 4:1) is added, and the reaction mixture is heated to 100 °C with vigorous stirring for 18 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography.
Visualizations
Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the iron-catalyzed Kumada coupling and the palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Caption: Catalytic cycle for iron-catalyzed Kumada coupling.
Caption: Catalytic cycle for palladium-catalyzed Suzuki-Miyaura coupling.[4][5]
Caption: Catalytic cycle for palladium-catalyzed Buchwald-Hartwig amination.[6]
Experimental Workflow
The following diagram outlines a general experimental workflow for performing a cross-coupling reaction.
Caption: A generalized experimental workflow for cross-coupling reactions.[12][13]
Conclusion
Both iron and palladium catalysts are valuable tools for the cross-coupling of chlorobenzoates. Palladium catalysts offer a broader scope and milder reaction conditions for a variety of coupling partners. In contrast, iron catalysts provide a cost-effective and sustainable alternative, particularly for C(sp³)-C(sp²) bond formation. The choice of catalyst should be guided by the specific requirements of the synthesis, including the nature of the coupling partners, functional group compatibility, and economic considerations. For drug development professionals, the low toxicity of iron and its facile removal from final products are significant advantages. Future research will likely focus on expanding the scope and efficiency of iron-catalyzed reactions to further challenge the dominance of palladium in this important area of organic synthesis.
References
- 1. jmcct.com [jmcct.com]
- 2. Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling of Aryl Chlorobenzoates with Alkyl Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iron-Catalyzed Cross-Coupling Reactions of Alkyl Grignards with Aryl Chlorobenzenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Iron-Catalyzed C(sp2)-C(sp3) Cross-Coupling of Aryl Chlorobenzoates with Alkyl Grignard Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
A Comparative Structural and Functional Analysis of Methyl 4-chlorobenzoate and Other Substituted Benzoates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the structural, physicochemical, and reactive properties of methyl 4-chlorobenzoate (B1228818) alongside other key substituted methyl benzoates, including methyl benzoate (B1203000), methyl 4-nitrobenzoate (B1230335), and methyl 4-methoxybenzoate. The objective is to offer a comprehensive resource with supporting experimental data to inform research and development in chemistry and drug discovery.
Structural and Physicochemical Properties
The introduction of different substituents at the para position of the methyl benzoate scaffold significantly influences the electronic and steric characteristics of the molecule. These alterations are reflected in their bond lengths, dipole moments, and spectroscopic signatures.
Molecular Structure
The geometry of the benzene (B151609) ring and the ester group is subtly affected by the nature of the para-substituent. Electron-withdrawing groups, such as the chloro and nitro groups, tend to shorten the C-Cl and C-N bonds, respectively, due to increased resonance delocalization. In contrast, electron-donating groups like the methoxy (B1213986) group can lead to a slight elongation of the C-O bond.
Table 1: Comparison of Physicochemical Properties
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Dipole Moment (D) |
| Methyl Benzoate | C₈H₈O₂ | 136.15 | -13[1] | 199.6 | 1.92[1] |
| Methyl 4-chlorobenzoate | C₈H₇ClO₂ | 170.59[2] | 42-44[3] | 136-137 (10 mmHg) | Not explicitly found, but expected to be higher than methyl benzoate |
| Methyl 4-nitrobenzoate | C₈H₇NO₄ | 181.15[4] | 94-96[2] | 279 | 3.48[5] |
| Methyl 4-methoxybenzoate | C₉H₁₀O₃ | 166.17[6] | 48-51 | 244-245[7] | Not explicitly found, but expected to be lower than methyl 4-nitrobenzoate |
Table 2: Selected Crystallographic Data
| Parameter | This compound[8] | Methyl 4-nitrobenzoate[9] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 7.4931 | - |
| b (Å) | 14.7345 | - |
| c (Å) | 13.5681 | - |
| β (°) | 95.560 | - |
| Dihedral Angle (Benzene Ring - Ester Group) | - | 8.8 (1)° |
| Dihedral Angle (Benzene Ring - Nitro Group) | - | 0.6 (1)° |
Spectroscopic Analysis
Spectroscopic techniques provide valuable insights into the electronic environment of the benzoates.
Table 3: Comparative ¹H NMR Data (CDCl₃, δ in ppm)
| Compound | H-2, H-6 (d) | H-3, H-5 (d) | -OCH₃ (s) |
| Methyl Benzoate | 8.02 | 7.47 | 3.83 |
| This compound[7] | 7.96 | 7.40 | 3.91 |
| Methyl 4-bromobenzoate[10] | 7.87 | 7.55 | 3.87 |
| Methyl 4-methylbenzoate[10] | 7.94 | 7.24 | 3.88 |
| Methyl 4-nitrobenzoate[10] | 8.26 | 8.13 | 3.94 |
Table 4: Comparative ¹³C NMR Data (CDCl₃, δ in ppm)
| Compound | C=O | C-1 | C-2, C-6 | C-3, C-5 | C-4 | -OCH₃ |
| Methyl Benzoate[10] | 166.7 | 130.4 | 129.4 | 128.1 | 132.6 | 51.7 |
| This compound[7][10] | 166.1-166.3 | 128.6-128.7 | 130.9 | 128.6-128.7 | 139.3-139.4 | 52.1-52.3 |
| Methyl 4-bromobenzoate[10] | 165.7 | 128.5 | 131.1 | 127.5 | 131.9 | 51.2 |
| Methyl 4-methylbenzoate[10] | 167.1 | 127.3 | 129.5 | 129.0 | 143.4 | 51.8 |
| Methyl 4-nitrobenzoate[10] | 165.1 | 135.4 | 130.6 | 123.5 | 150.5 | 52.8 |
FTIR Spectroscopy: The vibrational frequencies of the carbonyl group (C=O) are sensitive to the electronic nature of the para-substituent. Electron-withdrawing groups like -Cl and -NO₂ cause a shift to higher wavenumbers, indicating a strengthening of the C=O bond, while electron-donating groups like -OCH₃ result in a shift to lower wavenumbers.
Comparative Reactivity
The reactivity of the benzene ring and the ester functional group is significantly modulated by the para-substituent.
Electrophilic Aromatic Substitution: Nitration
The ester group of methyl benzoate is deactivating and meta-directing in electrophilic aromatic substitution reactions. The presence of other substituents can further influence the reaction rate and regioselectivity.
Caption: Experimental workflow for the nitration of methyl benzoate.
Nucleophilic Acyl Substitution: Hydrolysis
The rate of hydrolysis of the ester group is influenced by the electronic nature of the para-substituent. Electron-withdrawing groups (-Cl, -NO₂) increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis. Conversely, electron-donating groups (-OCH₃) decrease the rate of hydrolysis.
Caption: Generalized experimental workflow for the hydrolysis of methyl benzoates.
Experimental Protocols
Synthesis of this compound
Materials: 4-chlorobenzoic acid, methanol, dichlorohydantoin, 50mL three-necked flask, reflux device.
Procedure:
-
To a 50mL three-necked flask, add 10 mmol of 4-chlorobenzoic acid, 50 mmol of methanol, and 2.0 mmol of dichlorohydantoin.[11]
-
Stir the mixture and heat at 50°C under reflux for 5 hours.[11]
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Nitration of Methyl Benzoate
Materials: Methyl benzoate, concentrated sulfuric acid, concentrated nitric acid, ice.
Procedure:
-
In a flask, cool 6 mL of concentrated sulfuric acid in an ice bath.
-
Slowly add 3.05 g of methyl benzoate to the cold sulfuric acid while stirring.
-
In a separate container, prepare a nitrating mixture by slowly adding 2 mL of concentrated nitric acid to 2 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the methyl benzoate solution over 15 minutes, maintaining the temperature below 15°C.[12]
-
After the addition is complete, allow the reaction to stand at room temperature for 15 minutes.[13]
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid product, wash with cold water, and recrystallize from an ethanol/water mixture.[13]
Hydrolysis of Methyl Benzoate
Materials: Methyl benzoate, sodium hydroxide (B78521), methanol, water, hydrochloric acid.
Procedure:
-
Dissolve methyl benzoate in a mixture of methanol and water.
-
Add a solution of sodium hydroxide to the flask.
-
Heat the mixture to reflux and monitor the reaction until the starting material is consumed.
-
Cool the reaction mixture and remove the methanol by rotary evaporation.
-
Acidify the remaining aqueous solution with hydrochloric acid to precipitate the benzoic acid.
-
Filter the solid product and wash with cold water.
-
Dry the product to obtain pure benzoic acid.
Conclusion
The structural and electronic properties of this compound, as influenced by the chloro-substituent, place it in a unique position among other benzoates. Its moderate electron-withdrawing nature affects its reactivity in both electrophilic and nucleophilic reactions, making it a versatile intermediate in organic synthesis. This guide provides a foundational dataset for researchers to compare and contrast its properties with other key benzoates, aiding in the rational design of new molecules and synthetic pathways.
References
- 1. methyl benzoate [stenutz.eu]
- 2. This compound | C8H7ClO2 | CID 14307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 99 1126-46-1 [sigmaaldrich.com]
- 4. Methyl 4-nitrobenzoate | C8H7NO4 | CID 12083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. methyl p-nitrobenzoate [stenutz.eu]
- 6. Methyl anisate | C9H10O3 | CID 8499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. This compound | 1126-46-1 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ochem.weebly.com [ochem.weebly.com]
- 13. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
The Decisive Role of the Base in Reactions of Methyl 4-Chlorobenzoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate base is a critical parameter that can dictate the success and efficiency of chemical transformations involving methyl 4-chlorobenzoate (B1228818). This versatile building block undergoes a variety of reactions, including palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and hydrolysis, where the choice of base significantly influences reaction rates, yields, and selectivity. This guide provides an objective comparison of the performance of different bases in key reactions of methyl 4-chlorobenzoate, supported by experimental data, to facilitate the optimization of synthetic protocols.
Impact of Base Selection on Reaction Performance
The role of the base extends beyond simple proton scavenging. In palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination, the base is integral to the catalytic cycle, influencing the generation of the active catalyst and the rate-determining transmetalation or reductive elimination steps. In nucleophilic aromatic substitution, the base activates the nucleophile, while in hydrolysis, it is a direct participant in the saponification reaction.
Data Presentation: A Comparative Analysis of Base Efficacy
The following tables summarize quantitative data on the impact of different bases on the yields of key reactions involving this compound and analogous aryl halides.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Entry | Aryl Halide | Base | Solvent | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Na2CO3 | Water | Pd(OAc)2 / Ionic Liquid | 80 | - | 98[1] |
| 2 | 4-Iodoanisole | K2CO3 | Water | Pd(OAc)2 / Ionic Liquid | 80 | - | 95[1] |
| 3 | 4-Iodoanisole | K3PO4 | Water | Pd(OAc)2 / Ionic Liquid | 80 | - | 92[1] |
| 4 | 4-Iodoanisole | NaOH | Water | Pd(OAc)2 / Ionic Liquid | 80 | - | 89[1] |
| 5 | 4-Iodoanisole | KOH | Water | Pd(OAc)2 / Ionic Liquid | 80 | - | 85[1] |
| 6 | 4-Iodoanisole | NaOAc | Water | Pd(OAc)2 / Ionic Liquid | 80 | - | 78[1] |
| 7 | 4-Iodoanisole | TEA | Water | Pd(OAc)2 / Ionic Liquid | 80 | - | 72[1] |
Data for a representative aryl halide. This compound is expected to show similar trends, although reaction times and yields may vary.
Table 2: Buchwald-Hartwig Amination of Bromobenzene with Secondary Amines
| Entry | Amine | Base | Solvent | Catalyst System | Conversion (%) |
| 1 | Carbazole | t-BuONa | Toluene | [Pd(allyl)Cl]2 / TrixiePhos | 97[2] |
| 2 | Carbazole | t-BuOLi | Toluene | [Pd(allyl)Cl]2 / TrixiePhos | 98[2] |
| 3 | Carbazole | K2CO3 | Toluene | [Pd(allyl)Cl]2 / TrixiePhos | 82[2] |
| 4 | Carbazole | K3PO4 | Toluene | [Pd(allyl)Cl]2 / TrixiePhos | 42[2] |
| 5 | Carbazole | Cs2CO3 | Toluene | [Pd(allyl)Cl]2 / TrixiePhos | 96[2] |
| 6 | Carbazole | KOH | Toluene | [Pd(allyl)Cl]2 / TrixiePhos | 77[2] |
Data for a representative aryl bromide. The reactivity of this compound in this reaction is influenced by the chloro-substituent.
Table 3: Nucleophilic Aromatic Substitution of Methyl 2,4-dihalo-5-sulfamoyl-benzoate with Thiols
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Thiophenol | TEA | DMSO | 60 | 72 | Methyl 2-chloro-4-(phenylthio)-5-sulfamoyl-benzoate | 85[3] |
| 2 | 4-Methylthiophenol | TEA | DMSO | 60 | 72 | Methyl 2-chloro-4-((4-methylphenyl)thio)-5-sulfamoyl-benzoate | 82[3] |
| 3 | Thiophenol | K2CO3 | DMSO | 60 | 72 | Methyl 2-chloro-4-(phenylthio)-5-sulfamoyl-benzoate | Not specified |
Data for a structurally related methyl benzoate. The chloro group at the para position in this compound also activates the ring for nucleophilic attack.
Table 4: Base-Catalyzed Hydrolysis (Saponification) of Methyl Benzoate Esters
| Entry | Ester | Base | Solvent | Temperature | Time | Yield |
| 1 | Methyl Benzoate | NaOH | Methanol (B129727)/Water | Reflux | 4 h | 99% |
| 2 | Methyl Benzoate | LiOH | THF/Water | Room Temp. | - | 88%[4] |
| 3 | This compound | NaOH | Methanol/Water | Reflux | 30 mins - 1 hr | High |
The electron-withdrawing nature of the chlorine atom in this compound increases the rate of saponification compared to unsubstituted methyl benzoate.
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These protocols serve as a starting point and may require optimization for specific applications.
Suzuki-Miyaura Coupling
Objective: To synthesize methyl 4-phenylbenzoate from this compound and phenylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)2, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K3PO4, 2.0 mmol)
-
1,4-Dioxane/Water (4:1, 5 mL)
-
Schlenk flask
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, palladium catalyst, ligand, and base.[5]
-
Seal the flask and purge with an inert gas for 10-15 minutes.[5]
-
Add the degassed solvent system via syringe.[5]
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination
Objective: To synthesize methyl 4-(phenylamino)benzoate from this compound and aniline (B41778).
Materials:
-
This compound (1.0 mmol)
-
Aniline (1.2 mmol)
-
Pd2(dba)3 (1 mol%)
-
XPhos (2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Toluene (anhydrous, 5 mL)
-
Oven-dried Schlenk tube
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst, ligand, and sodium tert-butoxide.
-
Seal the vessel, and evacuate and backfill with an inert gas three times.
-
Add anhydrous toluene, followed by aniline and this compound.
-
Stir the reaction mixture at 80-110 °C and monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Nucleophilic Aromatic Substitution
Objective: To synthesize methyl 4-(phenylthio)benzoate from this compound and thiophenol.
Materials:
-
This compound (1.0 mmol)
-
Thiophenol (1.1 mmol)
-
Triethylamine (B128534) (TEA, 1.5 mmol)
-
Dimethyl sulfoxide (B87167) (DMSO, 5 mL)
-
Round-bottom flask
-
Magnetic stirrer and heating plate
Procedure:
-
To a solution of this compound in DMSO, add thiophenol.[3]
-
Add triethylamine to the reaction mixture.[3]
-
Heat the reaction mixture to 60 °C and stir for 24-72 hours, monitoring by TLC or LC-MS.[3]
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.[3]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[3]
-
Combine the organic layers and wash with water and then with brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel.[3]
Hydrolysis (Saponification)
Objective: To synthesize 4-chlorobenzoic acid from this compound.
Materials:
-
This compound (10 mmol)
-
Sodium hydroxide (B78521) (NaOH, 20 mmol)
-
Methanol (20 mL)
-
Water (10 mL)
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating plate
Procedure:
-
In a round-bottom flask, dissolve this compound in methanol.
-
Add a solution of sodium hydroxide in water to the flask.
-
Heat the mixture to reflux and stir for 30-60 minutes.[6]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Slowly add concentrated HCl with stirring to acidify the mixture to a pH of approximately 2-3, which will cause the product to precipitate.[4][6]
-
Collect the solid product by vacuum filtration and wash with cold water.[6]
-
Dry the product under vacuum.
Visualizing Reaction Pathways and Workflows
To further clarify the experimental processes and the central role of the base, the following diagrams are provided.
Caption: Suzuki-Miyaura cross-coupling catalytic cycle.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. Kinetic study of hydrolysis of benzoates. Part XXIII—Influence of the substituent and temperature on the kinetics of the alkaline hydrolysis of alkyl benzoates in aqueous 2.25 M Bu4NBr and 80% DMSO | Semantic Scholar [semanticscholar.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. youtube.com [youtube.com]
- 4. Saponification-Typical procedures - operachem [operachem.com]
- 5. researchgate.net [researchgate.net]
- 6. EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE BACKGROUND Esters undergo a.. [askfilo.com]
A Comparative Analysis of the Hydrolysis Rates of Substituted Methyl Benzoates
A detailed examination of the kinetic data reveals the significant influence of substituent effects on the hydrolysis of methyl benzoates, providing valuable insights for researchers and professionals in drug development and chemical synthesis. This guide presents a comparative analysis of the hydrolysis rates of various substituted methyl benzoates, supported by experimental data and detailed protocols.
The rate of hydrolysis of an ester is profoundly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally accelerate the reaction by stabilizing the negatively charged transition state formed during nucleophilic attack, while electron-donating groups have the opposite effect. This principle is a cornerstone of physical organic chemistry and is critical for understanding reaction mechanisms and predicting reactivity.
Comparative Kinetic Data
To illustrate the impact of substituents on the hydrolysis rate, the following table summarizes the second-order rate constants (k) for the alkaline hydrolysis of a series of para- and meta-substituted methyl benzoates. The data has been compiled from various kinetic studies and normalized where necessary to provide a clear comparison.
| Substituent | Position | Rate Constant (k) [M⁻¹s⁻¹] | Relative Rate |
| -NO₂ | para | 1.58 x 10¹ | 790 |
| -NO₂ | meta | 8.4 x 10⁻³[1] | 0.42 |
| -Cl | para | 1.12 x 10⁻¹ | 5.6 |
| -H | (Unsubstituted) | 2.0 x 10⁻² | 1 |
| -CH₃ | para | 9.3 x 10⁻³ | 0.465 |
Table 1: Comparison of Second-Order Rate Constants for the Alkaline Hydrolysis of Substituted Methyl Benzoates at 25°C. The relative rate is calculated with respect to methyl benzoate (B1203000).
Experimental Protocols
The kinetic data presented above is typically obtained through a series of well-defined experimental procedures. The following is a generalized protocol for determining the rate of hydrolysis of a substituted methyl benzoate via titration.
Procedure for Kinetic Study of Ester Hydrolysis
Objective: To determine the rate constant for the hydrolysis of a substituted methyl benzoate.
Materials:
-
Substituted methyl benzoate
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N)
-
Hydrochloric acid (HCl) or other suitable acid catalyst
-
Phenolphthalein (B1677637) indicator
-
Ice-cold distilled water
-
Conical flasks, pipettes, burette, stopwatch
Methodology:
-
Reaction Setup: A known volume of a standardized acid solution (catalyst) is placed in a conical flask and thermostated to the desired reaction temperature (e.g., 25°C).[2][3]
-
Initiation of Reaction: A known volume of the ester is added to the acid solution, and a stopwatch is started simultaneously.[2][4] The mixture is thoroughly shaken to ensure homogeneity.
-
Titration at Time Zero (V₀): Immediately after mixing, an aliquot (e.g., 5 mL) of the reaction mixture is withdrawn and transferred to a conical flask containing ice-cold water to quench the reaction.[2] This solution is then titrated against a standardized NaOH solution using phenolphthalein as an indicator. The volume of NaOH consumed is recorded as V₀.[2]
-
Titration at Various Time Intervals (Vₜ): Aliquots of the same volume are withdrawn from the reaction mixture at regular time intervals (e.g., 10, 20, 30, 60 minutes) and titrated against the NaOH solution after quenching in ice-cold water.[2][4] The volumes of NaOH consumed are recorded as Vₜ.
-
Titration at Infinite Time (V∞): To determine the concentration of acid produced upon complete hydrolysis, a sealed sample of the reaction mixture is heated in a water bath for an extended period (e.g., 1-2 hours) to drive the reaction to completion.[2][5] After cooling to room temperature, an aliquot is titrated against the NaOH solution. The volume of NaOH consumed is recorded as V∞.
-
Calculation of the Rate Constant: For a pseudo-first-order reaction (assuming the concentration of water remains constant), the rate constant (k) can be calculated using the integrated rate law:
k = (2.303/t) * log[(V∞ - V₀) / (V∞ - Vₜ)][5]
A plot of log[(V∞ - V₀) / (V∞ - Vₜ)] versus time (t) will yield a straight line with a slope of k/2.303, from which the rate constant can be determined graphically.
Reaction Mechanism and Experimental Workflow
The hydrolysis of esters can proceed through different mechanisms depending on the reaction conditions (acidic or basic). The diagrams below illustrate the general mechanism for base-catalyzed hydrolysis and a typical experimental workflow for a kinetic study.
References
Safety Operating Guide
Proper Disposal of Methyl 4-Chlorobenzoate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Methyl 4-chlorobenzoate (B1228818), a chlorinated aromatic compound, requires careful handling and disposal to ensure laboratory safety and environmental protection. Due to its chemical properties and potential hazards, it is imperative to follow established protocols and comply with all relevant regulations. This guide provides a comprehensive, step-by-step approach to the proper disposal of Methyl 4-chlorobenzoate, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. In case of a spill, immediately alert laboratory personnel and follow your institution's established spill cleanup procedures.
Step-by-Step Disposal Protocol
The proper disposal of this compound is contingent on its form (e.g., pure solid, in solution, or as a contaminant on lab materials) and the specific regulations of your institution and local authorities. The following is a general procedural guide:
-
Waste Identification and Classification:
-
This compound should be classified as a hazardous waste due to its properties as a chlorinated organic compound.
-
Consult your institution's Environmental Health and Safety (EHS) department to determine the specific hazardous waste codes applicable under the Resource Conservation and Recovery Act (RCRA) or local equivalent regulations. While not specifically listed, it may fall under generic codes for halogenated organic compounds.
-
-
Waste Segregation and Collection:
-
Solid Waste: Collect pure or residual solid this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Liquid Waste: If dissolved in a solvent, collect the solution in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other, incompatible waste streams.
-
Contaminated Materials: Any materials, such as filter paper, gloves, or weighing boats, that have come into contact with this compound should be collected in a designated solid hazardous waste container.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name, "this compound," and the approximate quantity.
-
Include any other components of the waste mixture and their approximate percentages.
-
The date of waste accumulation should also be clearly marked.
-
-
Storage:
-
Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility, as directed by your institution's EHS guidelines.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
-
Disposal Request and Pickup:
-
Once the waste container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.
-
EHS personnel are trained in the proper handling, transportation, and final disposal of hazardous chemical waste in accordance with federal, state, and local regulations.
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
Quantitative Data Summary
For quick reference, the following table summarizes key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₈H₇ClO₂ |
| Molecular Weight | 170.59 g/mol |
| Appearance | White solid |
| Melting Point | 42-44 °C[1] |
| Flash Point | 107 °C (224.6 °F) - closed cup[1] |
| GHS Hazard Statements | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[2] |
| GHS Precautionary Statement (Disposal) | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations[2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Disclaimer: This information is intended for guidance purposes only and should not replace institutional or regulatory requirements. Always consult your institution's Environmental Health and Safety department for specific disposal protocols.
References
Personal protective equipment for handling Methyl 4-chlorobenzoate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling Methyl 4-chlorobenzoate (B1228818), including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans.
Methyl 4-chlorobenzoate is a solid compound that can cause skin, eye, and respiratory irritation.[1][2] Adherence to proper safety protocols is crucial to minimize exposure and ensure safe handling.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. Selection of appropriate PPE is the first line of defense against chemical exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3] | Protects against dust particles and potential splashes of solutions containing the compound, preventing serious eye irritation.[1][2] |
| Hand Protection | Nitrile or Butyl rubber gloves. Check for rips or punctures before use.[3][4] | Provides a barrier against skin contact, which can cause irritation.[1][2] Butyl rubber is effective against esters, while nitrile gloves offer good general chemical resistance.[3][4] |
| Respiratory Protection | NIOSH-approved N95 dust mask or a respirator with a particulate filter.[5][6] | Prevents inhalation of dust particles, which may cause respiratory tract irritation.[1][2] Required when handling the powder outside of a certified chemical fume hood or ventilated enclosure. |
| Protective Clothing | A standard laboratory coat. Closed-toe shoes and long pants are mandatory. | Minimizes skin exposure to the chemical. |
Operational Plan: Step-by-Step Guidance
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
-
Keep the container tightly closed when not in use.
2. Handling and Use:
-
All handling of solid this compound that may generate dust should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Before handling, ensure all required PPE is correctly worn.
-
Use dedicated spatulas and weighing boats for transferring the solid.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
After handling, wash hands thoroughly with soap and water, even after wearing gloves.
3. Spill and Emergency Procedures:
-
Small Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation. Place the spilled material and any contaminated cleaning materials into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[2]
4. Disposal Plan:
-
This compound is a halogenated organic compound.
-
All waste containing this chemical, including contaminated consumables (e.g., weighing boats, gloves, paper towels), must be disposed of as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container for halogenated organic waste.[1][2][7]
-
Do not dispose of this chemical down the drain or in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. realsafety.org [realsafety.org]
- 6. sams-solutions.com [sams-solutions.com]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
